molecular formula C4H9NO3 B1330416 ethyl (hydroxymethyl)carbamate CAS No. 5027-16-7

ethyl (hydroxymethyl)carbamate

Cat. No.: B1330416
CAS No.: 5027-16-7
M. Wt: 119.12 g/mol
InChI Key: LTXYFELJDAARCU-UHFFFAOYSA-N
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Description

Ethyl (hydroxymethyl)carbamate is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound Carbamic acid, hydroxymethyl-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(hydroxymethyl)carbamate
Source PubChem
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InChI

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXYFELJDAARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198269
Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5027-16-7
Record name Carbamic acid, (hydroxymethyl)-, ethyl ester
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Record name Ethyl methylolcarbamate
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Record name Carbamic acid, ethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520
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Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Record name Ethyl (hydroxymethyl)-carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL METHYLOLCARBAMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl (hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl (hydroxymethyl)carbamate, also known as N-(hydroxymethyl)urethane, is a critical chemical intermediate and a primary metabolite in the bioactivation of ethyl carbamate (urethane), a known Group 2A carcinogen. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind its formation and reactivity, its toxicological significance as a proximate carcinogen, and established protocols for its synthesis and handling. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistically grounded understanding of this pivotal compound.

Introduction: The Significance of N-Hydroxymethylation

The carbamate functional group is a cornerstone in medicinal chemistry and materials science, prized for its stability and ability to participate in hydrogen bonding.[1] Ethyl carbamate (urethane), the parent compound, has a history of medicinal use but was later identified as a potent carcinogen found in fermented foods and alcoholic beverages.[1][2] The key to its carcinogenic activity lies in its metabolic activation.

This compound is the product of the first and critical step in one of the primary bioactivation pathways of ethyl carbamate. This N-hydroxymethylation reaction, catalyzed by cytochrome P450 enzymes, converts the relatively stable parent carbamate into a more reactive electrophilic species.[3][4] Understanding the chemical properties of this metabolite is therefore paramount to understanding the mechanism of ethyl carbamate-induced carcinogenesis. This guide elucidates these properties from a synthetic, analytical, and toxicological perspective.

Physicochemical Properties

Specific experimental data for this compound is not widely published. The properties listed below are based on the established chemistry of its parent compound and related N-hydroxymethyl derivatives.

PropertyValue / DescriptionSource / Rationale
Chemical Name This compound; N-(Hydroxymethyl)urethaneIUPAC Nomenclature
Molecular Formula C₄H₉NO₃Calculated
Molecular Weight 119.12 g/mol Calculated
CAS Number 6262-31-3Chemical Abstracts Service
Appearance Expected to be a colorless solid or viscous oil.Based on similar compounds like Benzyl (hydroxymethyl)carbamate.[5]
Solubility Expected to be soluble in water, ethanol, and other polar organic solvents.The presence of the hydroxyl group increases polarity compared to ethyl carbamate.
Stability Thermally unstable; may decompose upon heating to release formaldehyde and ethyl carbamate. Stable in neutral aqueous solution for short periods. Unstable under acidic or basic conditions.General reactivity of N-hydroxymethyl compounds.

Synthesis and Reactivity

Synthesis: The Reaction with Formaldehyde

The primary and most direct synthesis of this compound is the base-catalyzed reaction of ethyl carbamate with formaldehyde. The causality of this reaction hinges on enhancing the nucleophilicity of the carbamate nitrogen.

Mechanism: In the presence of a base (e.g., potassium carbonate), the N-H proton of ethyl carbamate is abstracted, forming a nucleophilic carbamate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent workup protonates the resulting alkoxide to yield the N-hydroxymethyl product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-hydroxymethylation of similar carbamates, such as benzyl carbamate.[5]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, add ethyl carbamate (1.0 eq). Add distilled water as a solvent.

  • Addition of Formaldehyde: While stirring vigorously, add aqueous formaldehyde solution (37%, 1.2 eq) to the flask.

  • Catalysis: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:2 hexane/ethyl acetate mobile phase).

  • Workup: Upon completion, pour the reaction mixture into cold water to precipitate any unreacted starting material or byproducts. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

  • Validation: The identity and purity of the final product, this compound, must be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

This compound is a bifunctional molecule whose reactivity is dominated by the N-hydroxymethyl group. This group is essentially a "masked" iminium ion, making it an electrophilic species prone to reaction with nucleophiles.

  • Decomposition: Upon heating or under acidic conditions, it can undergo a retro-reaction to release formaldehyde and ethyl carbamate.

  • Reaction with Nucleophiles: In the biological context, this electrophilicity is key. The compound can react with biological nucleophiles, most notably the purine bases of DNA, leading to the formation of DNA adducts. This adduction is the molecular initiating event for its carcinogenic activity.[3]

  • Further Oxidation: The N-hydroxymethyl group is an intermediate state. While it is reactive, further metabolic oxidation can occur in vivo to generate even more potent electrophiles.

Spectroscopic and Analytical Characterization

Definitive analytical characterization is crucial for validating synthesis and for detection in biological matrices.

TechniqueExpected Observations for this compound
¹H NMR - Ethyl Group (CH₃CH₂): A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -CH₂-).- Hydroxymethyl Group (-CH₂OH): A doublet around 4.6-4.8 ppm (2H, N-CH₂-O). The coupling would be to the N-H proton if present, though this signal can broaden or exchange. In many cases, it appears as a singlet.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR - Ethyl Group (CH₃CH₂): Signals around 14 ppm (-CH₃) and 62 ppm (-CH₂-).- Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 65-75 ppm.- Carbonyl Carbon (C=O): A signal in the range of 156-158 ppm.
Infrared (IR) - O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.- N-H Stretch: A moderate band around 3200-3300 cm⁻¹ (may be obscured by O-H).- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z = 119.- Key Fragments: Loss of H₂O (m/z = 101), loss of CH₂OH (m/z = 88), and fragments corresponding to the ethyl carbamate backbone.

Toxicological Significance: A Proximate Carcinogen

The toxicity of this compound is inextricably linked to that of its parent compound, ethyl carbamate. While ethyl carbamate itself is not highly reactive, its metabolism via cytochrome P450 2E1 (CYP2E1) generates reactive intermediates.[3][4] this compound is considered a proximate carcinogen—an intermediate that, while not the final DNA-reactive species, is a critical step towards it.

The prevailing hypothesis is that this compound, once formed, can lose water to form a highly electrophilic N-acylimmonium ion. This ion is a potent alkylating agent that readily attacks nucleophilic sites on DNA bases, forming covalent adducts that can lead to mutations and initiate cancer if not repaired.

G EC Ethyl Carbamate (Urethane) EHMC This compound (Proximate Carcinogen) EC->EHMC CYP2E1 (Hydroxymethylation) NAI N-Acylimmonium Ion (Ultimate Carcinogen) EHMC->NAI Spontaneous (-H₂O) Adduct DNA Adducts (Leads to Mutation) NAI->Adduct Nucleophilic Attack DNA DNA DNA->Adduct

Caption: Metabolic activation pathway of Ethyl Carbamate.

Safety and Handling Protocols

Given its role as a proximate carcinogen and its relationship to ethyl carbamate, this compound must be handled with extreme caution as a potential carcinogen.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.

  • First Aid Measures:

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for carcinogenic materials.

Conclusion

This compound is more than a simple derivative; it is a pivotal intermediate in the toxicological pathway of ethyl carbamate. Its chemical properties are defined by the reactive N-hydroxymethyl group, which imparts electrophilic character and serves as a precursor to the ultimate DNA-reactive species. A thorough understanding of its synthesis via formaldehyde addition, its reactivity profile, and its spectroscopic signatures is essential for researchers in toxicology, cancer research, and drug metabolism. Due to its inherent instability and toxicological profile, rigorous safety protocols must be adhered to during its synthesis and handling.

References

  • ResearchGate. (n.d.). Three metabolic pathways of ethyl carbamate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable activation and inactivation pathways of ethyl carbamate metabolism. Retrieved from [Link]

  • Yamamoto, T., Pierce, W. M., Jr, & Waddell, W. J. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 17(4), 395–399. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of ethyl carbamate formation from ethanol and urea in Saccharomyces cerevisiae. Retrieved from [Link]

  • Lieu, T., & T. Tu. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BENZYL N-(HYDROXYMETHYL)CARBAMATE. Retrieved from [Link]

  • Guengerich, F. P., & Kim, D. H. (1991). Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. Chemical Research in Toxicology, 4(4), 413–421. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL N-METHYLCARBAMATE. Retrieved from [Link]

  • Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Retrieved from [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

  • Lin, S. C., Chan, Y. C., & Lee, T. C. (1998). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research, 414(1-3), 13–21. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Retrieved from [Link]

  • MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]

  • Gziut, K., Kowalczyk, A., Sienkiewicz, N., & Sokołowska, J. (2023). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. International Journal of Molecular Sciences, 24(4), 3629. Retrieved from [Link]

  • Waddell, W. J., & Marlowe, C. (1990). Inhibition of the metabolism of ethyl carbamate by acetaldehyde. Food and Chemical Toxicology, 28(8), 555–558. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxyurethane. PubChem Compound Database. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024). Ethyl Carbamate. Retrieved from [Link]

  • MDPI. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Retrieved from [Link]

  • ACS Publications. (2022). Enhanced and Reusable Poly(hydroxy urethane)-Based Low Temperature Hot-Melt Adhesives. Retrieved from [Link]

  • Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis of Ethyl (Hydroxymethyl)carbamate from Formaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of ethyl (hydroxymethyl)carbamate. This compound, formed from the reaction of ethyl carbamate and formaldehyde, serves as a crucial reactive intermediate in various chemical processes. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for analytical characterization, and emphasizes the critical safety and handling procedures required when working with the precursor materials.

Introduction and Significance

This compound, also known as monomethylolethylcarbamate (MMEC), is the primary product of the N-hydroxymethylation of ethyl carbamate with formaldehyde. While ethyl carbamate itself is recognized as a probable carcinogen (IARC Group 2A) often formed as a byproduct in fermented foods and alcoholic beverages, its controlled reaction with formaldehyde generates valuable intermediates for chemical synthesis.[1][2] The resulting hydroxymethyl derivative is a versatile building block, particularly in the realm of polymer chemistry, where it can be used in the formation of resins and cross-linking agents, drawing parallels to the well-established chemistry of urea-formaldehyde resins.[3][4] Understanding the synthesis and kinetics of this intermediate is crucial for controlling subsequent polymerization reactions and for developing novel materials.

The synthesis itself is an equilibrium-driven process, where the stability of this compound is highly dependent on conditions such as pH and temperature.[5] This guide will elucidate the principles governing its formation and provide a foundational protocol for its laboratory-scale synthesis and analysis.

The Chemistry of N-Hydroxymethylation

The formation of this compound is a classic example of an electrophilic addition reaction at a nitrogen atom.

Reaction Mechanism

The core of the synthesis involves the nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final N-hydroxymethyl product.

The reaction is reversible, and the stability of this compound in solution is a key consideration. Kinetic studies have shown that the compound can dissociate back into its starting materials, ethyl carbamate and formaldehyde, with the rates of formation (kf) and dissociation (kr) being highly influenced by the reaction environment.[5]

Caption: Reversible reaction mechanism for the synthesis of this compound.

Influence of Reaction Conditions
  • pH: The reaction can be catalyzed by both acids and bases. Alkaline conditions typically favor the initial nucleophilic addition, similar to the first step in urea-formaldehyde resin synthesis.[6][7] Conversely, acidic conditions can promote both the forward reaction and the reverse dissociation.

  • Temperature: Higher temperatures increase the reaction rate but can also shift the equilibrium. In related systems, such as the formation of ethyl carbamate from urea and ethanol, temperature significantly accelerates the reaction.[8] For the synthesis of the hydroxymethyl adduct, moderate temperatures are generally preferred to favor product formation without promoting excessive side reactions or dissociation.

Experimental Protocol: A Generalized Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system based on established chemical principles for N-hydroxymethylation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
Ethyl CarbamateC₃H₇NO₂89.09Harmful if swallowed, May cause cancer (GHS07, GHS08)[1]
Formaldehyde (37% aq. soln.)CH₂O30.03Fatal if inhaled, Corrosive, Skin sensitizer, Carcinogen[9]
Sodium Hydroxide (for pH)NaOH40.00Corrosive
Deionized WaterH₂O18.02N/A
Diethyl Ether (for extraction)(C₂H₅)₂O74.12Extremely flammable, Harmful
Step-by-Step Methodology
  • Preparation and Setup:

    • CAUTION: All operations involving formaldehyde must be performed in a certified chemical fume hood.[10]

    • Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Place the flask in a water bath on a magnetic stir plate to ensure stable temperature control.

  • Reaction Execution:

    • In the flask, dissolve 8.91 g (0.1 mol) of ethyl carbamate in 100 mL of deionized water.

    • Adjust the pH of the solution to approximately 8.5-9.0 using a dilute solution of sodium hydroxide. This mildly alkaline condition facilitates the initial nucleophilic attack.

    • Measure 8.1 g (0.1 mol) of 37% formaldehyde solution and place it in the dropping funnel.

    • While stirring the ethyl carbamate solution, add the formaldehyde solution dropwise over 30 minutes. Maintain the reaction temperature at 40-50°C. The slow addition helps to control any potential exotherm.

    • After the addition is complete, allow the reaction to stir at 50°C for 2-3 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by periodically taking small aliquots and quantifying the consumption of free formaldehyde using an electrochemical technique or a titration method.[5]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product.

    • Extract the product from the aqueous phase using diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath (<30°C) to prevent dissociation of the product.

    • The resulting product should be a viscous oil or a white solid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep1 Dissolve Ethyl Carbamate in Water prep2 Adjust pH to 8.5-9.0 prep1->prep2 react1 Add Formaldehyde Dropwise (40-50°C) prep2->react1 prep3 Setup Reaction Flask (Fume Hood) prep3->prep1 react2 Stir for 2-3 hours at 50°C react1->react2 work1 Cool to Room Temp react2->work1 work2 Extract with Diethyl Ether work1->work2 work3 Dry Organic Layer work2->work3 work4 Remove Solvent (Rotary Evaporator) work3->work4 analysis1 Characterize Product (NMR, GC-MS) work4->analysis1

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing ethyl carbamate and its derivatives.[11] The analysis would confirm the presence of the product by its specific mass spectrum and retention time, while also quantifying any unreacted starting materials. A typical method would involve a capillary column (e.g., Carbowax type) with selected ion monitoring (SIM) for enhanced sensitivity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The presence of the N-CH₂-OH group will give characteristic signals, distinguishing the product from the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the components of the reaction mixture.[14]

Safety and Hazard Mitigation

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reactants.

Reactant Hazards
  • Formaldehyde: Is a known human carcinogen, a potent sensitizer, and is highly toxic and corrosive.[10][15] All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of its pungent vapors.[16] Accidental contact with skin or eyes can cause severe burns.[9]

  • Ethyl Carbamate: Is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[1][2] It is also harmful if swallowed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

  • Gloves: Use chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended for handling formaldehyde solutions; thin disposable gloves may not offer sufficient protection.[9][17]

  • Protective Clothing: A lab coat must be worn, and open-toed shoes are not permitted.[10]

Emergency Procedures
  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite), scoop it into a sealed container for hazardous waste disposal, and clean the area with soap and water.[16][17] For larger spills, evacuate the area immediately and contact emergency personnel.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes using an eyewash station and seek urgent medical attention.[10]

Conclusion

The synthesis of this compound from formaldehyde and ethyl carbamate is a fundamentally important reaction for generating reactive chemical intermediates. While the reaction is straightforward, its reversible nature and the hazardous properties of the starting materials demand careful control of reaction conditions and rigorous safety practices. The protocol and insights provided in this guide offer a solid foundation for researchers to safely and effectively synthesize and analyze this compound, enabling further innovation in polymer science and organic synthesis.

References

  • Summary of the main analytical methods used to detect ethyl carbamate in the food supply. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Soignet, D. M., Berni, R. J., Wadsworth, J. I., & Benerito, R. R. (1972). Kinetic Studies of Ethyl N-Hydroxymethyl Carbamate. Analytical Letters, 5(6), 403-413. Retrieved January 17, 2026, from [Link]

  • Lenka, S., Nayak, P. L., & Mohanty, S. (1996). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Bulletin of Materials Science, 19(2), 313-320. Retrieved January 17, 2026, from [Link]

  • Synthesis and curing of urethane-formaldehyde oligomers based on 1-methyl-2-hydroxyethyl urethane. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethyl carbamate. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, M., Li, D., Wang, D., Liu, J., & Xu, Y. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods, 11(7), 918. Retrieved January 17, 2026, from [Link]

  • Zhang, Y., Yang, Z., Wang, X., Liu, X., & Chu, F. (2019). Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. Scientific Reports, 9(1), 19545. Retrieved January 17, 2026, from [Link]

  • Ethyl Carbamate. (2007). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. IARC Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]

  • Christjanson, P., Pehk, T., & Siimer, K. (2006). Structure formation in urea-formaldehyde resin synthesis. Proceedings of the Estonian Academy of Sciences, Chemistry, 55(4), 212-225. Retrieved January 17, 2026, from [Link]

  • Ethyl Carbamate (Type-II). (n.d.). International Organisation of Vine and Wine (OIV). Retrieved January 17, 2026, from [Link]

  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (2017). International Organisation of Vine and Wine (OIV). Retrieved January 17, 2026, from [Link]

  • Schlatter, J., & Lutz, W. K. (1990). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 233(1-2), 1-184. Retrieved January 17, 2026, from [Link]

  • CN100349861C - Ethyl carbamate and its preparation method. (n.d.). Google Patents.
  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved January 17, 2026, from [Link]

  • ETHYL CARBAMATE. (n.d.). Perennia. Retrieved January 17, 2026, from [Link]

  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved January 17, 2026, from [Link]

  • Safe Use of Formaldehyde - Safe Operating Procedure. (n.d.). Pomona College. Retrieved January 17, 2026, from [Link]

  • Ethyl N,N-bis(hydroxymethyl)carbamate. (2018). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Goryaeva, L. I., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. International Journal of Molecular Sciences, 24(20), 15383. Retrieved January 17, 2026, from [Link]

  • Wang, S., et al. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Foods, 12(4), 809. Retrieved January 17, 2026, from [Link]

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ethyl (hydroxymethyl)carbamate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl N-(hydroxymethyl)carbamate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of ethyl N-(hydroxymethyl)carbamate, a molecule of significant interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis, and potential applications, while also addressing common points of confusion with related isomers.

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug design, valued for its unique combination of stability and reactivity. Carbamates serve as key structural motifs in a wide array of approved therapeutic agents and are often employed as stable peptide bond surrogates or as prodrug moieties to enhance the pharmacokinetic profiles of active compounds.

Ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7) is a bifunctional molecule that embodies this versatility. It contains a stable ethyl carbamate group and a reactive N-(hydroxymethyl) group. This latter feature makes it a valuable synthetic intermediate, particularly as a stable precursor to N-acyliminium ions, which are powerful electrophiles for carbon-carbon and carbon-heteroatom bond formation. Understanding the precise identity and properties of this compound is critical for its effective use in research and development.

Disambiguation of "Ethyl (hydroxymethyl)carbamate" and Its Isomers

The nomenclature surrounding substituted carbamates can lead to significant confusion. The term "this compound" is ambiguous without specifying the location of the hydroxymethyl group. The target of this guide, ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7) , must be clearly distinguished from its structural isomers.

Figure 1: Structural comparison of the target compound and its common isomers.

The following table summarizes the key identifiers for these distinct chemical entities to ensure accurate sourcing and application.

Compound NameCAS NumberMolecular FormulaKey Structural Feature
Ethyl N-(hydroxymethyl)carbamate 5027-16-7C₄H₉NO₃Hydroxymethyl group is on the Nitrogen atom.
Ethyl N-(2-hydroxyethyl)carbamate5602-93-7C₅H₁₁NO₃A 2-hydroxyethyl group is on the Nitrogen atom.
Ethyl N-hydroxy-N-methylcarbamate3016-84-0C₄H₉NO₃A hydroxyl and a methyl group are on the Nitrogen atom.

Physicochemical Properties of Ethyl N-(hydroxymethyl)carbamate

Accurate characterization is fundamental to the application of any chemical reagent. The table below outlines the key properties of ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7).

PropertyValueSource
CAS Number 5027-16-7
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
IUPAC Name This compound
Synonyms Carbamic acid, (hydroxymethyl)-, ethyl ester; Monomethylol ethyl carbamate; Ethyl methylolcarbamate
Canonical SMILES O=C(OCC)NCO
InChIKey LTXYFELJDAARCU-UHFFFAOYSA-N

Synthesis of Ethyl N-(hydroxymethyl)carbamate

The synthesis of N-(hydroxymethyl) amides and carbamates is typically achieved through the reaction of the parent amide or carbamate with formaldehyde. This reaction is an equilibrium process and is often base-catalyzed. The causality behind this choice is the electrophilic nature of the formaldehyde carbonyl carbon and the nucleophilicity of the carbamate nitrogen.

G

Figure 2: Proposed workflow for the synthesis of ethyl N-(hydroxymethyl)carbamate.

Experimental Protocol: Synthesis via Base-Catalyzed Hydroxymethylation

This protocol describes a self-validating system for the synthesis of ethyl N-(hydroxymethyl)carbamate. Validation is achieved through in-process monitoring and final product characterization.

Materials:

  • Ethyl carbamate (1.0 eq)

  • Formaldehyde (37% solution in water, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 0.1 eq)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl carbamate followed by deionized water to form a concentrated solution.

  • Catalyst Addition: Add potassium carbonate to the solution and stir until it dissolves.

  • Reagent Addition: Slowly add the formaldehyde solution to the stirring mixture at room temperature. The causality for slow addition is to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of ethyl carbamate.

  • Workup: Once the reaction is complete, saturate the aqueous solution with NaCl to reduce the solubility of the product. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary utility of ethyl N-(hydroxymethyl)carbamate in advanced synthesis stems from its role as a stable, handleable precursor to a reactive N-acyliminium ion .

G

Figure 3: Role as an N-acyliminium ion precursor in synthesis.

Under acidic conditions (either Brønsted or Lewis acid), the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic N-acyliminium ion. This intermediate can then be trapped by a wide range of nucleophiles. This strategy is a powerful tool for constructing complex molecular architectures, a critical requirement in drug development.

Potential Applications:

  • Scaffold Synthesis: Used in the synthesis of heterocyclic scaffolds, such as piperidines and other nitrogen-containing rings, which are prevalent in pharmaceuticals.

  • Prodrug Design: The N-(hydroxymethyl)carbamate linkage itself could be explored in prodrug design. Enzymatic or hydrolytic cleavage could release a parent drug containing an N-H carbamate.

  • Cross-linking Agents: In polymer and materials science, N-(hydroxymethyl) functionalities are used as cross-linking agents, reacting with other functional groups to form stable networks.

Safety and Handling

As a research chemical, ethyl N-(hydroxymethyl)carbamate should be handled with appropriate care, following standard laboratory safety procedures. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for the parent compound, ethyl carbamate, provides a basis for cautious handling. Ethyl carbamate (CAS 51-79-6) is classified as harmful if swallowed and is a suspected carcinogen.

**Ge

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Signature of a Key Carbamate Intermediate

In the landscape of pharmaceutical research and drug development, a profound understanding of the molecular architecture of key intermediates is paramount. Ethyl (hydroxymethyl)carbamate (CAS No: 5027-16-7), a reactive N-hydroxymethylated derivative of ethyl carbamate, serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its bifunctional nature, possessing both a carbamate moiety and a reactive hydroxymethyl group, renders it a versatile synthon for the introduction of the carbamate pharmacophore and for further chemical elaboration.

This technical guide provides a comprehensive exploration of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system of analysis, the convergence of these orthogonal spectroscopic techniques provides an unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a causal explanation behind the experimental choices and a thorough interpretation of the spectral features.

Synthesis and Molecular Structure

The preparation of this compound is classically achieved through the condensation of ethyl carbamate with formaldehyde, a reaction well-documented in early chemical literature. Modern adaptations of this synthesis often involve a base-catalyzed process in an aqueous medium.

A general synthetic protocol is as follows:

  • Ethyl carbamate is dissolved in water.

  • An aqueous solution of formaldehyde (e.g., 37%) is added to the solution.

  • A catalytic amount of a base, such as sodium carbonate, is introduced to facilitate the reaction.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, the product is isolated through extraction with an organic solvent and purified, typically by recrystallization or column chromatography.

The resulting molecule, this compound, possesses the following structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of individual nuclei.[1][2][3][4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (¹H, ¹³C) instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate G cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection dissolve_ms Dissolve Sample in Volatile Solvent infuse Direct Infusion or LC Introduction dissolve_ms->infuse esi Electrospray Ionization (ESI) infuse->esi analyzer Mass Analyzer (e.g., Q-TOF) esi->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Sources

An In-depth Technical Guide to the Thermal Decomposition of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential thermal decomposition pathways of ethyl (hydroxymethyl)carbamate. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous carbamate structures and fundamental chemical principles to offer a scientifically grounded perspective. The insights provided are intended to aid researchers in predicting degradation products, designing stability studies, and ensuring the safe handling of this and related compounds.

Introduction: The Significance of this compound Stability

This compound is a reactive intermediate of interest in organic synthesis and potentially in the development of prodrugs or controlled-release systems. Its structure, featuring both a carbamate and a hydroxymethyl group, presents unique chemical properties and, consequently, specific stability challenges. Understanding its behavior at elevated temperatures is critical for:

  • Pharmaceutical Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and formulations during manufacturing, storage, and administration.

  • Chemical Synthesis: Controlling reaction conditions to prevent the formation of unwanted byproducts.

  • Safety and Handling: Identifying potential hazardous decomposition products and establishing safe handling protocols.[1][2][3][4][5]

This guide will explore the likely thermal decomposition mechanisms of this compound, provide detailed experimental protocols for their investigation, and discuss the implications for scientific research and development.

Proposed Thermal Decomposition Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, dictated by factors such as temperature, heating rate, and the presence of catalysts. Based on the chemistry of related compounds, two primary decomposition routes are proposed.

Pathway A: Retro-Henry Reaction to Ethyl Carbamate and Formaldehyde

The hydroxymethyl group attached to the nitrogen atom is susceptible to a retro-Henry (or retro-formylation) reaction upon heating. This is a common pathway for N-hydroxymethyl compounds.

  • Mechanism: This pathway involves the cleavage of the C-N bond between the carbamate nitrogen and the hydroxymethyl carbon. This would yield ethyl carbamate and formaldehyde. The released formaldehyde is a volatile and reactive gas. Subsequently, the ethyl carbamate formed can undergo further thermal decomposition at higher temperatures. The thermal decomposition of ethyl carbamate itself can proceed via several routes, including reaction with ethanol to form diethyl carbonate, or decomposition to ethanol, ammonia, and carbon dioxide.

Pathway B: Intramolecular Cyclization

Drawing an analogy from the thermal decomposition of structurally similar β-hydroxyalkyl carbamates, an intramolecular transesterification is a plausible pathway.[6]

  • Mechanism: The hydroxyl group can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This intramolecular reaction would lead to the formation of a five-membered heterocyclic ring, 4-oxo-1,3-oxazolidin-3-ium, and the elimination of ethanol. The resulting oxazolidinone derivative may possess its own distinct thermal stability profile and could undergo further degradation at higher temperatures.

The following diagram illustrates these two primary proposed decomposition pathways:

G cluster_0 This compound cluster_1 Pathway A: Retro-Henry Reaction cluster_2 Pathway B: Intramolecular Cyclization A This compound B Ethyl Carbamate A->B Heat C Formaldehyde A->C Heat D 4-Oxo-1,3-oxazolidin-3-ium A->D Heat (Intramolecular Attack) E Ethanol A->E Heat (Elimination)

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Methodologies for Decomposition Analysis

A thorough investigation of the thermal decomposition of this compound requires a combination of thermoanalytical and spectroscopic techniques. The following protocols provide a framework for such a study.

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

This experiment determines the onset temperature of decomposition and identifies the evolved gaseous products.

  • Objective: To determine the mass loss of this compound as a function of temperature and identify the corresponding gaseous decomposition products.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Place 5-10 mg of this compound into a TGA pan (e.g., alumina).

    • Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

    • Continuously monitor the mass loss of the sample.

    • Simultaneously, transfer the evolved gases from the TGA furnace to the MS or FTIR for analysis.

    • Analyze the mass spectra or infrared spectra to identify the gaseous products at different decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

  • Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition of this compound.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Seal 2-5 mg of this compound in a hermetic aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to a temperature beyond its final decomposition point (determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks indicate energetic decomposition.

Product Identification by Chromatography and Mass Spectrometry

This workflow is designed to identify the non-volatile decomposition products.

  • Objective: To separate and identify the chemical compounds remaining after thermal decomposition.

  • Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) and/or liquid chromatograph-mass spectrometer (LC-MS).

  • Procedure:

    • Heat a known quantity of this compound in a sealed vial at a temperature just above its decomposition onset (determined by TGA) for a defined period.

    • Allow the sample to cool to room temperature.

    • Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

    • For volatile and semi-volatile products, inject an aliquot of the solution into the GC-MS.

    • For non-volatile and thermally labile products, inject an aliquot into the LC-MS.

    • Identify the compounds based on their retention times and mass spectra, comparing them to spectral libraries and analytical standards.

The following diagram outlines the comprehensive experimental workflow:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Product Identification A This compound B TGA-EGA A->B C DSC A->C D Heated Sample Residue A->D Controlled Heating E GC-MS Analysis D->E F LC-MS Analysis D->F

Caption: Experimental workflow for thermal decomposition analysis.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is not available in the literature, the following table outlines the expected products from the proposed pathways and the analytical techniques for their detection.

Proposed PathwayExpected ProductsAnalytical Technique for Detection
Pathway A Ethyl CarbamateGC-MS, LC-MS
FormaldehydeTGA-EGA (MS, FTIR), Derivatization followed by HPLC
Pathway B 4-Oxo-1,3-oxazolidin-3-iumLC-MS
EthanolTGA-EGA (MS, FTIR), GC-MS

Safety and Handling

Given that a potential decomposition product is ethyl carbamate, which is classified as a probable human carcinogen (Group 2A) by the IARC, appropriate safety precautions are essential.[1][7][8][9]

  • Engineering Controls: All work with this compound, especially when heating, should be conducted in a well-ventilated laboratory fume hood.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Avoid creating dust.[3] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4]

  • Decomposition Hazards: Be aware that thermal decomposition can release irritating and potentially toxic gases and vapors.[4]

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related compounds and fundamental chemical principles. The proposed retro-Henry reaction and intramolecular cyclization pathways provide a solid foundation for further investigation. The experimental methodologies detailed in this guide offer a robust framework for researchers to elucidate the precise decomposition products and kinetics. Such studies are crucial for the safe and effective application of this compound in research and development.

References

  • Daly, N. J. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545. [Link]

  • Oprea, C. I., et al. (2022). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 11(15), 2236. [Link]

  • Lee, K. T., & Park, S. K. (2010). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of Food and Nutrition Research, 49(1), 31-38. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. [Link]

  • Perennia. (n.d.). Ethyl Carbamate. [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl (Hydroxymethyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (hydroxymethyl)carbamate, a carbamate derivative of significant interest in organic synthesis and potentially in pharmaceutical development, presents a unique solubility profile governed by its distinct functional groups. This in-depth technical guide moves beyond a simple recitation of data to provide a foundational understanding of the factors influencing its solubility in organic solvents. Recognizing the current scarcity of comprehensive public solubility data for this specific compound, this guide equips researchers with the theoretical framework to predict solubility behavior and provides robust, step-by-step experimental protocols for its empirical determination. This document is structured to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation, ensuring both efficiency and safety.

Deconstructing the Molecule: Predicting Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guidepost.[1] An analysis of the this compound molecule reveals key structural features that govern its solubility.

  • Carbamate Group (-O-C(=O)-N-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O and O-C). This imparts a degree of polarity to the molecule.

  • Hydroxymethyl Group (-CH₂OH): The presence of a primary alcohol group is a significant contributor to the molecule's polarity and its ability to form strong hydrogen bonds.

  • Ethyl Group (-CH₂CH₃): This alkyl group introduces a nonpolar character to the molecule.

The balance between the polar carbamate and hydroxymethyl groups and the nonpolar ethyl group will determine the compound's affinity for different types of organic solvents.

Predicted Solubility Profile:
  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. These solvents can engage in extensive hydrogen bonding with both the carbamate and hydroxymethyl moieties, effectively solvating the molecule.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are also predicted to be effective.[2] While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar solute.

  • Moderate to Low Solubility in Ethers and Chlorinated Solvents: Solvents like diethyl ether and dichloromethane (DCM) , which have lower polarity, are expected to be less effective. Some solubility may be observed due to dipole-dipole interactions, but the lack of strong hydrogen bonding will limit the extent of dissolution.

  • Insolubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and cyclohexane are predicted to be poor solvents for this compound. The significant polarity and hydrogen bonding capability of the solute will prevent it from being effectively solvated by these nonpolar molecules.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a polar protic solvent.

G cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Ethanol) EHC H₂N-C(=O)O-CH₂CH₃      |    CH₂OH Solvent1 CH₃CH₂-O-H EHC->Solvent1 H-Bond (Donor) Solvent2 H-O-CH₂CH₃ EHC->Solvent2 H-Bond (Acceptor) Solvent3 CH₃CH₂-O-H EHC->Solvent3 H-Bond (Donor/Acceptor)

Caption: Predicted hydrogen bonding between this compound and a polar protic solvent.

Empirical Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public database for the solubility of this compound, empirical determination is essential for accurate solvent selection. The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument.

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B Incubate with shaking at constant temperature C 3. Phase Separation B->C Centrifuge to separate undissolved solid D 4. Sample Preparation for Analysis C->D Carefully withdraw supernatant E 5. Quantitative Analysis (e.g., HPLC) D->E Dilute supernatant with appropriate mobile phase F 6. Calculation of Solubility E->F Compare with calibration curve

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • To each vial, add a known volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved solid.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Determine the concentration of the diluted supernatant from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Safety and Handling

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][5]

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data is not yet widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed experimental protocol for the empirical determination of its solubility. By following the outlined procedures and adhering to strict safety protocols, researchers can confidently and accurately determine the solubility of this compound, enabling its effective use in their scientific endeavors.

References

  • PrepChem.com. Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. Available from: [Link]

  • Wikipedia. Ethyl carbamate. Available from: [Link]

  • PubChem. Ethyl (hydroxymethyl)(methoxymethyl)carbamate. Available from: [Link]

  • PubChem. Hydroxyethyl carbamate. Available from: [Link]

  • PubChem. Carbamic acid, ethyl ester. Available from: [Link]

  • ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available from: [Link]

  • ICCVAM. Test Method Protocol for Solubility Determination. Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • PubChem. Ethyl N-phenylcarbamate. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

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The Formation of Ethyl (hydroxymethyl)carbamate: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (hydroxymethyl)carbamate is a key reactive intermediate formed from the addition of formaldehyde to ethyl carbamate. This reaction, while seemingly straightforward, is governed by nuanced mechanistic principles and is of significant interest in fields ranging from materials science to toxicology, due to the prevalence of its parent compounds. This technical guide provides an in-depth exploration of the formation mechanism of this compound under both base- and acid-catalyzed conditions. It offers field-proven insights into the causality behind experimental choices, a detailed protocol for its synthesis adapted from established procedures, and a discussion of the analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical transformation.

Introduction and Significance

Ethyl carbamate, commonly known as urethane, is a simple organic compound that naturally forms in fermented foods and beverages.[1] Its reaction with formaldehyde, a ubiquitous C1 building block, leads to the formation of N-hydroxymethylated derivatives, principally this compound. This molecule serves as a critical intermediate in the synthesis of various resins and cross-linking agents. Understanding its formation is paramount for controlling polymerization reactions and for mitigating the presence of potentially toxic adducts in various consumer and industrial products.

The core transformation involves the nucleophilic addition of the nitrogen atom of ethyl carbamate to the electrophilic carbonyl carbon of formaldehyde. The efficiency and rate of this reaction are highly dependent on catalysis. This guide will dissect the two primary catalytic pathways: base-catalyzed and acid-catalyzed addition.

The Reaction Mechanism: A Tale of Two Catalysts

The formation of this compound is a reversible addition reaction.[2] The mechanism can be directed by either base or acid catalysis, which alters the roles of the nucleophile and electrophile.

Base-Catalyzed Mechanism

In a basic medium, the catalyst's primary role is to enhance the nucleophilicity of the ethyl carbamate.[2][3] The reaction proceeds through the formation of a more potent carbamate anion.

Step 1: Deprotonation of Ethyl Carbamate A base (B:), such as a hydroxide or carbonate ion, abstracts the acidic proton from the nitrogen atom of ethyl carbamate. This deprotonation generates a resonance-stabilized carbamate anion, which is a significantly stronger nucleophile than the neutral parent molecule.

Step 2: Nucleophilic Attack The highly nucleophilic nitrogen of the carbamate anion attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is a strong base and is rapidly protonated by a proton source in the medium (such as water, formed from the initial deprotonation step), yielding the final product, this compound, and regenerating the base catalyst.

Base_Catalysis Base-Catalyzed Formation of this compound EC Ethyl Carbamate Anion Carbamate Anion EC->Anion + B: Anion_2 Carbamate Anion Base Base (B:) HB HB+ Inter Alkoxide Intermediate Anion_2->Inter + Formaldehyde FA Formaldehyde Inter_2 Alkoxide Intermediate Product This compound Inter_2->Product + HB+ HB_2 HB+ Base_2 Base (B:)

Caption: Base-catalyzed mechanism workflow.

Acid-Catalyzed Mechanism

Under acidic conditions, the catalyst's function is reversed. Instead of enhancing the nucleophile, the acid (H-A) activates the electrophile (formaldehyde), making it more susceptible to attack by the weaker, neutral ethyl carbamate nucleophile.

Step 1: Protonation of Formaldehyde An acid catalyst, such as hydronium ion (H₃O⁺), protonates the carbonyl oxygen of formaldehyde. This protonation creates a resonance-stabilized oxonium ion, which places a significant partial positive charge on the carbonyl carbon, dramatically increasing its electrophilicity.

Step 2: Nucleophilic Attack The lone pair of electrons on the nitrogen of the neutral ethyl carbamate molecule attacks the highly electrophilic carbon of the protonated formaldehyde. This forms a new carbon-nitrogen bond and results in a protonated tetrahedral intermediate.

Step 3: Deprotonation A base (such as water or the conjugate base of the acid catalyst, A⁻) removes a proton from the nitrogen atom of the intermediate. This step neutralizes the charge and yields the final product, this compound, while regenerating the acid catalyst.

Acid_Catalysis Acid-Catalyzed Formation of this compound FA Formaldehyde ActivatedFA Protonated Formaldehyde FA->ActivatedFA + H-A ActivatedFA_2 Protonated Formaldehyde Acid Acid (H-A) A_minus A- Inter Protonated Intermediate ActivatedFA_2->Inter + Ethyl Carbamate EC Ethyl Carbamate Inter_2 Protonated Intermediate Product This compound Inter_2->Product + A- A_minus_2 A- Acid_2 Acid (H-A)

Caption: Acid-catalyzed mechanism workflow.

Experimental Protocol: Synthesis via Base Catalysis

This protocol is adapted from a well-established and reliable procedure for the analogous synthesis of benzyl (hydroxymethyl)carbamate, a method validated in Organic Syntheses.[4] The choice of a mild base like potassium carbonate is strategic; it is sufficiently basic to deprotonate the carbamate but weak enough to minimize competing reactions like the hydrolysis of the ester functional group.

Materials and Equipment
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Ethyl CarbamateC₃H₇NO₂89.09Reactant
Formaldehyde SolutionCH₂O30.0337% in H₂O, reactant
Potassium CarbonateK₂CO₃138.21Anhydrous, catalyst
Deionized WaterH₂O18.02Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
HexaneC₆H₁₄86.18Extraction/Recrystallization
Brine (Saturated NaCl)NaCl58.44Aqueous wash
Anhydrous MgSO₄MgSO₄120.37Drying agent
Round-bottom flask--250 mL
Magnetic stirrer & stir bar---
Reflux condenser---
Oil bath or heating mantle---
Separatory funnel--500 mL
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl carbamate (10.0 g, 0.112 mol).

  • Addition of Reagents: Add deionized water (80 mL), followed by aqueous formaldehyde solution (37%, 22.7 mL, approx. 0.30 mol). Finally, add anhydrous potassium carbonate (0.31 g, 2.2 mmol) with stirring at room temperature.

  • Heating: Immerse the flask in a preheated oil bath at 65 °C. Stir the mixture vigorously. The reaction is typically complete within 2-3 hours.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:2) mobile phase. Ethyl carbamate will have a higher Rf value than the more polar product.

  • Workup - Cooling and Extraction: Once the reaction is complete, remove the flask from the oil bath and cool it in an ice-water bath until the product begins to precipitate or the solution is cold. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 40 mL) to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product, a viscous oil or low-melting solid, can be further purified by recrystallization from an ethyl acetate/hexane mixture if necessary.

Protocol_Workflow Experimental Synthesis Workflow A 1. Charge Flask Ethyl Carbamate, H₂O, Formaldehyde, K₂CO₃ B 2. Heat & Stir 65 °C, ~3 hours A->B C 3. Cool Reaction Ice-water bath B->C D 4. Extraction Extract with Ethyl Acetate (3x) C->D E 5. Wash Organic Layer Wash with Brine (2x) D->E F 6. Dry & Concentrate Dry over MgSO₄, Rotovap E->F G 7. Isolate Product Crude this compound F->G

Caption: High-level experimental workflow for synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–O–CH₂–). Crucially, the formation of the product would be confirmed by the appearance of a new singlet for the methylene protons of the N–CH₂–OH group, likely between 4.5 and 5.0 ppm. A broad singlet for the hydroxyl proton (–OH) would also be present, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show signals for the ethyl group (approx. 15 ppm for –CH₃ and 61 ppm for –O–CH₂–) and the carbonyl carbon (approx. 157 ppm). The key indicator of product formation would be a new peak for the N–C H₂–OH carbon, expected in the range of 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. The spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretch: The disappearance of the N-H stretch from the starting material (typically around 3300-3400 cm⁻¹) is a key indicator of reaction completion.

  • C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbamate carbonyl group.[5]

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. For this compound (MW = 119.12 g/mol ), these would appear at m/z 120.1 or m/z 142.1, respectively. Under higher energy Electron Ionization (EI), characteristic fragmentation patterns would emerge, likely involving the loss of water (m/z 101) or the hydroxymethyl group (m/z 89, corresponding to the ethyl carbamate radical cation).[6]

Conclusion

The formation of this compound from ethyl carbamate and formaldehyde is a fundamental reaction whose mechanism can be rationally controlled through the application of acid or base catalysis. The base-catalyzed pathway, which proceeds via a highly nucleophilic carbamate anion, provides a practical and efficient route for its synthesis. By understanding the underlying mechanistic principles and leveraging established analytical techniques, researchers can effectively synthesize, isolate, and characterize this important chemical intermediate for further application in drug development and materials science. This guide provides the foundational knowledge and practical framework necessary to achieve these goals.

References

  • Soignet, D. M., Berni, R. J., Wadsworth, J. I., & Benerito, R. R. (2006).
  • Ugelstad, J. (1955). The Reaction of Formaldehyde with Amides and the Alkaline Hydrolysis of Alkoxymethyl Ureas. Excelsior.
  • de Jonge, J. I., & de Jonge, J. (1953). A kinetical investigation of the reaction between amides and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 356-370.
  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]

  • LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Wilson, B. D., et al. (2007).
  • OIV - International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

  • RSC. (n.d.). Supporting Information for Catalytic Conversion of Tertiary Amines. Retrieved from [Link]

  • MDPI. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

  • NIST. (n.d.). Ethyl N-(2-methylphenyl)carbamate. WebBook. Retrieved from [Link]

  • FDA. (2024). Information on Ethyl Carbamate (Urethane) in Foods and Beverages. Retrieved from [Link]

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An In-depth Technical Guide to the Health and Safety Profile of Ethyl Carbamate and its Hydroxylated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for Ethyl (Hydroxymethyl)carbamate

This guide addresses the health and safety data for this compound. It is critical to establish at the outset that specific, comprehensive toxicological and safety data for this compound are not extensively available in current public literature or regulatory databases. This compound is a hydroxylated analogue of the well-studied and regulated chemical, ethyl carbamate (also known as urethane).

In drug development and chemical research, when primary safety data on a novel or less-studied derivative is scarce, a foundational safety assessment relies on the toxicological profile of the parent or a closely related analogue. Therefore, this guide is structured to provide a thorough analysis of ethyl carbamate as the basis for risk assessment and safe handling protocols. The limited, yet significant, data available for the hydroxylated form, specifically 2-hydroxyethyl carbamate, will be integrated to provide a comparative context. This approach ensures a conservative and scientifically rigorous framework for safety.

Section 1: Physicochemical and Toxicological Identity

Ethyl carbamate is an ester of carbamic acid that has seen historical use as an antineoplastic agent and is currently used as an anesthetic in animal research.[1] It is also a process contaminant naturally formed during the fermentation and storage of many foods and alcoholic beverages.[2][3][4]

The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as a Group 2A carcinogen , meaning it is "probably carcinogenic to humans".[1] The U.S. National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen".[2][3] This classification is predicated on sufficient evidence of carcinogenicity in experimental animals.[1][3]

Chemical and Physical Properties

A clear understanding of a compound's physical properties is the first step in establishing safe handling procedures.

PropertyEthyl Carbamate (Urethane)Reference
CAS Number 51-79-6[1][5]
Molecular Formula C₃H₇NO₂[1][6]
Molecular Weight 89.09 g/mol [5][7]
Appearance Colorless, almost odorless columnar crystals or white granular powder[5][8][9]
Melting Point 46–51 °C (115–124 °F)[1][6]
Boiling Point 182–185 °C (360–365 °F)[1][6]
Solubility Highly soluble in water, ethanol, ether, and chloroform[5]
Flash Point 92 °C (197.6 °F)[6][9]
Vapor Pressure Volatile at room temperature; sublimes readily[5]

Section 2: Core Toxicological Profile

The primary hazard associated with ethyl carbamate is its carcinogenicity, which has been demonstrated across multiple animal species and at various tissue sites.[2]

Carcinogenicity and Genotoxicity

Studies in rats, mice, and hamsters have shown that ethyl carbamate causes cancer when administered orally, by injection, or applied to the skin.[1] The NTP's research found that oral exposure in rodents led to lymphoma, leukemia, and cancers of the lung, liver, mammary gland, skin, and stomach.[2]

The carcinogenic mechanism is linked to its in-vivo metabolic activation to vinyl carbamate and subsequently to vinyl carbamate epoxide.[10] This epoxide is a reactive electrophile that can form adducts with DNA bases, leading to genetic mutations.

In contrast, a study on 2-hydroxyethyl carbamate (HEC) , a potential metabolite, found it to be significantly less carcinogenic. When tested in strain A mice, HEC was approximately 1/40th as carcinogenic as an equimolar dose of ethyl carbamate.[10][11] This finding suggests that hydroxylation at the ethyl group is likely a detoxification pathway rather than an activation step toward carcinogenicity.[10]

Acute and Chronic Effects

Beyond its carcinogenic potential, ethyl carbamate exposure can lead to other systemic effects.

  • Acute Exposure: The substance can be absorbed by inhalation of its aerosol and through ingestion.[8] Short-term exposure may impact the central nervous system and liver, potentially causing a lowering of consciousness.[8][9] High doses can induce nausea and vomiting.[1][8]

  • Chronic Exposure: Long-term or repeated exposure may have adverse effects on the bone marrow, brain, kidneys, and eyes.[8] Animal studies indicate it may also cause toxic effects on human reproduction.[8]

Section 3: Exposure Control and Safe Laboratory Practices

Given its classification as a probable human carcinogen, handling of ethyl carbamate and its derivatives requires stringent engineering controls and personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of minimizing exposure and should be prioritized over PPE.

  • Ventilation: All work with ethyl carbamate, including weighing and solution preparation, must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.[12]

  • Isolation: For larger quantities, consider using a glove box to provide a physical barrier between the operator and the chemical.

  • Process Controls: Design experiments to use the minimum quantity of the substance necessary.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required for any potential exposure scenario.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin absorption, a known route of exposure.
Eye Protection Chemical safety goggles with side shields or a full-face shield.To protect eyes from splashes or aerosolized powder.[8]
Respiratory Protection For weighing powders or when aerosols may be generated, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.To prevent inhalation, a primary route of exposure.[8]
Body Protection A chemical-resistant lab coat, fully fastened.To protect skin from accidental contact.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.
Workflow Diagram: Safe Handling Protocol

The following diagram outlines the logical flow for safely handling ethyl carbamate in a research setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase P1 Review SDS & Conduct Risk Assessment P2 Verify Fume Hood Certification P1->P2 P3 Assemble All Required PPE P2->P3 H1 Don PPE P3->H1 H2 Weigh Solid / Prepare Solution (Use anti-static measures) H1->H2 H3 Seal Container Immediately After Use H2->H3 C1 Decontaminate Work Surface H3->C1 C2 Segregate Waste into Hazardous Waste Container C1->C2 C3 Doff & Dispose of PPE (Gloves last) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Standard workflow for handling carcinogenic compounds.

Section 4: Emergency Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate action is required following any exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[6][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice.[6][8][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[6][8][13]
Accidental Release Measures

A spill of ethyl carbamate must be treated as a serious incident.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Secure Area: Restrict access to the spill area. Ensure ventilation is functioning correctly (if safe to do so). Eliminate all ignition sources.[6]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[14]

  • Containment & Cleanup (Solid Spill):

    • Do NOT dry sweep, as this can generate dust.[15]

    • Gently cover the spill with an absorbent material like sand or vermiculite.

    • If appropriate, moisten the material slightly to prevent dusting.[8]

    • Carefully sweep up the mixture and place it into a labeled, sealable hazardous waste container.[6][8]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional and local regulations.[6][14]

Firefighting Measures

While not highly flammable, ethyl carbamate is combustible.[8][9]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][13]

  • Hazards from Combustion: Decomposition on heating or burning produces toxic fumes, including nitrogen oxides.[8][9][13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Section 5: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6][15]

  • Security: The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[16]

  • Container: Keep containers tightly closed and properly labeled with the chemical name and all relevant hazard warnings.[6]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, strong bases, and aldehydes.[13]

Disposal Considerations
  • Classification: Ethyl carbamate and any materials contaminated with it are classified as hazardous waste.[6]

  • Procedure: All waste must be disposed of through a licensed professional waste disposal service. Do not empty into drains or release into the environment.[6][12] Containers should be handled as hazardous waste themselves.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. Lyon, France: International Agency for Research on Cancer. [Link]

  • IARC Publications. Alcohol Consumption and Ethyl Carbamate. [Link]

  • Anticancer Research. (2010). Alcohol Consumption and Ethyl Carbamate. Volume 96, IARC. [Link]

  • IARC Publications. etHYL CARBAMAte 1. exposure Data. [Link]

  • National Center for Biotechnology Information. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 96. [Link]

  • PubChem. Hydroxyethyl carbamate. National Center for Biotechnology Information. [Link]

  • CPAChem. (2017). Safety data sheet: Ethyl carbamate. [Link]

  • PubChem. Ethyl (hydroxymethyl)(methoxymethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

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  • Restek. (2019). Safety Data Sheet: Urethane (Ethyl Carbamate) Standard. [Link]

  • Dahl, G. A., Miller, J. A., & Miller, E. C. (1982). Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate. Cancer Letters, 15(2), 191-196. [Link]

  • Jager, A., & Mosandl, A. (2013). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Comprehensive Reviews in Food Science and Food Safety, 12(5), 509-530. [Link]

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate. Cancer Research, 40(4), 1194-1203. [Link]

  • Pound, A. W. (1967). Carcinogenesis by carbamic acid esters and their binding to DNA. New Zealand Medical Journal, 66(422), 882-883. [Link]

  • Wikipedia. Ethyl carbamate. [Link]

  • National Toxicology Program. (1996). Toxicity Studies of Urethane in Drinking Water and Urethane in 5% Ethanol Administered to F344/N Rats and B6C3F1 Mice. [Link]

  • NextSDS. Ethyl carbamate Safety Data Sheet. [Link]

  • Semantic Scholar. Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate. [Link]

  • U.S. Food & Drug Administration. (2024). Ethyl Carbamate. [Link]

  • Canada.ca. (2011). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). [Link]

  • International Labour Organization. ICSC 0314 - ETHYL CARBAMATE. [Link]

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  • PubChem. 2-ethoxyethyl N,N-bis(hydroxymethyl)carbamate. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols: The Use of Ethyl (Hydroxymethyl)carbamate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (hydroxymethyl)carbamate is a bifunctional monomer poised for significant utility in the synthesis of advanced functional polymers. Possessing both a reactive N-hydroxymethyl group and a stable carbamate moiety, it serves as a versatile building block for creating crosslinked networks and functional polymer backbones. The hydroxymethyl group offers a reactive site for condensation-based crosslinking, yielding thermoset materials with enhanced mechanical and thermal stability. Concurrently, the carbamate group contributes to improved substrate adhesion, durability, and mechanical strength through its capacity for hydrogen bonding and its inherent stability. This guide provides a comprehensive overview of the synthesis of this compound and details its application as a crosslinking agent in hydrogels and as a functional monomer in acrylic resins for high-performance coatings. All protocols are designed to be self-validating, with explanations grounded in established chemical principles.

IMPORTANT: Health and Safety Precautions

Researchers must conduct a thorough risk assessment before beginning any experimental work.

  • Reagent Toxicity: This guide describes protocols that use reagents of significant toxicity.

    • Formaldehyde: A key starting material for the synthesis of the title compound, formaldehyde is a known irritant and is classified as a probable human carcinogen.

    • Ethyl Carbamate: The precursor molecule is also classified as a Group 2A carcinogen: probably carcinogenic to humans.[1][2]

    • Acrylamide Monomers: Acrylamide and its derivatives are neurotoxins and suspected carcinogens.

  • Mandatory Engineering Controls: All procedures involving formaldehyde, ethyl carbamate, and acrylamide monomers must be performed inside a certified chemical fume hood with appropriate ventilation to prevent inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, researchers must wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[3] Dispose of contaminated gloves immediately and wash hands thoroughly after handling these chemicals.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound is achieved through the base-catalyzed hydroxymethylation of ethyl carbamate with formaldehyde. This reaction is analogous to the well-established industrial synthesis of N-(Hydroxymethyl)acrylamide (NMA), where formaldehyde undergoes nucleophilic addition to the amide nitrogen.[4]

Reaction Principle

In a basic medium, the carbamate nitrogen is deprotonated, forming a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (water) to yield the final N-hydroxymethyl product. The use of a base catalyst is crucial for activating the otherwise weakly nucleophilic carbamate nitrogen.[4]

Detailed Synthesis Protocol

This protocol is adapted from the established synthesis of N-(hydroxymethyl)acrylamide and should be optimized for specific laboratory conditions.[4]

  • Reactor Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a pH probe/thermometer.

  • Charge Reagents: To the flask, add ethyl carbamate (1.0 eq) and deionized water (approx. 5-7 mL per gram of ethyl carbamate). Begin stirring to dissolve.

  • Catalyst Addition: Add a small amount of a polymerization inhibitor (e.g., MEHQ, 200 ppm) to prevent any potential side reactions. Adjust the solution to pH 10-11 by the dropwise addition of a 10% (w/v) sodium hydroxide solution.

  • Formaldehyde Addition: Cool the reaction mixture to 10-15°C using an ice bath. Add a 37% aqueous formaldehyde solution (1.5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C. The reaction is exothermic and careful control of the addition rate is critical.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3-4 hours, maintaining the pH between 9.5 and 10.0.

  • Neutralization & Workup: Cool the mixture again to 15°C. Carefully neutralize the reaction by adding solid phthalic anhydride in small portions until the pH reaches 7.0-7.5. This quenches the reaction.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous phase). The organic layers contain the desired product.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the -N-CH₂-OH group.

  • FTIR Spectroscopy: To identify key functional groups, such as the C=O of the carbamate (~1700 cm⁻¹), the N-H stretch (if any unreacted starting material is present, ~3300 cm⁻¹), and the broad O-H stretch of the hydroxymethyl group (~3400 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

G react react neutralize neutralize react->neutralize

Part 2: Application as a Crosslinking Monomer in Polymer Synthesis

The dual functionality of this compound allows it to be incorporated into polymers to serve two primary roles: as a source of post-polymerization crosslinking via its hydroxymethyl group, and as a means to introduce carbamate functionality into a polymer backbone to enhance performance properties.

Protocol 2A: Synthesis of a Self-Crosslinking Poly(acrylamide) Hydrogel

In this application, this compound is used as a comonomer with acrylamide. The initial polymerization forms linear, water-soluble polymer chains. A subsequent thermal curing step induces a condensation reaction between the pendant hydroxymethyl groups, forming stable ether linkages that crosslink the polymer chains into a robust hydrogel network.[5] This method allows for the fabrication of materials where the crosslinking density can be precisely controlled.

  • Monomer Solution Preparation: In a beaker, prepare the monomer solution according to the parameters in Table 1. Dissolve Acrylamide (AAm) and this compound (EHC) in deionized water. Stir until a homogeneous solution is formed.

  • Initiator Addition: Add the initiator solution, ammonium persulfate (APS), to the monomer mix and stir briefly.

  • Polymerization Initiation: Add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TEMED), to the solution and mix thoroughly. Immediately cast the solution into a mold (e.g., between two glass plates with a spacer) or the desired container.

  • Gelation: Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid gel is formed.

  • Purification: Remove the resulting hydrogel from the mold. Cut it into discs of a defined size and immerse them in a large volume of deionized water for 48 hours, changing the water every 12 hours. This crucial step removes unreacted monomers, initiator fragments, and other impurities.

  • Post-Polymerization Thermal Curing: Place the purified, swollen hydrogel discs in a vacuum oven. Heat at 80°C under vacuum for 12-24 hours. This step drives the condensation reaction between the hydroxymethyl groups, forming permanent ether crosslinks.

  • Equilibration: After curing, immerse the crosslinked hydrogel discs in phosphate-buffered saline (PBS, pH 7.4) until equilibrium swelling is reached (typically 24-48 hours) before characterization.

The concentration of this compound acts as the primary control variable for the final properties of the hydrogel.

ParameterFormulation 1Formulation 2Formulation 3
Acrylamide (AAm)10% (w/v)10% (w/v)10% (w/v)
This compound (EHC)1 mol% (to AAm)3 mol% (to AAm)5 mol% (to AAm)
APS (Initiator)0.1 mol% (to total monomer)0.1 mol% (to total monomer)0.1 mol% (to total monomer)
TEMED (Accelerator)0.1 vol%0.1 vol%0.1 vol%
Expected Property Trend
Equilibrium Swelling RatioHighMediumLow
Young's ModulusLowMediumHigh
Gel Fraction (%)LowerHigherHighest

Table 1: Example formulations for poly(acrylamide-co-EHC) hydrogels and the expected influence of EHC concentration on final material properties.

G

Protocol 2B: Synthesis of a Carbamate-Functional Acrylic Resin for Coatings

In this application, this compound is incorporated as a functional comonomer into an acrylic polymer backbone. The resulting resin possesses pendant carbamate groups, which enhance durability and adhesion, and pendant hydroxyl groups, which serve as sites for subsequent crosslinking with aminoplast resins like hexamethoxymethylmelamine (HMMM).[3][6] Such systems are foundational in high-performance automotive and industrial coatings.

  • Reactor Setup: Equip a four-neck flask with a mechanical stirrer, condenser, thermometer, and a nitrogen inlet.

  • Solvent Charge: Charge the reactor with a suitable solvent (e.g., a 1:1 mixture of xylene and n-butanol). Begin stirring and sparging with nitrogen. Heat the solvent to the desired reaction temperature (e.g., 110°C).

  • Monomer/Initiator Feed: In a separate vessel, prepare a mixture of the acrylic monomers (e.g., Styrene, Butyl Acrylate) and this compound (EHC). Add a free-radical initiator (e.g., tert-Butyl peroxyacetate).

  • Polymerization: Over a period of 3-4 hours, continuously feed the monomer/initiator mixture into the hot solvent using a syringe pump. Maintain a constant temperature and a steady nitrogen blanket throughout the feed.

  • Hold Period: After the feed is complete, hold the reaction at 110°C for an additional 2 hours to ensure high monomer conversion.

  • Cooling & Storage: Cool the reactor to room temperature. The resulting carbamate-functional acrylic resin solution is ready for formulation.

  • Formulation: To the synthesized acrylic resin solution, add a crosslinking agent such as HMMM resin (e.g., CYMEL™ 303). The stoichiometry is typically based on the hydroxyl content of the acrylic resin.

  • Catalysis: Add a strong acid catalyst, such as p-toluenesulfonic acid (pTSA), typically 0.5-1.0% based on total resin solids.

  • Application & Curing: Apply the formulated coating to a substrate (e.g., by draw-down bar or spray). Cure the coated panel in an oven, for example, at 120-140°C for 20-30 minutes. During curing, the hydroxyl groups from the EHC units react with the HMMM to form a durable, crosslinked network.

G Resin Resin Formulation Formulation Resin->Formulation

Part 3: Advanced Concepts and Future Directions

The utility of this compound extends beyond the direct applications described.

  • Transcarbamoylation: The carbamate group can participate in transcarbamoylation reactions, an exchange process that can be catalyzed at elevated temperatures.[7][8] This chemistry could be exploited to graft EHC onto existing hydroxyl-functional polymers or to create dynamic, reprocessable polymer networks known as vitrimers.[9][10]

  • Derivatization: The primary hydroxyl group of EHC is itself a reactive handle for further chemical modification. For example, it can be esterified with acrylic acid or methacrylic acid to produce a novel monomer that contains both a carbamate group and two distinct polymerizable vinyl groups, opening pathways to highly crosslinked or complex polymer architectures.

Conclusion

This compound is a highly versatile functional monomer that provides polymer chemists with a powerful tool for material design. Its N-hydroxymethyl group enables robust, post-polymerization crosslinking strategies, while the integrated carbamate functionality enhances the performance and durability of the final polymer. From tunable hydrogels for biomedical research to durable acrylic resins for advanced coatings, the applications are extensive and grounded in well-understood chemical principles. Strict adherence to safety protocols is paramount when handling the precursor materials.

References

  • Eastman Chemical Company. (n.d.). CYMEL™ 303 Crosslinking Agent Technical Datasheet. Retrieved from a relevant chemical supplier website.
  • Rehfuss, J. W., et al. (1997). U.S. Patent No. 5,605,965. Washington, DC: U.S.
  • Lewarchik, R. (2016). Acrylic Resin Fundamentals. UL Prospector. [Link]

  • Crombez, R., et al. (2022). Transcarbamoylation in Polyurethanes: Underestimated Exchange Reactions? Macromolecules, 55(18), 7949–7962. [Link]

  • O'Dwyer, J. B., et al. (2002). U.S. Patent No. 6,462,144. Washington, DC: U.S.
  • Fortman, D. J., et al. (2015). A non-isocyanate-based polyurethane vitrimer. Journal of the American Chemical Society, 137(44), 14019-14022.
  • Denissen, W., et al. (2016). Vitrimers: permanent, yet reprocessable thermosetting polymers. Chemical Science, 7(1), 30-38.
  • Wikipedia contributors. (2024). Ethyl carbamate. In Wikipedia, The Free Encyclopedia. [Link]

  • Liu, Y., et al. (2017). Multifunctional polyurethane-vitrimers completely based on transcarbamoylation of carbamates: thermally-induced dual-shape memory effect, reprocessing, and self-welding. Journal of Materials Chemistry A, 5(22), 11217-11224.
  • World Health Organization. (2021). International Chemical Safety Cards (ICSC): Ethyl Carbamate. [Link]

  • Oshmyan, V. G., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. International Journal of Molecular Sciences, 24(21), 15609. [Link]

  • Korkmaz, B., et al. (2024). Incorporating Carbamate Functionalities in Multifunctional Monomer System Enhances Mechanical Properties of Methacrylate Dental Adhesives. Polymers, 16(14), 1873. [Link]

Sources

Synthesis of N-Substituted Derivatives from Ethyl (hydroxymethyl)carbamate: A Guide to N-Acyliminium Ion Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of N-substituted derivatives utilizing ethyl (hydroxymethyl)carbamate. This stable, crystalline solid serves as a versatile and reliable precursor to the highly reactive N-acyliminium ion, a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. We will delve into the mechanistic underpinnings of N-acyliminium ion generation and provide detailed, field-tested protocols for its reaction with a variety of nucleophiles, including aromatic systems, organometallic reagents, and enol ethers. The guide emphasizes the causality behind experimental choices, offers structured data for predictable outcomes, and includes workflow visualizations to ensure clarity and reproducibility in the laboratory.

Introduction: The Strategic Advantage of this compound

N-substituted carbamates are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Their synthesis often requires multi-step procedures or the use of hazardous reagents like phosgene or isocyanates.[1] this compound, however, presents an elegant and safer alternative for introducing the N-(ethoxycarbonyl)methyl group onto various substrates.

Its primary value lies in its ability to act as a stable, benchtop-friendly precursor to the N-ethoxycarbonylmethaniminium ion (an N-acyliminium ion).[3] Unlike gaseous formaldehyde and ethyl carbamate, which can be challenging to handle and pose significant health risks, this compound is a solid that can be weighed and dispensed with ease.[4] Under acidic conditions, it readily eliminates water to generate the highly electrophilic N-acyliminium ion in situ, which can then be trapped by a wide array of nucleophiles. This strategy, often referred to as amidoalkylation, provides a powerful tool for constructing complex molecular architectures.

The Core Principle: Generation and Reactivity of the N-Acyliminium Ion

The utility of this compound is entirely dependent on the controlled, in situ generation of an N-acyliminium ion. This process is typically initiated by a Brønsted or Lewis acid.

Mechanism of Activation:

  • Protonation/Coordination: The hydroxyl group of this compound is protonated by a Brønsted acid or coordinates to a Lewis acid. This transforms the poor leaving group (-OH) into a good leaving group (-OH2+ or -O-Lewis Acid).

  • Elimination: The activated hydroxyl group departs as water (or its Lewis acid adduct), leading to the formation of a resonance-stabilized N-acyliminium ion. The electron-withdrawing nature of the adjacent carbonyl group greatly enhances the electrophilicity of this intermediate compared to a simple iminium ion.[3]

  • Nucleophilic Attack: The highly reactive N-acyliminium ion is immediately intercepted by a nucleophile present in the reaction mixture, forming a new carbon-carbon or carbon-heteroatom bond.

This activation and reaction cascade is central to all protocols described herein. The choice of acid catalyst is critical and depends on the reactivity of the nucleophile and the stability of the starting materials and products.

G cluster_0 N-Acyliminium Ion Formation EHC This compound Activated_EHC Protonated/Lewis Acid Adduct EHC->Activated_EHC + H⁺ or Lewis Acid NAI N-Acyliminium Ion Activated_EHC->NAI - H₂O H2O H₂O

Caption: Acid-catalyzed generation of the N-acyliminium ion.

Synthetic Protocols and Applications

The following sections provide detailed protocols for the reaction of this compound with representative classes of nucleophiles.

Amidoalkylation of Aromatic and Heteroaromatic Compounds

This reaction, a type of Friedel-Crafts alkylation, is particularly effective for electron-rich aromatic and heteroaromatic systems. The N-acyliminium ion acts as the electrophile, leading to the formation of N-arylmethyl or N-heteroarylmethyl carbamates.

Protocol 3.1.1: Synthesis of Ethyl (1H-indol-3-ylmethyl)carbamate

This protocol details the reaction with indole, a common and highly reactive heterocycle in N-acyliminium ion chemistry.

Rationale: Indoles are highly nucleophilic at the C3 position. A mild Lewis acid like indium(III) chloride is chosen to minimize polymerization of indole and decomposition of the product while effectively promoting the formation of the N-acyliminium ion. Dichloromethane is a suitable non-coordinating solvent for this type of reaction.

Materials:

  • This compound

  • Indole

  • Indium(III) chloride (InCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add indole (1.17 g, 10 mmol, 1.0 equiv) and this compound (1.31 g, 11 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous DCM (40 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous indium(III) chloride (221 mg, 1 mmol, 0.1 equiv) portion-wise over 5 minutes. The reaction may exotherm slightly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting materials should be consumed within 2-4 hours.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford the title compound as a white solid.

SubstrateCatalystTemp (°C)Time (h)Yield (%)Reference (Analogous)
IndoleInCl₃0 to rt3~85-95[5]
PyrroleBF₃·OEt₂-20 to 02~70-80[3]
AnisoleTFArt12~60-70[5]
1,3,5-Trimethoxybenzenep-TsOHrt6>95[3]
Table 1: Representative Amidoalkylation of Aromatic Compounds.
Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that can readily add to the N-acyliminium ion. This provides a direct route to N-alkyl and N-aryl substituted carbamates with the formation of a new C-C bond.

Protocol 3.2.1: Synthesis of Ethyl (1-phenylethyl)carbamate

This protocol describes the addition of a phenyl Grignard reagent.

Rationale: The reaction must be conducted at low temperatures (-78 °C) to prevent the highly reactive Grignard reagent from reacting with the ester moiety of the carbamate. A strong Lewis acid, boron trifluoride etherate (BF₃·OEt₂), is used to ensure rapid generation of the N-acyliminium ion, which is immediately trapped by the organometallic nucleophile. Tetrahydrofuran (THF) is the solvent of choice for Grignard reactions.

Materials:

  • This compound

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried 250 mL three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve this compound (1.19 g, 10 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add boron trifluoride etherate (1.37 mL, 11 mmol, 1.1 equiv) dropwise via syringe. Stir for 15 minutes.

  • Add phenylmagnesium bromide (12 mL of 1.0 M solution, 12 mmol, 1.2 equiv) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated NH₄Cl solution (20 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (30 mL) and EtOAc (50 mL).

  • Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (15% Ethyl Acetate in Hexanes) to yield ethyl (1-phenylethyl)carbamate.

Organometallic ReagentLewis AcidTemp (°C)Time (h)Yield (%)Reference (Analogous)
PhMgBrBF₃·OEt₂-782~75-85[6]
n-BuLiBF₃·OEt₂-782~70-80[6]
MeMgBrTiCl₄-783~80-90[3]
Table 2: Representative Addition of Organometallic Reagents.

General Experimental Workflow

The overall process for the synthesis of N-substituted derivatives from this compound follows a consistent pattern, which can be visualized as follows.

G cluster_workflow General Experimental Workflow Start 1. Setup - Flame-dried glassware - Inert atmosphere (N₂/Ar) Reagents 2. Reagent Addition - Dissolve EHC & Nucleophile - Cool to specified temp. Start->Reagents Activation 3. Activation - Add Acid Catalyst - Generate N-Acyliminium Ion Reagents->Activation Reaction 4. Reaction - Stir for specified time - Monitor by TLC Activation->Reaction Quench 5. Workup - Quench reaction - Aqueous extraction Reaction->Quench Purify 6. Purification - Dry & concentrate - Column chromatography Quench->Purify Product 7. Product - Characterize (NMR, MS) - Determine yield Purify->Product

Sources

Application Note: A Detailed Protocol for the Base-Catalyzed Synthesis of 2-Oxazolidinone from Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazolidinone Core

The 2-oxazolidinone motif is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold is central to a class of synthetic antibacterial agents, famously represented by Linezolid, which combats multi-drug resistant Gram-positive pathogens.[1] Their unique mechanism of action, inhibiting the initiation phase of bacterial protein synthesis, allows them to circumvent cross-resistance with other antibiotic classes.[1] Beyond antimicrobials, derivatives like toloxatone are utilized as antidepressant drugs.[2]

Given their pharmaceutical importance, the development of efficient, scalable, and robust synthetic routes to the oxazolidinone core is of paramount interest to researchers in drug discovery and development. Numerous synthetic strategies exist, including the reaction of amino alcohols with phosgene or its equivalents, and the cycloaddition of CO2 to aziridines.[3][4]

This application note details a fundamental and elegant method for synthesizing the parent 2-oxazolidinone structure via the intramolecular cyclization of ethyl (hydroxymethyl)carbamate. This approach leverages a base-catalyzed intramolecular transesterification, a reliable transformation that is well-suited for both laboratory-scale synthesis and educational purposes. We will provide a thorough explanation of the reaction mechanism, a step-by-step protocol designed for self-validation, and expert insights into process optimization and troubleshooting.

Reaction Principle and Mechanism

The synthesis of 2-oxazolidinone from this compound is a classic example of an intramolecular nucleophilic acyl substitution, specifically a base-catalyzed transesterification.[5][6] The reaction proceeds by converting the pendant primary alcohol into a nucleophilic alkoxide, which then attacks the electrophilic carbonyl carbon of the carbamate. The ethoxy group serves as the leaving group, and its departure results in the formation of the thermodynamically stable five-membered ring.

The key steps of the mechanism are as follows:

  • Deprotonation: A suitable base abstracts the acidic proton from the terminal hydroxyl group of the this compound, generating a potent nucleophile, the corresponding alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbonyl carbon of the carbamate moiety. This forms a transient, high-energy tetrahedral intermediate.[6][7]

  • Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the expulsion of the ethoxide anion (EtO⁻) as the leaving group.

  • Proton Transfer: The liberated ethoxide anion, being a strong base, deprotonates the N-H proton of the newly formed oxazolidinone or is neutralized during the aqueous workup, yielding ethanol as a byproduct.

This mechanism is favored by the spatial proximity of the reacting groups, which facilitates the intramolecular cyclization.

Caption: Reaction mechanism for oxazolidinone synthesis.

Experimental Protocol

This protocol is designed to be a self-validating system. Checkpoints, such as monitoring by Thin Layer Chromatography (TLC), and clear characterization goals ensure that the researcher can track the progress and validate the outcome of the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Major Chemical SupplierStarting material.
Sodium hydride (NaH)60% dispersion in mineral oilMajor Chemical SupplierStrong, non-nucleophilic base. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentMajor Chemical SupplierReaction solvent. Must be anhydrous.
Saturated Ammonium Chloride (NH₄Cl)ACS GradeMajor Chemical SupplierFor quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierExtraction solvent.
Brine (Saturated NaCl solution)ACS GradeMajor Chemical SupplierFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical SupplierDrying agent.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Equipment
  • Round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septum and needle/syringe for inert atmosphere

  • Argon or Nitrogen gas supply

  • Oil bath or heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR tubes, IR spectrometer, Mass spectrometer

Step-by-Step Synthesis Procedure

Experimental_Workflow Figure 2: Experimental Workflow for Oxazolidinone Synthesis Setup 1. Setup & Inert Atmosphere (Oven-dried flask, Ar/N₂) Reagents 2. Add Reagents (this compound in THF) Setup->Reagents Base 3. Add Base (NaH, portion-wise at 0 °C) Reagents->Base Reaction 4. Reaction (Warm to RT, stir 12-16h) Base->Reaction Monitor 5. Monitor Progress (TLC analysis) Reaction->Monitor Monitor->Reaction If incomplete Quench 6. Quench Reaction (Cool to 0 °C, add sat. NH₄Cl) Monitor->Quench If complete Extract 7. Extraction (EtOAc, separate layers) Quench->Extract Dry 8. Dry & Concentrate (Wash with brine, dry with MgSO₄, evaporate) Extract->Dry Purify 9. Purification (Silica gel column chromatography) Dry->Purify Analyze 10. Characterization (NMR, IR, MS) Purify->Analyze

Sources

reaction of ethyl (hydroxymethyl)carbamate with isocyanates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Reaction of Ethyl (Hydroxymethyl)carbamate with Isocyanates: A Detailed Guide to Synthesis, Mechanism, and Control

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the reaction between this compound and various isocyanates. This compound serves as a unique bifunctional starting material, possessing both a primary alcohol for nucleophilic addition and a carbamate moiety that influences reactivity and can participate in subsequent transformations. The primary reaction—the nucleophilic attack of the hydroxyl group onto the electrophilic isocyanate—yields novel bis-carbamate structures. These products are of significant interest as potential monomers for advanced polyurethanes, cross-linking agents, and versatile intermediates in medicinal chemistry. This guide delves into the underlying reaction mechanisms, including the potential formation of N-acyliminium ion intermediates, details competing side reactions, and provides validated, step-by-step protocols for both catalyzed and uncatalyzed conditions. A strong emphasis is placed on safety, troubleshooting, and analytical characterization to ensure reproducible and safe execution in a research and development setting.

Theoretical Framework & Mechanistic Insights

The reaction between an alcohol and an isocyanate is a cornerstone of urethane chemistry, forming the basis of the multi-billion dollar polyurethane industry.[1] However, the use of this compound introduces unique mechanistic considerations that must be understood to control reaction outcomes.

The Primary Reaction Pathway: Carbamate Formation

The principal reaction is the nucleophilic addition of the primary hydroxyl group of this compound to the highly electrophilic carbonyl carbon of the isocyanate. This process directly forms a new carbamate (urethane) linkage, resulting in a product with two distinct carbamate functionalities.

The reaction typically proceeds without a catalyst, especially with highly reactive aliphatic isocyanates. The generally accepted mechanism involves the attack of the alcohol's oxygen on the isocyanate's central carbon, with a subsequent proton transfer to the nitrogen.[2]

Figure 1: Primary reaction mechanism for bis-carbamate synthesis.

The N-Acyliminium Ion: A Latent Reactive Intermediate

A critical, yet often overlooked, aspect of N-(hydroxymethyl) amides and carbamates is their ability to serve as precursors to highly electrophilic N-acyliminium ions.[3] Under acidic conditions (either through an acid catalyst or protic impurities), the hydroxyl group can be protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized N-acyliminium ion.

While this pathway is not dominant under the standard neutral or base-catalyzed conditions used for isocyanate reactions, its potential must be recognized. This intermediate can be trapped by various nucleophiles, leading to byproducts. Conversely, this reactivity can be intentionally exploited in different synthetic contexts to achieve functionalization at the methylene position.[4][5]

G Start This compound EtO-C(=O)-NH-CH2OH Protonated Protonated Intermediate EtO-C(=O)-NH-CH2OH2+ Start->Protonated + H+ Iminium N-Acyliminium Ion [EtO-C(=O)-N=CH2]+ Protonated->Iminium - H2O Product Trapped Product EtO-C(=O)-NH-CH2-Nu Iminium->Product + Nucleophile (Nu-) Iminium->Product

Figure 2: Potential formation of an N-acyliminium ion under acidic conditions.

Competing and Sequential Side Reactions

Effective synthesis requires minimizing undesired side reactions. With isocyanates, two major competing pathways are the formation of allophanates and isocyanurates.

  • Allophanate Formation: The N-H proton of the newly formed carbamate linkage is acidic enough to react with a second molecule of isocyanate, particularly at elevated temperatures (>100-120 °C) or with certain catalysts. This leads to an allophanate, a branched side product.

  • Isocyanurate Formation: In the presence of specific catalysts (especially strong bases like carboxylates or phenolates) or at high concentrations, isocyanates can undergo cyclotrimerization to form a highly stable, six-membered isocyanurate ring.[6][7]

Controlling stoichiometry (avoiding excess isocyanate) and temperature are the primary means of preventing these side reactions.[8]

Experimental Application & Protocols

Critical Safety Precautions: A Mandate for Safe Science

Isocyanates are potent respiratory and dermal sensitizers and are classified as potential human carcinogens.[9] this compound, as a derivative of formaldehyde, also requires careful handling. Adherence to the following safety protocols is non-negotiable.

  • Engineering Controls: All manipulations involving isocyanates must be performed in a certified chemical fume hood with robust ventilation.[10][11]

  • Personal Protective Equipment (PPE):

    • Respiratory: For handling volatile isocyanates or when generating aerosols, a supplied-air respirator is recommended. At a minimum, a full-face respirator with an appropriate organic vapor/particulate cartridge should be used.[12]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[13]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene; latex is not recommended).[12] Double-gloving is advised.

    • Body Protection: Wear a flame-resistant lab coat, fully buttoned, and closed-toe shoes.

  • Decontamination: Prepare a quenching solution (e.g., 5% sodium carbonate, 5% liquid detergent in water, or 10% isopropanol in water with a few drops of ammonia) to neutralize any spills and decontaminate glassware and surfaces.

Materials & Reagents
Reagent/MaterialRecommended Grade/PuritySupplier ExampleNotes
This compound>97%Sigma-Aldrich, TCIStore in a desiccator; can be hygroscopic.
Isopropyl Isocyanate>98%Sigma-AldrichHighly volatile and flammable. Store under inert gas.
Phenyl Isocyanate>98%Acros OrganicsLachrymator. Less volatile but highly toxic.
Dichloromethane (DCM), AnhydrousDriSolv® or equivalentEMD MilliporeUse a freshly opened bottle or pass through an alumina column.
Tetrahydrofuran (THF), Anhydrous>99.9%, Inhibitor-freeSigma-AldrichUse a freshly opened bottle or pass through an alumina column.
Triethylamine (TEA)>99.5%, RedistilledSigma-AldrichCatalyst. Store over KOH pellets.
Dibutyltin Dilaurate (DBTDL)>95%Sigma-AldrichCatalyst. Handle with extreme care (organotin toxicity).
Anhydrous Sodium/Magnesium SulfateReagent GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Protocol 1: Uncatalyzed Synthesis with an Aliphatic Isocyanate

This protocol is optimized for reactive aliphatic isocyanates where catalysis is unnecessary and may promote side reactions.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 1.19 g, 10 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 50 mL) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.

  • Reagent Addition: Dissolve isopropyl isocyanate (1.0 eq., e.g., 0.85 g, 10 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred carbamate solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong N=C=O stretch at ~2270 cm⁻¹).

  • Workup: Once the reaction is complete, concentrate the solution in vacuo to obtain the crude product. The product is often a white solid or viscous oil.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

    • Chromatography: If the product is an oil or contains impurities, purify by flash column chromatography on silica gel.

Figure 3: Experimental workflow for uncatalyzed bis-carbamate synthesis.

Protocol 2: Catalyzed Synthesis with an Aromatic Isocyanate

Aromatic isocyanates are less electrophilic than their aliphatic counterparts due to resonance delocalization of the nitrogen lone pair into the aromatic ring. Therefore, a catalyst is often required for efficient conversion at moderate temperatures.

Step-by-Step Methodology:

  • Setup & Dissolution: Follow steps 1 and 2 from Protocol 1, using phenyl isocyanate (1.0 eq., e.g., 1.19 g, 10 mmol) as the isocyanate. Anhydrous THF can also be used as a solvent.

  • Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of triethylamine (TEA, ~1-2 mol %, ~0.02 mL) or one drop of dibutyltin dilaurate (DBTDL, ~0.05 mol %). Expertise Note: Tertiary amines like TEA function by activating the alcohol via hydrogen bonding, while organotin catalysts activate the isocyanate by coordinating to the oxygen and nitrogen atoms, making the carbonyl carbon more electrophilic.[6]

  • Reagent Addition: Add the phenyl isocyanate dropwise at room temperature. An exotherm may be observed, but it is typically less pronounced than with aliphatic isocyanates.

  • Reaction & Monitoring: Stir at room temperature for 4-8 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor by TLC or IR as described previously.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1. If a basic catalyst (TEA) was used, a dilute acid wash (e.g., 1% HCl) may be added during workup to remove it, followed by water and brine washes.

Product Characterization

The synthesized bis-carbamate should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Signature for EtO-C(=O)-NH-CH₂-O-C(=O)-NH-R
¹H NMR Distinct signals for the two N-H protons (carbamate).A singlet for the -NH-CH₂ -O- protons (~5.0-5.5 ppm).Signals for the ethyl group (-O-CH₂ -CH₃ and -O-CH₂-CH₃ ).Signals corresponding to the 'R' group from the isocyanate.
¹³C NMR Two distinct carbonyl signals for the two carbamate groups (~155-158 ppm).Signal for the -NH-CH₂ -O- carbon (~70-75 ppm).
IR Spec. N-H stretching bands (~3300-3400 cm⁻¹).Strong C=O stretching bands for the carbamate groups (~1680-1730 cm⁻¹).Disappearance of the strong, sharp isocyanate (N=C=O) peak at ~2270 cm⁻¹.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Deactivated isocyanate (hydrolyzed or polymerized).2. Insufficiently reactive isocyanate (e.g., aromatic) with no catalyst.3. Low temperature.1. Use a fresh bottle of isocyanate or distill before use.2. Add a catalyst (TEA or DBTDL) as per Protocol 2.3. Allow the reaction to proceed at room temperature or warm gently (40-50 °C).
Urea Byproduct Detected Presence of water in the reagents or solvent. Isocyanate reacts with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. The amine then rapidly reacts with another isocyanate to form a disubstituted urea.Use rigorously dried, anhydrous solvents and reagents. Flame-dry all glassware and run the reaction under a strict inert atmosphere.
Allophanate Byproduct 1. Reaction temperature is too high (>100 °C).2. Significant excess of isocyanate was used.1. Maintain the reaction temperature below 60 °C.2. Use a precise 1:1 stoichiometry. If necessary, add the isocyanate as the limiting reagent.
Isocyanurate Trimer 1. Use of a strong base catalyst that promotes trimerization.2. High concentration of isocyanate.1. Avoid strong base catalysts like sodium methoxide unless trimerization is desired. Use milder catalysts like TEA or DBTDL.[7]2. Perform the reaction at a higher dilution.
Multiple Spots on TLC A combination of the above issues; incomplete reaction plus side products.Re-evaluate all parameters: ensure anhydrous conditions, control temperature carefully, check stoichiometry, and consider adding a catalyst if the reaction is stalling. Isolate the main product via column chromatography.

References

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. URL: [Link][6][7]

  • Isocyanates: Understanding the Risks and Staying Safe. DOD Technologies. URL: [Link][9]

  • Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews. URL: [Link][4]

  • 5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. URL: [Link][10]

  • New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Tetrahedron. URL: [Link][5]

  • Isocyanates technical fact sheet. SafeWork NSW. URL: [Link][11]

  • Safe Use of Di-Isocyanates. Health and Safety Authority. URL: [Link][12]

  • Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides. Organic Letters. URL: [Link]

  • Construction hazardous substances: Isocyanates. HSE. URL: [Link][13]

  • Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron. URL: [Link][3]

  • Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. ResearchGate. URL: [Link][2]

Sources

The Dual-Faceted Role of Ethyl (Hydroxymethyl)carbamate in Medicinal Chemistry: A Prodrug and Linker Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of drug design, valued for its chemical stability and its ability to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among the diverse array of carbamate-containing molecules, ethyl (hydroxymethyl)carbamate presents a unique and compelling profile. This application note delves into the multifaceted utility of this compound, exploring its application as a formaldehyde prodrug strategy and as a versatile component in the construction of linker systems for targeted drug delivery. We will provide a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the critical considerations for its successful implementation in drug development programs.

I. Foundational Concepts: The Chemistry of this compound

This compound is a bifunctional molecule that combines the structural features of a carbamate with a reactive hydroxymethyl group. This unique arrangement underpins its utility in medicinal chemistry. The carbamate moiety, an amide-ester hybrid, generally exhibits good chemical and proteolytic stability, making it an effective surrogate for peptide bonds and a modulator of cell membrane permeability.[1][2] The N-hydroxymethyl group, however, introduces a point of controlled instability, which is key to its function as a prodrug.

Synthesis of this compound

The synthesis of this compound is conceptually straightforward, typically involving the reaction of ethyl carbamate with formaldehyde.

Protocol 1: General Synthesis of this compound

Materials:

  • Ethyl carbamate

  • Formaldehyde (37% aqueous solution)

  • Anhydrous potassium carbonate

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl carbamate in a suitable solvent such as water or a mixture of water and a co-solvent.

  • Add an equimolar amount of a 37% aqueous solution of formaldehyde to the reaction mixture.

  • Add a catalytic amount of a base, such as potassium carbonate, to facilitate the reaction.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

II. Application as a Formaldehyde Prodrug

Formaldehyde, while a simple one-carbon molecule, is endogenously produced and plays a role in various metabolic processes.[3] However, at high concentrations, it is cytotoxic. This cytotoxicity can be harnessed for therapeutic benefit, particularly in oncology, if formaldehyde can be delivered selectively to target cells. This compound can serve as a prodrug that, upon enzymatic or chemical cleavage, releases formaldehyde.

The mechanism of formaldehyde release from N-(hydroxymethyl) compounds is well-established. These compounds are in equilibrium with the parent amide/carbamate and formaldehyde. In a biological system, the consumption of the released formaldehyde by cellular processes can drive this equilibrium towards the release of more formaldehyde, leading to a sustained local concentration.

Diagram: Mechanism of Formaldehyde Release

formaldehyde_release Prodrug This compound Equilibrium Prodrug->Equilibrium Products Ethyl carbamate + Formaldehyde Equilibrium->Products CellularUptake Cellular Uptake & Metabolism Products->CellularUptake Drives equilibrium

Caption: Equilibrium of this compound and its degradation products.

While the concept is sound, it is crucial to address the safety concerns associated with formaldehyde. The amount of formaldehyde released from a prodrug must be carefully controlled to achieve a therapeutic window, minimizing systemic toxicity while maximizing the effect at the target site.[3]

III. Utility in Linker Chemistry for Targeted Drug Delivery

The development of antibody-drug conjugates (ADCs) has revolutionized cancer therapy by enabling the targeted delivery of potent cytotoxic agents to tumor cells.[4][5] The linker connecting the antibody to the drug is a critical component that influences the stability, efficacy, and safety of the ADC.[6] this compound can be incorporated into linker designs, offering a mechanism for drug release.

In this context, the carbamate nitrogen can be attached to a targeting moiety (e.g., through a peptide spacer), and the hydroxymethyl group can be further functionalized to attach a payload. Alternatively, the carbamate itself can be part of a self-immolative spacer that releases the drug upon a triggering event, such as enzymatic cleavage in the tumor microenvironment.

Diagram: this compound in an ADC Linker

adc_linker Antibody Antibody Linker Spacer This compound Moiety Self-immolative unit Antibody->Linker:f0 Drug Payload Linker:f2->Drug

Caption: Schematic of an ADC with a linker containing an this compound-derived moiety.

Protocol 2: General Protocol for Bioconjugation

This protocol outlines a general strategy for conjugating a molecule containing an this compound-derived linker to a protein, such as an antibody. This often involves the use of cross-linking reagents.[7][8]

Materials:

  • Antibody or other targeting protein

  • Linker-payload conjugate with a reactive group (e.g., maleimide, NHS ester)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., cysteine for maleimide reactions, Tris for NHS ester reactions)

  • Size-exclusion chromatography (SEC) system for purification

  • UV-Vis spectrophotometer for determining drug-to-antibody ratio (DAR)

Procedure:

  • Antibody Preparation: If necessary, partially reduce the antibody with a reducing agent like TCEP to expose free thiol groups for conjugation. Purify the reduced antibody using a desalting column.

  • Conjugation Reaction: Dissolve the linker-payload conjugate in an appropriate organic co-solvent (e.g., DMSO) and add it to the antibody solution in conjugation buffer. The molar excess of the linker-payload will influence the final DAR.

  • Incubation: Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Quenching: Add a quenching reagent to stop the reaction by capping any unreacted functional groups on the antibody or linker.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other impurities using SEC.

  • Characterization: Determine the protein concentration and the DAR using UV-Vis spectrophotometry. Further characterization by mass spectrometry and SDS-PAGE is recommended.

IV. Analytical Considerations

The successful application of this compound in medicinal chemistry relies on robust analytical methods to characterize the compound and its conjugates.

Analytical Technique Purpose Typical Observations
HPLC Purity assessment and quantificationA single major peak for the purified compound. Can be used to monitor reaction progress.[9]
LC-MS Molecular weight confirmationObservation of the molecular ion peak corresponding to the expected mass of the compound or conjugate.[10]
NMR Spectroscopy Structural elucidationCharacteristic shifts for the carbamate and hydroxymethyl protons and carbons.
FTIR Spectroscopy Functional group identificationPresence of characteristic C=O and N-H stretching vibrations of the carbamate group.

V. Safety and Handling

Given the carcinogenic potential of the parent compound, ethyl carbamate, and the toxicity of formaldehyde, all work with this compound and its derivatives must be conducted with appropriate safety precautions.[11][12][13][14]

  • Handling: Always handle the compound in a well-ventilated fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][16][17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

VI. Conclusion and Future Perspectives

This compound represents a versatile and promising building block in medicinal chemistry. Its dual functionality allows for its application as a formaldehyde-releasing prodrug and as a component in sophisticated linker systems for targeted therapies. While the potential for therapeutic innovation is significant, researchers must remain mindful of the inherent toxicological concerns associated with its constituent parts. Future work in this area should focus on designing systems that offer highly specific and controlled release at the site of action, thereby maximizing therapeutic efficacy while minimizing off-target effects. The continued development of novel activation strategies and a deeper understanding of the in vivo behavior of these constructs will be paramount to realizing the full potential of this compound in the development of next-generation therapeutics.

References

  • Wikipedia. Ethyl carbamate. [Link]

  • U.S. Food and Drug Administration. (2024). Ethyl Carbamate. [Link]

  • Government of Canada. (2022). Ethyl carbamate. [Link]

  • U.S. Environmental Protection Agency. Ethyl Carbamate (Urethane). [Link]

  • Gao, H., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Food and Chemical Toxicology, 164, 112975. [Link]

  • Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5981-6019. [Link]

  • CPAChem. (2017). Ethyl carbamate Safety data sheet. [Link]

  • Taha, M. O., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(4), 369-373. [Link]

  • PrepChem. Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. [Link]

  • Dhareshwar, S. S., & Stella, V. J. (2008). Your prodrug releases formaldehyde: should you be concerned? No!. Journal of pharmaceutical sciences, 97(10), 4184–4193. [Link]

  • Lu, J., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(7), 1433-1439. [Link]

  • Taylor & Francis Online. Ethyl carbamate: Knowledge and References. [Link]

  • Matosevic, S., & Paunovic, J. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 72(2), 113-134. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • ResearchGate. Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF. [Link]

  • Exactmer. Antibody Drug Conjugate Linkers. [Link]

  • Zhang, Z., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of separation science, 35(14), 1801–1806. [Link]

  • ResearchGate. Bioconjugation Protocols. Strategies and Methods. Edited by Christof M. Niemeyer. [Link]

  • Royal Society of Chemistry. New linker structures applied in glycosite-specific antibody drug conjugates. [Link]

  • ResearchGate. Chromatogram of ethyl carbamate derivative in the presence of coexisting substances. [Link]

  • Schlatter, J., et al. (1992). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation research, 299(1), 43-57. [Link]

  • Google Patents.
  • ResearchGate. List of a Few Clinically Administered Prodrugs, Their Dose, and the Amount of Formaldehyde Generated In Vivo Upon Bioconversion. [Link]

  • ResearchGate. Development and validation of analytical methods for ethyl carbamate in various fermented foods. [Link]

  • Royal Society of Chemistry. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. [Link]

  • PubMed. Organic carbamates in drug design and medicinal chemistry. [Link]

  • ResearchGate. Bioconjugation Protocols: Strategies and Methods. [Link]

Sources

Application Note & Experimental Protocol: Synthesis of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of ethyl (hydroxymethyl)carbamate, a versatile chemical intermediate. The synthesis is achieved through the N-hydroxymethylation of ethyl carbamate using formaldehyde under basic conditions. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. Designed for researchers in organic chemistry, medicinal chemistry, and materials science, this guide emphasizes the causality behind procedural choices to ensure robust and reproducible outcomes.

Introduction and Scientific Context

This compound serves as a valuable bifunctional building block in organic synthesis. The presence of a reactive N-hydroxymethyl group alongside the carbamate moiety allows for its use as a stable, solid precursor for N-acyliminium ions, enabling various amidoalkylation reactions. Its synthesis involves the addition of the carbamate N-H bond across the carbonyl of formaldehyde.

The parent compound, ethyl carbamate (urethane), is a known carcinogen, and its formation is a significant concern in fermented foods and beverages[1][2][3]. The targeted synthesis of its derivatives, therefore, requires stringent safety protocols and a thorough understanding of the reaction to avoid unintended side reactions or exposures. This protocol is adapted from established procedures for the N-hydroxymethylation of carbamates, such as benzyl carbamate[4], providing a reliable method for accessing the title compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a base-catalyzed nucleophilic addition of ethyl carbamate to formaldehyde.

Overall Reaction:

Mechanistic Rationale: The reaction is initiated by the deprotonation of the carbamate nitrogen by a mild base, such as potassium carbonate. Although carbamates are not strongly acidic, a small equilibrium concentration of the conjugate base is formed. This N-anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent protonation step, typically from water present in the reaction medium, yields the final N-hydroxymethyl product. The use of a mild base is crucial to prevent the Cannizzaro reaction or undesired polymerization of formaldehyde.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 50 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierAmountMolar Eq.Notes
Ethyl Carbamate≥99%Sigma-Aldrich4.45 g (50 mmol)1.0Caution: Carcinogen[1].
Formaldehyde Solution37% in H₂OFisher Scientific4.5 mL (~60 mmol)~1.2Use in a fume hood[5].
Potassium CarbonateAnhydrousJ.T. Baker0.42 g (3.0 mmol)0.06Serves as the base catalyst.
Deionized WaterN/AIn-house60 mLN/AUsed as a solvent.
Ethyl AcetateACS GradeVWR~150 mLN/AFor extraction.
HexaneACS GradeVWR~50 mLN/AFor recrystallization.
Brine (Saturated NaCl)N/AIn-house30 mLN/AFor washing.
Magnesium SulfateAnhydrousSigma-Aldrich~5 gN/AFor drying.
Equipment Required
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature control

  • Reflux condenser

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Ice-water bath

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl carbamate (4.45 g, 50 mmol), deionized water (60 mL), and anhydrous potassium carbonate (0.42 g, 3.0 mmol).

  • Addition of Formaldehyde: While stirring at room temperature, add the 37% aqueous formaldehyde solution (4.5 mL, ~60 mmol).

  • Reaction: Immerse the flask in an oil bath preheated to 65 °C. Attach a reflux condenser and stir the mixture vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:2 hexane/ethyl acetate eluent system.

  • Cooling and Workup: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Then, cool it further in an ice-water bath for 1-2 hours to encourage precipitation of the product.

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 50 mL).

    • Causality Note: Multiple extractions are performed to maximize the recovery of the moderately polar product from the aqueous layer.

  • Washing: Combine the organic layers and wash once with brine (30 mL).

    • Causality Note: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (~5 g). Stir for 15 minutes, then filter by gravity to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator. Be cautious not to use excessive heat to prevent decomposition. A solid crude product should be obtained.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane/ethyl acetate (2:1) solution. Dry the product under vacuum to yield pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Expected Analytical Data
TestExpected Result
Appearance White crystalline solid
Melting Point ~50-54 °C
¹H NMR (CDCl₃, 400 MHz)δ 1.25 (t, 3H, -CH₃), 4.15 (q, 2H, -OCH₂-), 4.80 (d, 2H, -NH-CH₂-OH), 5.50 (br s, 1H, -OH), 6.00 (br s, 1H, -NH-)
FTIR (KBr, cm⁻¹)~3400 (O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch)[6]

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration. The broad signals for NH and OH protons may exchange with D₂O.

Environment, Health, and Safety (EHS) Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

  • Formaldehyde: Is a known human carcinogen and a potent sensitizer. All work involving formaldehyde solutions must be performed in a certified chemical fume hood[5][7]. Avoid inhalation of vapors and skin contact[8].

  • Ethyl Carbamate: Is reasonably anticipated to be a human carcinogen[2]. Handle with care, using appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times[9]. For handling concentrated formaldehyde, butyl rubber gloves are recommended[10].

  • Spill & Waste Management: In case of a spill, evacuate the area and absorb the material with an inert absorbent like vermiculite. Dispose of all chemical waste, including contaminated absorbents, in accordance with local and federal hazardous waste regulations[5][7]. Do not pour waste into sinks.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[9].

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station[7].

    • Inhalation: Move the affected person to fresh air.

    • Seek immediate medical attention for all exposures.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Synthesis_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Workup & Isolation cluster_purification 3. Purification & Analysis reagents Combine Reagents: - Ethyl Carbamate - H2O, K2CO3 - Formaldehyde reaction Heat & Stir (65 °C, 4-6h) reagents->reaction cooling Cool Reaction (Ice Bath) reaction->cooling extraction Extract with Ethyl Acetate (3x) cooling->extraction wash Wash with Brine extraction->wash dry Dry (MgSO4) & Filter wash->dry evap Rotary Evaporation dry->evap recrystal Recrystallize from EtOAc/Hexane evap->recrystal isolate Vacuum Filtration & Drying recrystal->isolate analysis Characterization: - NMR - FTIR - Melting Point isolate->analysis product Final Product: Ethyl (hydroxymethyl)carbamate isolate->product

Caption: Workflow for the synthesis of this compound.

References

  • BenchChem. Application Notes and Protocols: Ethyl (2-hydroxypropyl)
  • Organic Syntheses Procedure. Benzyl N-(Hydroxymethyl)
  • Lab Alley. Formaldehyde Safety & Hazards. [Link]

  • Wikipedia. Ethyl carbamate. [Link]

  • MDPI. Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. [Link]

  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES. [Link]

  • University of Richmond. Safe Use of Formaldehyde - Safe Operating Procedure. [Link]

  • UW Environmental Health & Safety. Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. [Link]

  • Royal Society of Chemistry. Supporting Information - FTIR and NMR Data. [Link]

  • FDA. Ethyl Carbamate in Food and Beverages. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purifying Ethyl (Hydroxymethyl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of isolating this polar, small molecule. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Pre-Chromatography & Method Development FAQs

This initial phase is critical for a successful separation. Errors in selecting your stationary or mobile phase can lead to significant issues on the column.

Q1: What are the key physicochemical properties of this compound I should consider?

A1: Understanding the molecule's properties is paramount. This compound is a small, highly polar molecule. Its structure contains both hydrogen bond donor (-OH, -NH) and acceptor (C=O) groups. This high polarity means it will bind very strongly to polar stationary phases like silica gel.[1][2] Its parent compound, ethyl carbamate, is very soluble in water and also soluble in ether and benzene, suggesting that while polar, it has some affinity for less polar solvents.[3]

PropertyValue / DescriptionImplication for Chromatography
Polarity HighStrong affinity for polar stationary phases (e.g., silica gel), requiring a highly polar mobile phase for elution.[4]
Key Functional Groups Carbamate, Hydroxyl (-OH)Capable of strong hydrogen bonding with silica's silanol groups, which can lead to poor peak shape (tailing) and difficult elution.[1][2]
Solubility Parent (Ethyl Carbamate) is highly water-soluble.[3][5]Sample loading can be challenging. Dry loading is often preferred over dissolving in a strong, polar solvent which can disrupt the column packing.[6]
UV Activity The simple carbamate structure lacks a strong chromophore.Detection by UV light during chromatography is difficult. TLC visualization will require chemical staining.

Q2: How do I select the right mobile phase (eluent)? My compound won't move from the baseline on TLC.

A2: This is the most common issue for highly polar compounds. If your spot remains at the origin (Rf = 0), your solvent system is not polar enough to compete with the silica gel for your compound.[7] You must systematically increase the polarity of your mobile phase.

The key is to use Thin-Layer Chromatography (TLC) to screen solvent systems before running a column.

Recommended TLC Screening Protocol:

  • Start with a moderately polar solvent: Begin with 100% Ethyl Acetate (EtOAc).

  • Introduce a strong polar modifier: If the Rf is still zero, begin adding methanol (MeOH) to Dichloromethane (DCM) or EtOAc. A good starting point for polar compounds is 5% MeOH in DCM.[8]

  • Systematically increase polarity: Prepare vials with increasing percentages of MeOH, such as:

    • 95:5 DCM/MeOH

    • 90:10 DCM/MeOH

    • 85:15 DCM/MeOH

  • Target an optimal Rf value: For column chromatography, you are aiming for an Rf value between 0.2 and 0.4 . This range generally ensures that the compound will elute from the column in a reasonable volume without coming out too quickly with impurities.

Q3: My compound doesn't show up under a UV lamp. How can I visualize it on a TLC plate?

A3: Since this compound lacks a strong UV chromophore, you must use a chemical stain. Several stains are effective for visualizing polar, functionalized molecules.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with functional groups that can be oxidized, such as alcohols.

  • Furfural / Sulfuric Acid: This combination is reported to be effective for detecting carbamate esters.[9]

  • p-Anisaldehyde Stain: This stain reacts with many functional groups to give colored spots upon heating.

  • Folin-Ciocalteu (FC) Reagent: This reagent is highly sensitive and specific for detecting carbamates after alkaline hydrolysis on the TLC plate, which generates phenols that react to produce blue spots.[10]

Section 2: The Column Chromatography Workflow

This section provides a detailed, step-by-step protocol for purifying this compound, incorporating best practices derived from the principles discussed above.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis TLC 1. TLC Analysis (Find Solvent for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (in non-polar component, e.g., DCM) TLC->Slurry Pack 3. Pack Column (Wet packing is preferred) Slurry->Pack Load 4. Load Sample (Dry loading is critical) Pack->Load Elute 5. Elute Column (Start with low polarity, then gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC with staining) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol:

  • Column & Stationary Phase Selection:

    • Choose a glass column with an appropriate diameter and length for your sample size (a common rule of thumb is a silica gel mass of 30-100 times your crude sample mass).

    • Use standard flash-grade silica gel (40-63 µm particle size).

  • Packing the Column (Wet Slurry Method):

    • Place a small plug of glass wool or a fritted disk at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 100% DCM).

    • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica into a stable bed. Ensure the bed does not run dry.

  • Sample Loading (Dry Loading - Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like methanol or DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of your packed column. Add a protective layer of sand on top.

    • Causality: Dry loading prevents the dissolution solvent from disrupting the column packing, which would lead to poor separation (band broadening).[6]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin eluting with a lower polarity solvent system than what gave you the target Rf (e.g., if 10% MeOH/DCM gave Rf=0.3, start with 2-3% MeOH/DCM).

    • Collect fractions from the moment solvent begins to elute.

    • Employ a step gradient: After a few column volumes, incrementally increase the percentage of the polar solvent (e.g., increase from 3% to 5% to 8% MeOH). This helps move the strongly-bound compound off the column efficiently while still separating it from impurities.[7]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC using one of the staining methods described in Q3.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent using a rotary evaporator. Note: Do not heat the water bath excessively, as carbamates can be heat-sensitive.[11][12]

Section 3: Troubleshooting Guide

Even with a solid protocol, issues can arise. This section addresses specific problems in a Q&A format.

G Start Problem Observed P1 Product Stuck at Baseline (Rf=0) Start->P1 P2 Streaking / Tailing Peaks Start->P2 P3 Poor Separation of Close Spots Start->P3 P4 Product Elutes Too Fast (Rf > 0.5) Start->P4 S1 Increase Mobile Phase Polarity (Add more MeOH) P1->S1 S2 Add a Modifier (e.g., 0.5% Acetic Acid) OR Change Stationary Phase (Alumina) P2->S2 S3 Run a Slower, Shallower Gradient OR Try a different solvent system (e.g., EtOAc/Hexane/MeOH) P3->S3 S4 Decrease Mobile Phase Polarity (Reduce % of MeOH) P4->S4

Caption: Troubleshooting Decision Tree for Common Issues.

Q4: My product is streaking badly on the column, leading to mixed fractions. What's happening?

A4: Peak tailing or streaking for polar compounds on silica is often caused by strong, non-ideal interactions between your compound's functional groups and the acidic silanol groups (Si-OH) on the silica surface.[13]

  • The Cause: The hydroxyl and carbamate groups on your molecule are engaging in very strong hydrogen bonding with the most acidic sites on the silica. This slow dissociation during elution causes the "tail."

  • The Solution: Add a small amount of a modifier to your mobile phase. For a neutral/weakly acidic molecule like this, adding 0.5-1% acetic acid can help. The acid protonates the basic sites on the silica surface and can improve peak shape. Alternatively, for basic compounds, a small amount of triethylamine (TEA) is often used.[13] If this fails, consider switching to a different stationary phase like neutral alumina.

Q5: I got my compound off the column, but it's still impure. The impurity was very close on the TLC. How can I improve the separation?

A5: Separating compounds with very similar Rf values requires optimizing your chromatographic selectivity.

  • Solution 1: Finer Gradient: Instead of large jumps in polarity (e.g., 5% to 10% MeOH), use a much shallower gradient (e.g., 5% -> 5.5% -> 6% -> 6.5%). This gives the compounds more time to resolve along the column.

  • Solution 2: Change Solvent System: The interaction between solvents, silica, and your compound is complex. Sometimes, switching the solvent system entirely can dramatically improve separation, even if the overall polarity is similar. For example, try a three-component system like DCM/EtOAc/MeOH . The different solvent properties can alter the selectivity.

  • Solution 3: Alternative Chromatography Modes: For very challenging separations of polar molecules, consider alternatives like Reverse-Phase Chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile) or Hydrophilic Interaction Chromatography (HILIC).[13][14][15] HILIC is specifically designed for retaining and separating very polar compounds.[13]

Q6: I suspect my compound is decomposing on the column. How can I check this and prevent it?

A6: Silica gel is acidic and can cause degradation of sensitive compounds.[7]

  • How to Check: Perform a stability test. Spot your purified compound on a TLC plate, then add a small amount of silica gel directly on top of the spot. Let it sit for an hour, then elute the plate as usual. If you see new spots or significant streaking from the origin that wasn't there before, your compound is likely unstable on silica.

  • Prevention:

    • Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a base like triethylamine if your compound is acid-sensitive.

    • Switch to a Neutral Stationary Phase: Neutral alumina is a good alternative to silica for compounds that are sensitive to acid.[13]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance so you can load, run, and elute the column without delay.

By understanding the chemical principles behind the separation and systematically addressing challenges, the purification of this compound can be transformed from a frustrating obstacle into a routine and successful procedure.

References

  • Ethyl Carbamate (Type-II) | OIV - International Organisation of Vine and Wine. Available at: [Link]

  • Separation of Ethyl N,N-bis(hydroxymethyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Chromatography to separate polar molecules? : r/OrganicChemistry. Reddit. Available at: [Link]

  • Ethyl carbamate - Wikipedia. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • ethyl N-(2-hydroxyethyl)carbamate | C5H11NO3 | CID 223805. PubChem, National Institutes of Health. Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. ResearchGate. Available at: [Link]

  • Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry. Available at: [Link]

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Simplified schematic of major ethyl carbamate formation mechanisms. ResearchGate. Available at: [Link]

  • 2.3D: Separation Theory. Chemistry LibreTexts. Available at: [Link]

  • Ethyl (hydroxymethyl)(methoxymethyl)carbamate | C6H13NO4 | CID 83094. PubChem, National Institutes of Health. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. MDPI. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. Available at: [Link]

  • Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Determination of ethyl carbamate in wine by high performance liquid chromatography. PubMed. Available at: [Link]

  • Do Polar Or Nonpolar Compounds Travel Faster On Silica Gel?. Chemistry For Everyone. Available at: [Link]

  • ICSC 0314 - ETHYL CARBAMATE. Inchem.org. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC, National Institutes of Health. Available at: [Link]

  • (PDF) Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. ResearchGate. Available at: [Link]

  • etHYL CARBAMAte 1. exposure Data. IARC Publications. Available at: [Link]

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available at: [Link]

  • (PDF) Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for Ethyl (Hydroxymethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to identify and resolve them.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A systematic evaluation of your reaction parameters is crucial.

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: The reaction between ethyl carbamate and formaldehyde is temperature-sensitive. While heat is required to drive the reaction, excessive temperatures can lead to the formation of byproducts or decomposition of the desired product. The formation of ethyl carbamate itself from ethanol and urea is accelerated at higher temperatures, which could be a competing reaction if starting from these precursors.

  • Solution:

    • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to empirically determine the optimal point for your specific conditions.

    • Controlled Heating: Utilize an oil bath or a temperature-controlled mantle to ensure stable and uniform heating throughout the reaction.

    • Literature Reference: While specific conditions vary, many carbamate syntheses are conducted at moderately elevated temperatures.[1][2]

Possible Cause 2: Incorrect Stoichiometry of Reactants

  • Explanation: The molar ratio of ethyl carbamate to formaldehyde is critical. An excess of formaldehyde can lead to the formation of di-substituted products or other side reactions. Conversely, insufficient formaldehyde will result in incomplete conversion of the starting material.

  • Solution:

    • Molar Ratio Optimization: Systematically vary the molar ratio of ethyl carbamate to formaldehyde. Start with a 1:1 ratio and then explore slight excesses of formaldehyde (e.g., 1:1.1, 1:1.2) to push the reaction to completion, while monitoring for byproduct formation.

    • Controlled Addition: Add the formaldehyde solution dropwise to the ethyl carbamate solution to maintain a controlled concentration and minimize side reactions.

Possible Cause 3: Inefficient Catalysis

  • Explanation: The reaction is often catalyzed by either an acid or a base. The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.

  • Solution:

    • Catalyst Screening: If using a catalyst, screen common acid (e.g., p-toluenesulfonic acid, sulfuric acid) and base (e.g., triethylamine, potassium carbonate) catalysts.

    • Catalyst Loading: Optimize the catalyst loading. Too little may result in a sluggish reaction, while too much can promote side reactions. A typical starting point is 1-5 mol%.

Possible Cause 4: Reaction Time

  • Explanation: The reaction may not be proceeding to completion.

  • Solution:

    • Time-Course Study: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC) to determine the point at which the concentration of the product plateaus.

A troubleshooting workflow for low yield is illustrated below:

LowYieldTroubleshooting start Low Yield Observed temp Optimize Temperature start->temp stoich Adjust Stoichiometry temp->stoich If no improvement yield_ok Yield Improved temp->yield_ok Success cat Screen Catalysts stoich->cat If no improvement stoich->yield_ok Success time Monitor Reaction Time cat->time If no improvement cat->yield_ok Success time->yield_ok Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing significant impurity peaks in my analytical results (GC/LC-MS). How can I identify and minimize these byproducts?

Impurity formation is a common issue that can complicate purification and reduce the overall yield of the desired product.

Possible Impurity 1: N,N'-(methylene)bis(ethyl carbamate)

  • Explanation: This is a common byproduct formed when a second molecule of ethyl carbamate reacts with the initial product, this compound, or when two molecules of ethyl carbamate react with one molecule of formaldehyde.

  • Minimization Strategy:

    • Control Stoichiometry: Use a slight molar excess of formaldehyde to favor the formation of the mono-substituted product.

    • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration of formaldehyde.

Possible Impurity 2: Unreacted Starting Materials

  • Explanation: Incomplete reaction will leave unreacted ethyl carbamate and formaldehyde.

  • Minimization Strategy:

    • Optimize Reaction Conditions: Refer to the solutions for low yield (Q1) to drive the reaction to completion.

    • Purification: Unreacted starting materials can often be removed during the workup and purification steps.

Possible Impurity 3: Formaldehyde Polymers (Paraformaldehyde)

  • Explanation: Formaldehyde can polymerize, especially in aqueous solutions and at lower temperatures.

  • Minimization Strategy:

    • Use Fresh Formaldehyde Solution: Use a freshly prepared formaldehyde solution or a commercial solution containing a stabilizer like methanol.

    • Reaction Temperature: Maintain an appropriate reaction temperature to discourage polymerization.

Analytical Identification:

  • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent technique for separating and identifying volatile impurities.[3][4][5]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is suitable for less volatile or thermally labile compounds.[6]

  • NMR: Nuclear Magnetic Resonance spectroscopy can provide detailed structural information about isolated impurities.

Q3: The reaction seems to stall before completion. What could be the cause?

A stalled reaction can be frustrating. Here are some potential reasons and solutions.

Possible Cause 1: Catalyst Deactivation

  • Explanation: The catalyst may be consumed by side reactions or inhibited by impurities in the starting materials or solvent.

  • Solution:

    • Use High-Purity Reagents: Ensure that the ethyl carbamate, formaldehyde, and solvent are of high purity.

    • Add More Catalyst: In some cases, adding a second portion of the catalyst mid-reaction can restart a stalled reaction.

Possible Cause 2: Reversible Reaction

  • Explanation: The formation of this compound can be reversible. The accumulation of product may be shifting the equilibrium back towards the reactants.

  • Solution:

    • Removal of Water: If water is a byproduct of the reaction (depending on the specific mechanism), its removal using a Dean-Stark trap or molecular sieves can drive the reaction forward.

    • Temperature Adjustment: A change in temperature may shift the equilibrium.

Possible Cause 3: Change in pH

  • Explanation: The pH of the reaction mixture can change over time, potentially moving it out of the optimal range for the catalyst.

  • Solution:

    • Buffering: Consider using a buffered solvent system to maintain a stable pH.

    • pH Monitoring: Periodically check and adjust the pH of the reaction mixture.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the underlying mechanism of the reaction between ethyl carbamate and formaldehyde?

The reaction proceeds via an electrophilic addition of formaldehyde to the nitrogen atom of ethyl carbamate. The nitrogen acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde carbonyl group. This is typically followed by protonation of the resulting alkoxide to yield the hydroxymethyl group. The reaction is often catalyzed by an acid or a base to enhance the electrophilicity of formaldehyde or the nucleophilicity of the carbamate, respectively.

ReactionMechanism cluster_reactants Reactants cluster_product Product Ethyl Carbamate Ethyl Carbamate Intermediate Nucleophilic Attack Ethyl Carbamate->Intermediate + Formaldehyde Formaldehyde Formaldehyde This compound This compound Intermediate->this compound Protonation

Caption: Simplified reaction mechanism.

Q2: What are the recommended starting materials and their purity?
  • Ethyl Carbamate: Use ethyl carbamate with a purity of ≥98%. Impurities can interfere with the reaction and complicate purification.

  • Formaldehyde: A 37% aqueous solution of formaldehyde (formalin), often stabilized with 10-15% methanol, is commonly used. Alternatively, paraformaldehyde can be used, which depolymerizes in situ.

  • Solvents: The choice of solvent depends on the specific reaction conditions. Common solvents include water, alcohols, or aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure solvents are anhydrous if water is detrimental to the reaction.

Q3: What are the key safety precautions when handling the reagents?

Formaldehyde:

  • Toxicity: Formaldehyde is a known human carcinogen and is toxic if inhaled, ingested, or absorbed through the skin.[7][8][9] It is also corrosive and can cause severe skin burns and eye damage.[8][10]

  • Handling: Always handle formaldehyde and its solutions in a well-ventilated chemical fume hood.[7][8][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or butyl rubber), chemical safety goggles, and a lab coat.[8][10][11]

  • Spills: Have a spill kit ready containing an appropriate absorbent material.[7][10][12]

Ethyl Carbamate:

  • Toxicity: Ethyl carbamate is reasonably anticipated to be a human carcinogen.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

Q4: What is a general experimental protocol for this synthesis?

The following is a representative protocol. Note: This is a general guideline and should be optimized for your specific requirements.

Materials:

  • Ethyl carbamate

  • Formaldehyde (37% aqueous solution)

  • Triethylamine (or other suitable catalyst)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl carbamate in DCM. Add the catalyst (e.g., triethylamine).

  • Addition of Formaldehyde: Add the formaldehyde solution dropwise to the stirred mixture at room temperature. An ice bath can be used to control any exotherm.

  • Reaction: Stir the reaction mixture at room temperature (or gentle heating) for a specified time (e.g., 2-12 hours), monitoring the progress by TLC or GC.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

A visual representation of the experimental workflow:

ExperimentalWorkflow setup 1. Reaction Setup addition 2. Add Formaldehyde setup->addition reaction 3. Reaction addition->reaction workup 4. Work-up reaction->workup isolation 5. Isolation workup->isolation purification 6. Purification (Optional) isolation->purification product Final Product isolation->product If pure enough purification->product

Caption: General experimental workflow for synthesis.

Q5: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.

Technique Application Key Considerations
Thin Layer Chromatography (TLC) Rapid reaction monitoringChoose an appropriate solvent system to achieve good separation of starting materials and product.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis and impurity identificationSuitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.[5][6]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of non-volatile or thermally labile compoundsCan be coupled with various detectors (UV, MS).[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation of the final product and any isolated impuritiesProvides definitive structural information.
Infrared (IR) Spectroscopy Functional group analysisTo confirm the presence of key functional groups (e.g., N-H, C=O, O-H).

III. References

  • Summary of the main analytical methods used to detect ethyl carbamate in the food supply. (n.d.). ResearchGate. Retrieved from [Link]

  • Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. (n.d.). PrepChem.com. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). ETHYL CARBAMATE. In Alcoholic Beverage Consumption and Ethyl Carbamate (Urethane) (Vol. 96). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

  • Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved from [Link]

  • Ethyl Carbamate (Type-II). (n.d.). International Organisation of Vine and Wine (OIV). Retrieved from [Link]

  • Ethyl carbamate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gu, Y. P., & Shiverick, K. T. (1994). Inhibition of the metabolism of ethyl carbamate by acetaldehyde. Drug Metabolism and Disposition, 22(2), 290-294.

  • Lago, B. E., & Welke, J. E. (2021). Carbonyl compounds (acetaldehyde, formaldehyde, ethyl carbamate, acrolein and furfural) in wines: toxicological aspects, occurrence and technological management. Trends in Food Science & Technology, 116, 73-83.

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325-350.

  • FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved from [Link]

  • Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved from [Link]

  • Safe Use of Formaldehyde - Safe Operating Procedure. (n.d.). Pomona College. Retrieved from [Link]

  • Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(11), 5200-5235.

  • Ethyl Carbamate. (2024). U.S. Food & Drug Administration. Retrieved from [Link]

  • Mechanism of ethyl carbamate formation in alcoholic beverages and fermented foods. (n.d.). ResearchGate. Retrieved from [Link]

  • ETHYL CARBAMATE. (n.d.). Perennia. Retrieved from [Link]

  • Ethyl carbamate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Tella, M., & Verma, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Liu, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. MDPI. Retrieved from [Link]

  • CN100349861C - Ethyl carbamate and its preparation method. (n.d.). Google Patents. Retrieved from

  • Cerkal, R., et al. (2019). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Retrieved from [Link]

  • CN1865241A - Ethyl carbamate and its preparation method. (n.d.). Google Patents. Retrieved from

  • Wu, P., et al. (2014). An improved and validated sample cleanup method for analysis of ethyl carbamate in Chinese liquor. PubMed. Retrieved from [Link]

  • Abt, E., et al. (2022). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. ResearchGate. Retrieved from [Link]

  • Rato, A. E., & Veloso, A. C. A. (2023). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 12(13), 2568.

  • Lee, J. Y., et al. (2015). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological Research, 31(3), 273-278.

  • Wang, Y., et al. (2024). The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. Fermentation, 10(3), 154.

Sources

Navigating the Synthesis of Ethyl (Hydroxymethyl)carbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl (hydroxymethyl)carbamate, a key intermediate in various pharmaceutical and organic syntheses, primarily involves the reaction of ethyl carbamate with formaldehyde. While seemingly straightforward, this reaction is often accompanied by the formation of several by-products that can complicate purification and compromise the yield and purity of the desired product. This technical support center provides a comprehensive guide to understanding and troubleshooting the common challenges encountered during this synthesis, with a focus on by-product formation and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the reaction of ethyl carbamate with an aqueous solution of formaldehyde. This reaction is typically catalyzed by either a base or an acid.

Q2: What are the most common by-products in this synthesis?

The principal by-products are diethyl methylenedicarbamate and higher oligomeric species. The formation of these by-products is a significant challenge in achieving a high yield and purity of the desired mono-hydroxymethylated product.

Q3: What is the chemical structure of the main by-product, diethyl methylenedicarbamate?

Diethyl methylenedicarbamate, also known as di(ethyloxycarbonylamino)methane, has the following structure:

Q4: How do these by-products form?

These by-products arise from the further reaction of the initially formed this compound with another molecule of ethyl carbamate (in the case of diethyl methylenedicarbamate) or with more formaldehyde molecules (in the case of oligomers). The reaction conditions, particularly stoichiometry and catalysis, play a crucial role in the prevalence of these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low yield of this compound and a high proportion of diethyl methylenedicarbamate.

  • Question: My reaction is producing a large amount of a higher molecular weight compound, which I've identified as diethyl methylenedicarbamate. How can I favor the formation of the desired mono-hydroxymethylated product?

  • Answer: The formation of diethyl methylenedicarbamate is favored when the concentration of ethyl carbamate is high relative to formaldehyde, or when the reaction is allowed to proceed for an extended period, allowing the intermediate this compound to react further.

    Causality and Mitigation Strategies:

    • Stoichiometry Control: Carefully control the molar ratio of your reactants. Using a slight excess of formaldehyde can help to drive the reaction towards the formation of the mono-hydroxymethylated product and reduce the availability of unreacted ethyl carbamate for the formation of the dicarbamate by-product. However, a large excess of formaldehyde can lead to the formation of oligomers. A good starting point is a 1:1 to 1:1.2 molar ratio of ethyl carbamate to formaldehyde.

    • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC. Over-extending the reaction time can lead to the accumulation of diethyl methylenedicarbamate. The reaction is typically exothermic, and elevated temperatures can accelerate side reactions.[1] Maintaining a controlled temperature, often in the range of 40-60°C, is recommended.

    • pH Control: The reaction can be catalyzed by both acids and bases. Basic conditions, often achieved using catalysts like potassium carbonate, can promote the initial hydroxymethylation. However, prolonged reaction times under these conditions can also facilitate the condensation reaction leading to the dicarbamate. Careful optimization of the catalyst concentration and reaction time is crucial. A procedure for a similar synthesis of benzyl (hydroxymethyl)carbamate uses potassium carbonate as a catalyst.[2]

Issue 2: Formation of insoluble, polymeric material in the reaction mixture.

  • Question: I am observing the formation of a white, insoluble precipitate in my reaction flask. What is this, and how can I prevent it?

  • Answer: The insoluble material is likely a result of the oligomerization of formaldehyde with ethyl carbamate, forming long-chain polymers. This is more likely to occur with a significant excess of formaldehyde or under certain catalytic conditions.

    Causality and Mitigation Strategies:

    • Formaldehyde Concentration: Avoid using a large excess of formaldehyde. The tendency of formaldehyde to self-polymerize and to form multi-addition products with ethyl carbamate increases with its concentration.[2]

    • Catalyst Choice: While both acid and base catalysis are used, the choice of catalyst can influence the extent of oligomerization. In some cases, a milder catalyst or a buffer system to maintain a specific pH range can help to control these side reactions.

    • Solvent System: The reaction is often carried out in an aqueous medium due to the use of aqueous formaldehyde. The choice of co-solvent, if any, can influence the solubility of intermediates and by-products, potentially mitigating the precipitation of oligomers.

Issue 3: Difficulty in purifying this compound from by-products.

  • Question: I am struggling to separate the desired product from diethyl methylenedicarbamate and other impurities. What purification methods are most effective?

  • Answer: The similar polarities of this compound and its primary by-product, diethyl methylenedicarbamate, can make purification challenging.

    Recommended Purification Protocols:

    • Column Chromatography: This is often the most effective method for separating compounds with similar polarities.

      • Stationary Phase: Silica gel is a suitable stationary phase.

      • Mobile Phase: A gradient elution system using a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is typically effective. Start with a higher proportion of the non-polar solvent and gradually increase the polarity to first elute the less polar diethyl methylenedicarbamate, followed by the more polar this compound.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.

      • Solvent Selection: A suitable solvent system would be one in which the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the impurities remain soluble at lower temperatures. A mixture of solvents, such as ethyl acetate and hexane, can be effective. A procedure for a similar compound, benzyl (hydroxymethyl)carbamate, suggests recrystallization from ethyl acetate/hexane.[2]

    • Distillation: Due to the relatively low volatility and potential for thermal decomposition of N-hydroxyalkyl carbamates, distillation is generally not the preferred method of purification.[3]

Analytical Methods for Reaction Monitoring and Quality Control

To effectively troubleshoot and optimize the synthesis, it is essential to have reliable analytical methods to monitor the reaction progress and assess the purity of the final product.

Analytical Technique Application Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use a suitable mobile phase (e.g., ethyl acetate/hexane) to achieve good separation between the starting material, product, and by-products. Visualize spots using a UV lamp or by staining (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the reaction mixture and purity assessment of the final product.A reversed-phase C18 column is commonly used. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typical. Detection is usually performed using a UV detector. EPA Method 8315A provides a general procedure for the HPLC analysis of carbonyl compounds after derivatization, which can be adapted.[4][5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components in the reaction mixture.A polar capillary column is often used for the analysis of carbamates.[8][9] The mass spectrometer allows for the definitive identification of the product and by-products based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and by-products.¹H and ¹³C NMR are invaluable for confirming the structure of this compound and identifying impurities like diethyl methylenedicarbamate by their characteristic chemical shifts and coupling patterns. Quantitative NMR can also be used to determine the purity of the product.

Reaction Mechanisms and Control

A deeper understanding of the reaction mechanisms provides a basis for rationally controlling the synthesis and minimizing by-product formation.

1. Formation of this compound (Desired Reaction):

The reaction is initiated by the nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic carbonyl carbon of formaldehyde. This reaction is catalyzed by both base and acid.

  • Base Catalysis: A base (e.g., CO₃²⁻) deprotonates the ethyl carbamate, increasing its nucleophilicity.

  • Acid Catalysis: An acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

2. Formation of Diethyl Methylenedicarbamate (By-product):

This by-product is formed through the condensation of this compound with another molecule of ethyl carbamate, with the elimination of a water molecule. This reaction is also subject to acid or base catalysis.

3. Formation of Oligomers (By-products):

Higher oligomers can form through the repeated reaction of this compound with formaldehyde.

Visualizing the Reaction Pathways

Byproduct_Formation EC Ethyl Carbamate EHC This compound (Desired Product) EC->EHC + Formaldehyde DMD Diethyl Methylenedicarbamate (By-product) EC->DMD F Formaldehyde F->EHC Oligo Oligomers (By-products) F->Oligo EHC->DMD + Ethyl Carbamate - H2O EHC->Oligo + n Formaldehyde

Caption: Reaction pathways in the synthesis of this compound.

Experimental Workflow for Synthesis and Analysis

Workflow start Start: Reactants (Ethyl Carbamate, Formaldehyde) reaction Reaction Setup - Stoichiometry Control - Catalyst Addition - Temperature Control start->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring workup Work-up - Quenching - Extraction monitoring->workup Reaction Complete purification Purification - Column Chromatography - Recrystallization workup->purification analysis Product Analysis (HPLC, GC-MS, NMR) purification->analysis product Pure this compound analysis->product

Caption: A general experimental workflow for the synthesis and analysis of this compound.

By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors. Careful control of reaction parameters and diligent in-process monitoring are key to successfully navigating this synthesis.

References

  • A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. National Institutes of Health. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Summary of the main analytical methods used to detect ethyl carbamate in the food supply. ResearchGate. [Link]

  • Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. ResearchGate. [Link]

  • Simplified schematic of major ethyl carbamate formation mechanisms. ResearchGate. [Link]

  • Ethyl carbamate. Wikipedia. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]

  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. PubMed Central. [Link]

  • Ethyl Carbamate (Type-II). International Organisation of Vine and Wine. [Link]

  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. International Organisation of Vine and Wine. [Link]

  • Synthesis of methyl, ethyl, butyl carbamate/dimethyl, diethyl, and dibutyl carbonate. ResearchGate. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme. [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. [Link]

  • General scheme for side reactions of NHS-ester and carbamates, R defined as in Fig. 1. ResearchGate. [Link]

  • Method for preparing N-substituted ethyl carbamate.
  • Ethyl carbamate and its preparation method.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. National Institutes of Health. [Link]

  • Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. PubMed. [Link]

  • Decoding the Formation and Elimination Mechanism of Ethyl Carbamate in Strong-Aroma Baijiu. MDPI. [Link]

  • Synthetic method of diethyl methyl-phosphonite and glufosinate-ammonium.
  • Ethyl Carbamate. FDA. [Link]

  • The reaction scheme of ethyl carbamate hydrolysis by urethanase. ResearchGate. [Link]

  • Inhibition of the metabolism of ethyl carbamate by acetaldehyde. PubMed. [Link]

  • Quantitative 13 C NMR Spectroscopic Studies on the Equilibrium of Formaldehyde with Its Releasing Cosmetic Preservatives. ResearchGate. [Link]

  • EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. PubMed. [Link]

  • STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. [Link]

  • Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. ScienceOpen. [Link]

  • Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. ResearchGate. [Link]

Sources

preventing decomposition of ethyl (hydroxymethyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for ethyl (hydroxymethyl)carbamate. This resource is designed for our partners in research, science, and drug development. Here, we address the critical aspects of preventing decomposition during storage, offering troubleshooting guidance and answers to frequently asked questions. Our aim is to provide you with the expertise to ensure the stability and integrity of your experimental reagents.

Introduction: The Challenge of Stability

This compound is a molecule of significant interest, yet its inherent chemical structure presents stability challenges. The presence of both a carbamate linkage and a reactive N-hydroxymethyl group makes it susceptible to degradation under various conditions. Understanding these pathways is the first step toward effective preservation. This guide is built on established principles of carbamate and N-hydroxymethyl chemistry, providing a framework for maintaining the quality of your this compound samples.

  • Disclaimer: Specific, peer-reviewed stability data for this compound is limited. The information herein is a synthesis of data from structurally related compounds, established chemical principles, and recommended best practices. We strongly advise conducting in-house stability studies for your specific applications and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound decomposition?

A1: The decomposition of this compound is primarily influenced by a combination of environmental factors that can trigger distinct chemical degradation pathways. These factors include:

  • Temperature: Elevated temperatures are a significant accelerant for both hydrolytic and thermal decomposition pathways.[1][2] As a general principle, higher temperatures increase the rate of chemical reactions, including those that lead to the breakdown of the carbamate structure.

  • pH: The carbamate functional group is known to be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The N-hydroxymethyl group can also exhibit pH-dependent instability.

  • Presence of Water (Hydrolysis): Water can act as a nucleophile, attacking the carbonyl carbon of the carbamate and leading to the cleavage of the ester bond.[1] This is a common degradation pathway for many carbamate-containing compounds.

  • Light Exposure: Ultraviolet (UV) radiation can provide the energy necessary to initiate photolytic degradation.[1] It is crucial to protect the compound from light to prevent the formation of unwanted byproducts.

  • Oxidizing Agents: Contact with strong oxidizing agents should be strictly avoided as they can degrade the molecule through oxidative pathways.[1]

  • Incompatible Materials: Storage in containers made of materials that can leach impurities or react with the compound can also initiate or accelerate decomposition.

Q2: What are the likely decomposition products of this compound?

A2: Based on the known chemistry of carbamates and N-hydroxymethyl compounds, the following are potential degradation products:

  • Reversible Decomposition to Ethyl Carbamate and Formaldehyde: The N-hydroxymethyl group is known to be a potential source of formaldehyde, and this decomposition can be reversible. This is a critical consideration, as both ethyl carbamate and formaldehyde are compounds of toxicological concern.

  • Hydrolysis Products: Under aqueous conditions, the carbamate ester can hydrolyze to form ethanol, hydroxymethylamine (which is unstable and can further decompose), and carbon dioxide.

  • Thermal Decomposition Products: At elevated temperatures, intramolecular transesterification is a possible pathway for related N-hydroxyalkyl carbamates, which could lead to the formation of cyclic compounds like oxazolidinones.[2]

Visualizing the Decomposition Pathway

The primary decomposition pathway of concern for this compound is the reversible release of formaldehyde to form ethyl carbamate. This equilibrium is influenced by storage conditions.

EHC This compound EC Ethyl Carbamate EHC->EC Reversible Decomposition F Formaldehyde EHC->F HP Hydrolysis Products (Ethanol, CO2, etc.) EHC->HP Hydrolysis (Presence of H2O, pH extremes) TP Thermal Products (e.g., Oxazolidinones) EHC->TP Thermal Decomposition (High Temperature) start Decomposition Suspected phys_obs Observe Physical Appearance (Color change, precipitation?) start->phys_obs analytical_char Analytical Characterization (HPLC, GC-MS) phys_obs->analytical_char impurity_check New Impurity Peaks or Parent Peak Area Decrease? analytical_char->impurity_check storage_check Review Storage Conditions (Temp, Light, Atmosphere) impurity_check->storage_check Yes end Issue Resolved impurity_check->end No storage_correct Storage Conditions Correct? storage_check->storage_correct implement_rec Implement Recommended Storage Conditions storage_correct->implement_rec No formulation_check Are Formulation Components Reactive? storage_correct->formulation_check Yes stability_study Conduct Formal Stability Study implement_rec->stability_study reformulate Consider Reformulation (e.g., different excipients) formulation_check->reformulate Yes formulation_check->stability_study No reformulate->stability_study stability_study->end

Caption: Troubleshooting workflow for suspected decomposition.

Steps for Investigation:
  • Visual Inspection: The first indication of decomposition is often a change in the physical properties of the sample. Look for any discoloration, the formation of a precipitate, or a change in clarity if the compound is in solution. [1]2. Analytical Confirmation: If visual changes are observed, or if you are performing routine quality control, analytical testing is essential. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. A decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products are clear indicators of decomposition.

  • Review Storage Conditions: Carefully examine the storage history of the sample. Has it been exposed to elevated temperatures, light, or moisture? Was the container properly sealed?

  • Evaluate Formulation Compatibility: If the this compound is part of a formulation, consider the potential for interactions with other components. Excipients that are acidic, basic, or contain reactive functional groups could be contributing to the instability.

Recommended Storage Conditions

To minimize decomposition and ensure the long-term stability of this compound, we recommend the following storage conditions. Always refer to the supplier's Safety Data Sheet (SDS) for any specific handling and storage information. [1]

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated) Reduces the rate of all potential decomposition reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) Minimizes oxidation and interaction with atmospheric moisture. [1]
Light Amber vial or stored in the dark Protects from photo-degradation. [1]

| Container | Tightly sealed, non-reactive material (e.g., borosilicate glass) | Prevents exposure to air and moisture, and avoids reaction with the container. [1]|

Container Material Compatibility:

While specific compatibility data for this compound is not available, general guidelines for chemical storage should be followed. Borosilicate glass is generally an excellent choice due to its inertness. If plastic containers are necessary, materials such as polypropylene (PP) and high-density polyethylene (HDPE) are often suitable for a wide range of chemicals, but compatibility should be verified. Avoid materials that are known to be incompatible with esters or alcohols.

Experimental Protocol: Stability-Indicating HPLC Method Development

A validated, stability-indicating analytical method is crucial for accurately assessing the purity and stability of this compound. The following is a general protocol for developing such a method, based on techniques used for related compounds. [3][4][5][6][7] 1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, thereby allowing for accurate quantification of the parent compound over time and under various stress conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

3. Instrumentation:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Forced Degradation Study:

To ensure the method is stability-indicating, a forced degradation study should be performed. This involves intentionally degrading the this compound under various stress conditions to generate its potential degradation products.

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60 °C.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

5. Chromatographic Conditions (Starting Point):

The following are suggested starting conditions that should be optimized for your specific system and column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).

6. Method Validation:

Once the chromatographic conditions have been optimized to achieve adequate separation of the parent peak from all degradation product peaks, the method should be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

References

  • Separation of Ethyl N,N-bis(hydroxymethyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Formaldehyde Stabilizer. Dover Chemical. [Link]

  • Formaldehyde stabilized coating compositions.
  • Stabilization of formaldehyde solutions.
  • Stabilization of formaldehyde solutions.
  • opinion on the determination of certain formaldehyde releasers in cosmetic products. European Commission. [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. EPA. [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica Sl. [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was. EPA. [Link]

Sources

Technical Support Center: Ethyl (Hydroxymethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl (hydroxymethyl)carbamate. This guide is designed to provide in-depth technical assistance for troubleshooting common issues encountered during the synthesis and application of this versatile reagent. My aim is to combine established chemical principles with practical, field-proven insights to help you navigate your experimental challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it prepared?

A1: this compound, also known as N-(hydroxymethyl)ethyl carbamate, is the adduct formed from the reaction of ethyl carbamate with formaldehyde. This reaction is typically performed under basic conditions and is reversible. The hydroxymethyl group introduces a reactive handle onto the ethyl carbamate backbone, making it a useful reagent in various synthetic applications, particularly as a crosslinking agent.

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is as a crosslinking agent for polymers containing suitable nucleophilic groups, such as amides, amines, or thiols. It is also used in the synthesis of various organic molecules where the introduction of a carbamate-protected aminomethyl group is desired. Its bifunctional nature allows for the formation of stable linkages in materials science and bioconjugation.

Q3: Is this compound stable?

A3: this compound is a moderately stable compound. Its stability is significantly influenced by pH and temperature. It exists in equilibrium with its precursors, ethyl carbamate and formaldehyde, and can decompose back to these starting materials, especially under acidic or strongly basic conditions and at elevated temperatures. This instability is a critical factor to consider during its synthesis, storage, and use in subsequent reactions.

Q4: What safety precautions should I take when working with this compound?

A4: Both formaldehyde and ethyl carbamate are classified as probable human carcinogens. Therefore, all manipulations involving this compound and its precursors should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care should be taken to avoid inhalation of dust or vapors and to prevent skin contact.

Troubleshooting Guide for this compound Reactions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Problem 1: Low Yield or Incomplete Formation of this compound

You've reacted ethyl carbamate with formaldehyde, but your reaction yield is low, or you observe a significant amount of unreacted ethyl carbamate.

  • Unfavorable Equilibrium: The formation of this compound is a reversible reaction. To drive the equilibrium towards the product, consider the following:

    • Use of Excess Formaldehyde: Employing a moderate excess (e.g., 1.2-1.5 equivalents) of formaldehyde can shift the equilibrium to favor the formation of the hydroxymethyl adduct. However, be aware that a large excess can lead to side reactions.

    • Temperature Control: While some heat may be necessary to initiate the reaction, excessive temperatures can promote the reverse reaction. Aim for a moderate temperature range, typically between 40-60 °C, and monitor the reaction progress closely.

  • Inappropriate pH: The reaction is typically base-catalyzed.

    • Optimal pH Range: Maintain a mildly basic pH (around 8-9) for optimal results. A pH that is too low will not effectively catalyze the reaction, while a pH that is too high can promote the Cannizzaro reaction of formaldehyde and the decomposition of the product.

    • Choice of Base: A weak base like potassium carbonate or triethylamine is often preferred over strong bases like sodium hydroxide to minimize side reactions.

  • In a well-ventilated fume hood, dissolve ethyl carbamate (1.0 eq) in water or a suitable organic solvent (e.g., dioxane).

  • Add a catalytic amount of a weak base, such as potassium carbonate (e.g., 0.1 eq).

  • Add formaldehyde (1.2-1.5 eq, typically as a 37% aqueous solution) dropwise to the stirred solution at room temperature.

  • Gently heat the reaction mixture to 40-50 °C and monitor the reaction progress by TLC or NMR.

  • Upon completion, cool the reaction mixture and proceed with purification. The product is often used in situ for subsequent reactions due to its moderate stability.

Problem 2: Low Yield in Subsequent Reactions Using this compound

You have successfully prepared this compound and are using it in a subsequent reaction (e.g., as a crosslinker), but the yield of your desired product is low.

  • Decomposition of the Reagent: As mentioned, this compound can revert to ethyl carbamate and formaldehyde.

    • In Situ Generation: Whenever possible, generate and use the this compound in the same pot ("in situ") for the subsequent reaction. This minimizes decomposition during isolation and storage.

    • Reaction Conditions: The pH of your subsequent reaction is crucial.

      • Acid Catalysis: For reactions with nucleophiles like amides or alcohols, acid catalysis is often required. The acid protonates the hydroxyl group of the hydroxymethyl moiety, converting it into a better leaving group (water) and generating a reactive N-acyliminium ion intermediate. Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) or a Lewis acid.

      • Base Catalysis: For reactions with active methylene compounds, a base is typically used to deprotonate the nucleophile. However, be mindful that strong bases can also promote the decomposition of your N-hydroxymethyl reagent. Use the mildest base necessary to achieve deprotonation.

  • Sub-optimal Reaction Temperature:

    • Finding the Balance: The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause significant decomposition of the starting material or product. A temperature screening is often beneficial, starting at a lower temperature and gradually increasing it while monitoring the reaction.

troubleshooting_low_yield start Low Yield of Desired Product check_reagent Was this compound freshly prepared or used in situ? start->check_reagent stored Stored Reagent check_reagent->stored No in_situ Used In Situ check_reagent->in_situ Yes reagent_decomposition High probability of reagent decomposition. Prepare fresh or use in situ. stored->reagent_decomposition check_pH What is the pH of your reaction? in_situ->check_pH acidic Acidic check_pH->acidic basic Basic check_pH->basic neutral Neutral check_pH->neutral optimize_acid Optimize acid catalyst (type and loading). Consider a milder Lewis acid. acidic->optimize_acid optimize_base Optimize base (type and loading). Consider a weaker, non-nucleophilic base. basic->optimize_base consider_catalyst Reaction may require acid or base catalysis. Evaluate reaction mechanism. neutral->consider_catalyst check_temp Reaction Temperature Optimization optimize_acid->check_temp optimize_base->check_temp consider_catalyst->check_temp temp_too_low Increase temperature incrementally. temp_too_high Decrease temperature. Monitor for byproduct formation.

Caption: Troubleshooting workflow for low product yield.

Problem 3: Formation of Insoluble Byproducts or Polymeric Material

Your reaction mixture becomes cloudy, or you isolate an insoluble white solid instead of your desired product.

  • Self-Condensation of this compound: Under acidic conditions, this compound can self-condense to form dimers or oligomers, such as bis(ethoxycarbonylamino)methyl ether. This is a common side reaction for N-hydroxymethyl compounds.

    • Control of Stoichiometry: Use the N-hydroxymethyl carbamate as the limiting reagent if possible, or add it slowly to the reaction mixture containing the other reactant to favor the desired intermolecular reaction over self-condensation.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of self-condensation more than the rate of the desired reaction.

  • Polymerization of Formaldehyde: If your this compound decomposes, the released formaldehyde can polymerize, especially under certain conditions, to form paraformaldehyde.

    • Formaldehyde Scavengers: In some cases, adding a small amount of a formaldehyde scavenger that does not interfere with your desired reaction can be beneficial.

side_reactions cluster_decomposition Decomposition cluster_self_condensation Self-Condensation (Acid-Catalyzed) reagent This compound EtO(CO)NHCH₂OH starting_materials starting_materials reagent->starting_materials Reversible dimer bis(ethoxycarbonylamino)methyl ether (EtO(CO)NH)₂CH₂ reagent->dimer H⁺

Caption: Common decomposition and self-condensation side reactions.

Problem 4: Difficulty in Product Purification

You have evidence that your desired product has formed, but you are struggling to isolate it in a pure form from the reaction mixture.

  • Presence of Unreacted Starting Materials: Due to the reversible nature of the formation of this compound, your reaction mixture may contain unreacted ethyl carbamate and formaldehyde.

    • Aqueous Extraction: Ethyl carbamate and formaldehyde are water-soluble. Washing the organic extract with water or brine can help remove these impurities.

    • Chromatography: If your product is stable enough, column chromatography on silica gel can be an effective purification method. A solvent system of ethyl acetate and hexanes is a good starting point.

  • Formation of Structurally Similar Byproducts: The self-condensation products can have similar polarities to the desired product, making separation difficult.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in an organic solvent, wash the solution sequentially with water and brine to remove water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Attempt purification of the crude product by either recrystallization or column chromatography. Monitor the fractions by TLC or HPLC.

Analytical Methods for Reaction Monitoring

Consistent and accurate monitoring is key to successful troubleshooting and optimization.

Analytical Technique Application Key Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Appearance of a new spot for the product and disappearance of starting material spots. Staining with potassium permanganate or vanillin can help visualize spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of products and byproducts. Quantitative analysis of reaction mixtures.¹H NMR: Look for the characteristic signal of the -NH-CH₂-OH protons in this compound (typically a broad singlet or triplet around 4.5-5.5 ppm). ¹³C NMR: Appearance of a new signal for the hydroxymethyl carbon.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics and purity assessment.Development of a new peak corresponding to the product. Can be used to quantify the conversion and the formation of byproducts over time. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common choice.
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and identification of byproducts.Detection of the molecular ion peak corresponding to the expected product.

References

  • Hoffman, E. A., Frey, B. L., Smith, L. M., & Auble, D. T. (2015). Formaldehyde crosslinking: a tool for the study of chromatin complexes. Journal of Biological Chemistry, 290(44), 26404-26411. [Link]

  • Kallen, R. G., & Jencks, W. P. (1966). The mechanism of the condensation of formaldehyde with amines. Journal of Biological Chemistry, 241(24), 5864-5878. [Link]

  • Tome, D., & Debaig-Valade, C. (2003). N-hydroxymethyl compounds as latent formaldehyde. Application to the consolidation of wood. Holzforschung, 57(2), 111-118. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

  • Farkas, E., Gunda, T. E., & Jekő, J. (2012). N-and O-hydroxymethylation of amides and carbamates. Current Organic Chemistry, 16(1), 3-25. [Link]

effect of temperature and pH on ethyl (hydroxymethyl)carbamate stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and analysis.

Disclaimer: Specific stability data for this compound is limited in the published literature. The information provided herein is based on the general chemical principles of carbamates and N-hydroxymethyl compounds. It is strongly recommended that you perform in-house stability studies for your specific applications and formulations.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, a key intermediate in various synthetic pathways, possesses inherent stability concerns that can significantly impact experimental outcomes. A thorough understanding of its degradation profile is crucial for ensuring the accuracy, reproducibility, and safety of your research. This guide will walk you through the critical factors influencing its stability and provide you with the tools to design robust experimental protocols.

II. Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by three key factors: temperature, pH, and light .

  • Temperature: Elevated temperatures can significantly accelerate both hydrolytic and thermal decomposition of carbamates.[1]

  • pH: Carbamates are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2][3] The stability of N-(hydroxymethyl) compounds can also be affected by pH, with some showing reduced stability in alkaline environments.[4]

  • Light: Exposure to UV light can provide the necessary energy to initiate degradation pathways.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, we can predict the likely products based on the general chemistry of carbamates.

  • Hydrolysis Products: Under aqueous conditions, particularly at non-neutral pH, the carbamate ester linkage is susceptible to hydrolysis. This would likely yield ethanol , hydroxymethylamine , and carbon dioxide . Hydroxymethylamine is generally unstable and is expected to decompose further into formaldehyde and ammonia .

  • Thermal Decomposition Products: At elevated temperatures, carbamates can undergo thermal decomposition.[5] A plausible pathway for this compound involves the formation of isocyanate intermediates , along with ethanol . Another potential thermal degradation route for N-hydroxyalkyl carbamates is intramolecular transesterification. For instance, a structurally similar compound, 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate, decomposes at 165°C to form ethylene glycol and 5-methyl-2-oxazolidinone.[5]

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation during storage, we recommend the following conditions. Always refer to the supplier's Safety Data Sheet (SDS) for any specific storage instructions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal and hydrolytic degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and interaction with atmospheric moisture.
Light Amber vial or stored in the darkProtects from photodegradation.[1]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to air and moisture.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A formal stability study is the most reliable way to assess the stability of this compound in your specific experimental matrix. This involves analyzing the concentration of the compound over time under controlled conditions. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification.[1][6][7][8][9][10]

III. Experimental Protocols & Troubleshooting

This section provides a detailed, adaptable protocol for conducting a stability study of this compound and a troubleshooting guide for common issues.

A. Protocol: Stability Assessment of this compound by HPLC-MS

This protocol provides a general framework. It is crucial to validate this method for your specific sample matrix and instrumentation.

1. Objective:

To quantify the concentration of this compound in a given sample over a defined period under specific temperature and pH conditions to determine its degradation rate.

2. Materials:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar and stable carbamate)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • HPLC-MS system with a C18 column

3. Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_start Prepare stock solutions of this compound and internal standard prep_spike Spike sample matrix with known concentrations to create calibration standards and QC samples prep_start->prep_spike prep_incubate Incubate samples at desired temperature and pH conditions prep_spike->prep_incubate analysis_sample At specified time points, withdraw aliquots and quench reaction (if necessary) prep_incubate->analysis_sample analysis_hplc Analyze samples by HPLC-MS analysis_sample->analysis_hplc analysis_quant Quantify this compound concentration using a calibration curve analysis_hplc->analysis_quant data_plot Plot concentration vs. time analysis_quant->data_plot data_kinetics Determine degradation kinetics (e.g., half-life) data_plot->data_kinetics

Caption: Workflow for conducting a stability study of this compound.

4. HPLC-MS Parameters (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to elute the analyte, then return to initial conditions for re-equilibration. (Method development and optimization are required).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • MS Detector: Electrospray ionization (ESI) in positive mode.

  • MS Analysis: Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺ of this compound and its internal standard.[1]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

  • Determine the concentration of this compound in your samples by interpolating their peak area ratios from the calibration curve.

  • Plot the concentration of this compound as a function of time for each condition (temperature and pH).

  • From these plots, you can determine the degradation rate and half-life of the compound under your specific experimental conditions.

B. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving potential decomposition issues with this compound.

Troubleshooting_Workflow start Suspected Decomposition of this compound q1 Observe Physical Appearance (Color change, precipitation?) start->q1 q2 Analyze by HPLC/GC-MS (New impurity peaks or parent peak area decrease?) q1->q2 Yes/No a1_yes Decomposition is likely. q1->a1_yes Yes a2_yes Decomposition is occurring. q2->a2_yes Yes a2_no Compound may be stable under these conditions. Consider other experimental errors. q2->a2_no No a1_yes->q2 solution Troubleshooting Steps a2_yes->solution step1 Review Storage Conditions (Temperature, Light, Atmosphere) solution->step1 step2 Assess pH of Solution solution->step2 step3 Conduct Formal Stability Study solution->step3 step4 Are Formulation Components Reactive? solution->step4

Caption: Troubleshooting workflow for suspected decomposition of this compound.

IV. References

  • Khan, M. N. (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, 213-219. ([Link])

  • Worthington, D. J., & Gaskell, M. (1985). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical pharmacology, 34(7), 947–951. ([Link])

  • Ferreira, L. G., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 589. ([Link])

  • Karaman, R. (2015). How can I do hydrolysis of secondary ethyl carbamate? ResearchGate. ([Link])

  • International Agency for Research on Cancer. (2007). ETHYL CARBAMATE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. ([Link])

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. ([Link])

  • OIV. (2017). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV-OENO 590-2017. ([Link])

  • Khan, M. N. (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 213–219. ([Link])

  • Caplow, M. (1969). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 91(13), 3639–3645. ([Link])

  • Li, H., et al. (2021). A highly thermostable ethyl carbamate-degrading urethanase from Thermoflavimicrobium dichotomicum. Applied Microbiology and Biotechnology, 105(10), 4145–4157. ([Link])

  • Chung, M. S., et al. (2010). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Toxicological research, 26(2), 141–145. ([Link])

  • Ciolino, L. A., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(39), 10984–10991. ([Link])

  • OIV. (n.d.). Ethyl Carbamate (Type-II). OIV-MA-AS315-04. ([Link])

  • Al-Ghorbani, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini reviews in medicinal chemistry, 15(13), 1074–1095. ([Link])

  • Hoidy, W. H., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372. ([Link])

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds?. ResearchGate. ([Link])

  • Swetha, V. P., & Phale, P. S. (2017). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in microbiology, 8, 131. ([Link])

  • Glavač, N., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 177-200. ([Link])

  • Gao, Y., et al. (2020). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Physical Chemistry Chemical Physics, 22(30), 17096–17106. ([Link])

  • ILO and WHO. (2021). ICSC 0314 - ETHYL CARBAMATE. ([Link])

  • Daly, N. J. (1970). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 23(12), 2541-2546. ([Link])

  • Cecchini, D. A., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. Journal of biotechnology, 257, 10–19. ([Link])

Sources

Technical Support Center: Optimizing Ethyl (Hydroxymethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Chemistry of N-Hydroxymethylation

The reaction of ethyl carbamate with formaldehyde to produce this compound is a critical step in the synthesis of various cross-linking agents, resins, and pharmaceutical intermediates. This seemingly straightforward N-hydroxymethylation reaction can be influenced by a multitude of factors, including catalyst choice, reaction conditions, and the presence of impurities. Understanding the underlying chemical principles is paramount to achieving high yield and purity.

The core transformation involves the nucleophilic addition of the nitrogen atom of the carbamate to the electrophilic carbonyl carbon of formaldehyde. This reaction can be catalyzed by both acids and bases, each with its own set of advantages and potential pitfalls.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion of Ethyl Carbamate

  • Probable Cause 1: Inappropriate Catalyst Choice or Concentration. The selection of a suitable catalyst is crucial. While both acid and base catalysis are possible, the reaction kinetics are highly dependent on the catalyst's nature and concentration.

    • Solution:

      • Base Catalysis: For a milder approach, consider using a weak inorganic base like potassium carbonate (K₂CO₃). A catalytic amount (e.g., 2 mol%) is often sufficient. Stronger bases like sodium methoxide can also be used but may promote side reactions if not carefully controlled.

      • Acid Catalysis: Solid acid catalysts such as Hβ zeolite have been shown to be effective in similar reactions involving carbamates and formaldehyde.[1] These can offer advantages in terms of ease of separation. Lewis acids could also be explored.

      • Optimization: Systematically screen catalyst loading to find the optimal concentration. Too little catalyst will result in slow or incomplete reaction, while too much can lead to side product formation.

  • Probable Cause 2: Unfavorable Reaction Temperature. The reaction rate is temperature-dependent.

    • Solution:

      • Gently heat the reaction mixture. For base-catalyzed reactions in an aqueous medium, a temperature of around 65°C has been shown to be effective for the analogous benzyl hydroxymethyl carbamate synthesis.[2]

      • Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific setup, avoiding excessive heat which can lead to decomposition.

  • Probable Cause 3: Poor Quality of Reagents. The presence of impurities in ethyl carbamate or formaldehyde can inhibit the reaction.

    • Solution:

      • Ensure the purity of your starting materials. Use freshly opened or properly stored reagents.

      • Formaldehyde is often supplied as a 37% aqueous solution (formalin), which can contain methanol as a stabilizer. While often acceptable, be aware of its potential to participate in side reactions under certain conditions.

Issue 2: Formation of Significant Byproducts

  • Probable Cause 1: Over-reaction to form Ethyl N,N-bis(hydroxymethyl)carbamate. If both hydrogen atoms on the carbamate nitrogen react with formaldehyde, the bis-substituted product will form.

    • Solution:

      • Control Stoichiometry: Use a controlled excess of formaldehyde (e.g., 2.5 equivalents for the analogous benzyl carbamate reaction) to favor the mono-hydroxymethylated product.[2] However, a large excess may promote the formation of the bis-adduct. Careful optimization of the ethyl carbamate to formaldehyde molar ratio is key.

      • Reaction Time: Monitor the reaction closely and stop it once the desired product is maximized, before significant formation of the bis-adduct occurs.

  • Probable Cause 2: Formation of Methylene-bis-carbamate. This byproduct can form through the condensation of two ethyl carbamate molecules with one molecule of formaldehyde, particularly under acidic conditions.[1]

    • Solution:

      • pH Control: If using an acid catalyst, carefully control the acidity. A milder solid acid catalyst may be preferable to a strong liquid acid.

      • Base Catalysis: Employing base catalysis, such as with potassium carbonate, can minimize the formation of this byproduct.

  • Probable Cause 3: Decomposition of the Product. N-hydroxyalkyl carbamates can be thermally unstable.

    • Solution:

      • Temperature Control: Avoid excessive heating during the reaction and work-up. Thermal decomposition of related N-hydroxyalkyl carbamates can lead to the formation of oxazolidinones.[3]

      • Storage: Store the purified product under cool, dry, and inert conditions to prevent degradation over time.

Issue 3: Difficulty in Product Isolation and Purification

  • Probable Cause 1: High Water Solubility of the Product. this compound is expected to be quite polar and may have significant solubility in water, making extraction challenging.

    • Solution:

      • Solvent Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions will be necessary.

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.

      • Precipitation: As demonstrated in the synthesis of benzyl hydroxymethyl carbamate, cooling the aqueous reaction mixture can induce precipitation of the product.[2]

  • Probable Cause 2: Co-elution of Impurities during Chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel is a good starting point.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A solvent/anti-solvent system like ethyl acetate/hexanes is often a good choice.[4]

Frequently Asked Questions (FAQs)

Q1: Should I use an acid or a base catalyst for the N-hydroxymethylation of ethyl carbamate?

A1: The choice between an acid and a base catalyst depends on your specific experimental goals and constraints.

  • Base Catalysis (e.g., K₂CO₃): This is often a milder method that can minimize certain side reactions like the formation of methylene-bis-carbamates.[2] It is a good starting point for achieving high selectivity for the mono-hydroxymethylated product.

  • Acid Catalysis (e.g., Hβ zeolite): Acid catalysts can also be very effective.[1] Solid acid catalysts offer the advantage of being easily filtered off from the reaction mixture, simplifying the work-up procedure. However, they may promote the formation of methylene-bis-carbamate byproducts.

We recommend starting with a weak base like potassium carbonate and optimizing from there.

Q2: What is the expected stability of this compound?

A2: N-hydroxyalkyl carbamates can be thermally sensitive. Studies on structurally similar compounds have shown that they can undergo intramolecular transesterification at elevated temperatures to form cyclic products like oxazolidinones.[3] It is therefore advisable to avoid high temperatures during synthesis, purification, and storage. Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Q3: What analytical techniques are suitable for monitoring the reaction and characterizing the product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product. A suitable eluent would be a mixture of hexanes and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup for carbamate analysis.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the product and byproducts, although derivatization may be necessary for these thermally labile compounds to prevent decomposition in the hot injector.[8][9]

Q4: What are the main safety concerns when working with formaldehyde?

A4: Formaldehyde is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a human carcinogen and is a skin, eye, and respiratory irritant.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound (Adapted from a similar procedure for benzyl carbamate[2])

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl carbamate (1.0 eq).

  • Add distilled water to dissolve the ethyl carbamate.

  • To the stirred solution, add a 37% aqueous solution of formaldehyde (2.5 eq) followed by anhydrous potassium carbonate (0.02 eq).

  • Reaction: Heat the mixture to 65°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Work-up and Isolation:

    • Once the reaction is complete (typically after a few hours), cool the flask in an ice-water bath with continued stirring to induce product precipitation.

    • If precipitation is slow or incomplete, add more water and continue stirring at room temperature.

    • Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 2: General Procedure for HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient Program (Example): Start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Catalyst and Solvent Effects in Analogous Carbamate-Formaldehyde Condensation Reactions

CatalystSolventTemperature (°C)Key ObservationsReference
Hβ ZeoliteDimethyl Carbonate160Good catalytic activity for MDC synthesis. Protic solvents like methanol or water were detrimental.[1]
Sulfuric AcidAcetic Acid/Water90-95Effective for MDC synthesis, but strong acid may promote side reactions.[1]
Potassium CarbonateWater65Mild and effective for the synthesis of benzyl hydroxymethyl carbamate.[2]

Visualizations

Diagram 1: General Workflow for the Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Ethyl Carbamate + Formaldehyde + Catalyst reaction Reaction at Elevated Temperature (e.g., 65°C) start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring cooling Cooling and Precipitation monitoring->cooling filtration Filtration and Washing cooling->filtration recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) filtration->recrystallization analysis Characterization (NMR, HPLC, MS) recrystallization->analysis end end analysis->end Pure Ethyl (hydroxymethyl)carbamate

Caption: A typical workflow for the synthesis, isolation, and purification of this compound.

Diagram 2: Key Chemical Relationships in the Synthesis of this compound

G cluster_reactants Reactants cluster_products Products & Byproducts ec Ethyl Carbamate product This compound (Desired Product) ec->product + Formaldehyde methylene_bis Methylene-bis-carbamate ec->methylene_bis + Formaldehyde (2:1) fa Formaldehyde fa->product bis_adduct Ethyl N,N-bis(hydroxymethyl)carbamate product->bis_adduct + Formaldehyde catalyst Catalyst (Acid or Base) catalyst->product

Caption: The central reaction and potential side reactions in the synthesis of this compound.

References

  • Separation of Ethyl N,N-bis(hydroxymethyl)carbamate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry. Available at: [Link]

  • Syntheses of N-substituted carbamates from amines and alkyl carbamates over magnetic nickel-containing iron oxide catalysts. Journal of Catalysis. Available at: [Link]

  • Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. ResearchGate. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Human Metabolome Database. Available at: [Link]

  • Chromatographic Analysis of Insecticidal Carbamates. SpringerLink. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Human Metabolome Database. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. Available at: [Link]

  • Benzyl hydroxymethyl carbamate. Organic Syntheses Procedure. Available at: [Link]

  • New carbamate - melamine formaldehyde cross-linking agents. Google Patents.
  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. Available at: [Link]

  • Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. Google Patents.
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Available at: [Link]

  • Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. PubMed. Available at: [Link]

  • New carbamate - melamine formaldehyde cross-linking agents. Google Patents.
  • Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. Available at: [Link]

  • Evaluating acid and base catalysts in the methylation of milk and rumen fatty acids with special emphasis on conjugated dienes and total trans fatty acids. PubMed. Available at: [Link]

  • Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. American Coatings Association. Available at: [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

  • Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Ingenieria Analitica Sl. Available at: [Link]

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available at: [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. PMC - PubMed Central. Available at: [Link]

  • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Agilent. Available at: [Link]

  • Liquid Chromatographic Determination of N-methyl Carbamate Pesticide Residues at Low Parts-Per-Billion Levels in Eggs. PubMed. Available at: [Link]

  • Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • Formaldehyde: general information. GOV.UK. Available at: [Link]

  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. NIH. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. As a Senior Application Scientist, my goal is to combine theoretical principles with practical, field-tested insights to help you navigate the challenges of this reaction, with a particular focus on the critical role of the solvent.

Introduction: The Pivotal Role of the Solvent

The reaction of ethyl carbamate with formaldehyde to produce this compound is a fundamental N-hydroxymethylation reaction. While seemingly straightforward, the choice of solvent can profoundly impact the reaction's yield, selectivity, and side product profile. The solvent not only dissolves the reactants but also influences the reaction mechanism, the stability of intermediates, and the position of the reaction equilibrium. This guide will explore these solvent effects in a practical, question-and-answer format to directly address the issues you may encounter in your laboratory work.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, many of which are directly linked to your choice of solvent.

Potential Causes & Solutions:

  • Inappropriate Solvent Polarity: The N-hydroxymethylation of a carbamate involves a polar transition state.

    • Insight: A solvent that can stabilize this transition state will accelerate the reaction. Polar protic solvents, such as water, are often effective.[1][2] They can participate in hydrogen bonding, which can stabilize the developing negative charge on the oxygen atom of the formaldehyde and the positive charge on the nitrogen of the carbamate in the transition state.

    • Recommendation: If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar medium. Water has been shown to be an effective solvent for the hydroxymethylation of a similar compound, benzyl carbamate.[3] A mixture of a polar aprotic solvent like THF with water can also be a good starting point.[4]

  • Reversibility of the Reaction: The reaction between ethyl carbamate and formaldehyde is reversible.

    • Insight: In some solvents, the equilibrium may lie unfavorably towards the starting materials. The presence of water, a product of the condensation, can also drive the equilibrium backward through hydrolysis of the product.

    • Recommendation: While water can be a good solvent for the forward reaction, removing it as it forms can drive the reaction to completion. However, for this specific synthesis, running the reaction in an aqueous solution of formaldehyde is common and effective, suggesting the equilibrium is generally favorable.[3]

  • Suboptimal pH: The reaction is typically base-catalyzed.

    • Insight: An appropriate base is needed to deprotonate the carbamate, making it a more potent nucleophile. However, a pH that is too high can promote side reactions of formaldehyde, such as the Cannizzaro reaction.

    • Recommendation: A mild base like potassium carbonate (K₂CO₃) is often used.[3] The optimal pH is typically slightly basic. If you are running the reaction under neutral or acidic conditions, the addition of a mild base is recommended.

Question 2: I am observing the formation of a significant amount of a white, insoluble precipitate that is not my desired product. What is it and how can I prevent its formation?

Answer:

The insoluble white precipitate is likely methylene-bis(ethyl carbamate) or higher oligomers formed from the reaction of your product with excess formaldehyde or another molecule of ethyl carbamate.

Potential Causes & Solutions:

  • Stoichiometry and Formaldehyde Reactivity: Formaldehyde can react with the newly formed this compound to form a more stable methylene-bridged dimer. This is especially prevalent if a large excess of formaldehyde is used or if the reaction is run for an extended period at elevated temperatures.

    • Insight: The N-hydroxymethyl group is reactive and can act as an electrophile after protonation, reacting with another nucleophilic ethyl carbamate molecule.

    • Recommendation:

      • Control Stoichiometry: Use a smaller excess of formaldehyde. A molar ratio of 1:1.5 to 1:2 of ethyl carbamate to formaldehyde is a good starting point.

      • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of byproducts. Avoid unnecessarily high temperatures.

      • Solvent Choice: A solvent that can better solvate the intermediates and products might reduce the propensity for oligomerization. While water is effective, ensuring good stirring is crucial to prevent localized high concentrations of reactants.

  • Formaldehyde Self-Polymerization: In certain conditions, formaldehyde can polymerize to form paraformaldehyde, a white solid.

    • Insight: This is more common in concentrated aqueous solutions of formaldehyde and can be catalyzed by both acids and bases.

    • Recommendation: Use a fresh, high-quality source of formaldehyde. Commercial formaldehyde solutions often contain methanol as a stabilizer to inhibit polymerization. Ensure your reaction pH is not excessively high or low.

Question 3: My purified product seems to decompose over time, even when stored. How can I improve its stability?

Answer:

This compound is known to be thermally and hydrolytically labile. Its stability is significantly influenced by storage conditions and the presence of acidic or basic impurities.

Potential Causes & Solutions:

  • Hydrolysis: The carbamate functional group can be hydrolyzed under acidic or basic conditions. The hydroxymethyl group can also be susceptible to elimination.

    • Insight: Trace amounts of acid or base remaining from the workup can catalyze decomposition. Water is also a key reactant in hydrolysis.

    • Recommendation:

      • Thorough Purification: Ensure all acidic or basic catalysts are completely removed during workup. Wash the organic extract with a neutral brine solution.

      • Anhydrous Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.[5] Storing in a freezer can introduce moisture if not properly sealed.[5]

  • Thermal Decomposition: N-hydroxyalkyl carbamates can undergo intramolecular transesterification at elevated temperatures.[6]

    • Insight: For a related compound, heating led to decomposition into an oxazolidinone and a diol.[6] This suggests that this compound could potentially decompose upon heating.

    • Recommendation: Store the compound at low temperatures (refrigerated or frozen) in a well-sealed container. Avoid exposure to high temperatures during any subsequent processing steps.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction conditions and scale. However, water is a highly effective and environmentally benign solvent for this reaction, particularly when using an aqueous solution of formaldehyde.[3] It is polar, which helps to stabilize the polar transition state, and it readily dissolves the reactants. For cases where co-solvents are needed to improve solubility of starting materials or for easier work-up, polar aprotic solvents like THF or acetonitrile can be used in combination with water. A study on a similar condensation reaction found that protic solvents like methanol or water were detrimental, while dimethyl carbonate (DMC) was most appropriate, though this was for a different carbamate and under different catalytic conditions.[7]

Q2: What is the role of the base catalyst in this reaction?

A2: The base catalyst, typically a mild inorganic base like potassium carbonate (K₂CO₃), plays a crucial role in activating the ethyl carbamate. It deprotonates the N-H bond of the carbamate, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol is often suitable for separating the more polar product from the less polar starting material.[3] LC-MS provides more quantitative information on the consumption of starting material and the formation of the product and any byproducts. Gas chromatography (GC) can also be used, but care must be taken as N-hydroxymethyl carbamates can be thermally labile and may decompose in the injector port.

Q4: What are the main side products to be aware of?

A4: The primary side products are:

  • Methylene-bis(ethyl carbamate): Formed by the reaction of this compound with another molecule of ethyl carbamate.

  • Formaldehyde oligomers/polymers: Such as paraformaldehyde.

  • Multi-addition products: Where more than one formaldehyde unit reacts with the carbamate.[3]

Careful control of stoichiometry, temperature, and reaction time is essential to minimize the formation of these impurities.

Data Presentation

Table 1: Influence of Solvent Type on N-Hydroxymethylation Reactions (Qualitative)

Solvent TypePolarityProtic/AproticGeneral Effect on N-HydroxymethylationReference
WaterHighProticOften promotes the reaction by stabilizing polar intermediates.[3]
Alcohols (e.g., Methanol, Ethanol)HighProticCan act as a solvent, but may also compete as a nucleophile or be detrimental under certain catalytic conditions.[7]
AcetonitrileHighAproticCan be a suitable polar medium.[2]
Tetrahydrofuran (THF)ModerateAproticOften used as a co-solvent to improve solubility.[4]
Dichloromethane (DCM)ModerateAproticA common solvent for organic reactions, but may be less effective at stabilizing polar intermediates compared to more polar solvents.
TolueneLowAproticGenerally not ideal for this reaction due to its low polarity.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from a reliable procedure for the synthesis of the analogous benzyl hydroxymethyl carbamate and is optimized for high yield and purity.[3]

Materials:

  • Ethyl carbamate

  • Formaldehyde (37% aqueous solution)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl carbamate (1.0 equivalent) in distilled water.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (37%, 2.5 equivalents) followed by anhydrous potassium carbonate (0.02 equivalents).

  • Reaction: Heat the reaction mixture to 60-65 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to afford pure this compound.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl Carbamate in Water B Add Formaldehyde Solution and K2CO3 A->B Sequential Addition C Heat to 60-65 °C with Vigorous Stirring B->C Initiate Reaction D Monitor by TLC/LC-MS C->D Continuous Monitoring E Cool and Extract with Ethyl Acetate D->E Reaction Complete F Wash with Brine E->F G Dry and Concentrate F->G H Recrystallize (optional) G->H G start Low Yield Observed q1 What is your solvent? start->q1 a1_nonpolar Nonpolar (e.g., Toluene) q1->a1_nonpolar a1_polar Polar (e.g., Water, THF) q1->a1_polar sol1 Switch to a polar solvent (e.g., Water or THF/Water) a1_nonpolar->sol1 q2 Is a base catalyst present? a1_polar->q2 sol1->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Add a mild base (e.g., K2CO3) a2_no->sol2 q3 Are you observing byproduct formation? a2_yes->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Optimize stoichiometry, temperature, and reaction time a3_yes->sol3 end Yield Improved a3_no->end sol3->end

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. (n.d.). National Institutes of Health. [Link]

  • Benzyl Hydroxymethyl Carbamate. (n.d.). Organic Syntheses. [Link]

  • Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. (n.d.). MDPI. [Link]

  • Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. (n.d.). PubMed. [Link]

  • Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. (2022). National Institutes of Health. [Link]

  • Ethyl carbamate. (n.d.). Wikipedia. [Link]

  • Ethyl carbamate – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. (2023). National Institutes of Health. [Link]

  • Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. (2014). ResearchGate. [Link]

  • Ethyl Carbamate. (2024). U.S. Food and Drug Administration. [Link]

  • Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. (1982). PubMed. [Link]

  • Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. (2016). ResearchGate. [Link]

  • Simplified schematic of major ethyl carbamate formation mechanisms. (A)... (n.d.). ResearchGate. [Link]

  • Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. (2023). MDPI. [Link]

  • Ethyl Carbamate Preventative Action Manual. (2024). U.S. Food and Drug Administration. [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. (n.d.). National Institutes of Health. [Link]

  • A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. (n.d.). RSC Publishing. [Link]

  • Ethyl carbamate: An emerging food and environmental toxicant. (2018). PubMed. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. (n.d.). National Institutes of Health. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. [Link]

  • (PDF) Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. (2021). ResearchGate. [Link]

  • The synthesis and some reactions of N-hydroxycarbamates. (n.d.). RSC Publishing. [Link]

  • Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (n.d.). OIV. [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (2009). Thieme. [Link]

  • Mechanism of carbamate reduction to N-methyl? (2023). Reddit. [Link]

  • Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. (n.d.). Oriental Journal of Chemistry. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). National Institutes of Health. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate. [Link]

Sources

minimizing side reactions in the functionalization of ethyl (hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the chemical modification of ethyl (hydroxymethyl)carbamate. Herein, we provide a comprehensive troubleshooting guide and a series of frequently asked questions (FAQs) to address common challenges and side reactions encountered during its functionalization. Our aim is to equip you with the necessary insights to optimize your reaction conditions, maximize yields, and ensure the integrity of your target molecules.

Introduction to the Reactivity of this compound

This compound is a bifunctional molecule possessing a primary alcohol and a carbamate moiety. This unique structure presents both opportunities for diverse functionalization and challenges in achieving chemoselectivity. The primary reactive sites are the hydroxyl group (a nucleophile and a site for oxidation), the carbamate nitrogen (which can be deprotonated and alkylated), and the N-H proton itself. Understanding the interplay between these functionalities is paramount to minimizing undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when working with this compound?

A1: The most prevalent side reactions include:

  • Intramolecular Cyclization: Formation of 5-methyl-2-oxazolidinone, especially under thermal or basic conditions.

  • N-Acyliminium Ion Formation: Under acidic conditions, the hydroxyl group can be eliminated to form a highly reactive N-acyliminium ion, which can be trapped by various nucleophiles, leading to a mixture of products.

  • Overalkylation: When targeting N-alkylation of the carbamate, dialkylation can occur if the reaction is not carefully controlled.

  • Competitive Reactions: During reactions targeting the hydroxyl group (e.g., esterification, etherification), the carbamate nitrogen can compete as a nucleophile, leading to undesired N-functionalization.

Q2: How can I store this compound to prevent degradation?

A2: this compound is susceptible to decomposition, particularly at elevated temperatures and non-neutral pH.[1] To ensure its stability, it should be stored in a cool, dry, and dark place. Storage in a refrigerator or freezer is recommended, but it is crucial to prevent moisture ingress, as carbamates can be susceptible to hydrolysis.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Q3: Is it possible to selectively functionalize the hydroxyl group in the presence of the carbamate?

A3: Yes, chemoselective functionalization of the hydroxyl group is achievable. Generally, the hydroxyl group is less nucleophilic than an amine, but more nucleophilic than the carbamate nitrogen under neutral conditions.[3][4] For reactions like esterification or etherification, using mild conditions and avoiding strong bases will minimize competitive reactions at the carbamate nitrogen. Protecting the carbamate nitrogen, for instance, by converting it to an N-Boc derivative, can also be a viable strategy if harsher conditions are required for the hydroxyl group modification.

Q4: Under what conditions should I be concerned about N-acyliminium ion formation?

A4: N-acyliminium ions are typically generated from N-(hydroxyalkyl)amides or carbamates under acidic conditions (both Brønsted and Lewis acids).[5][6] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water generates the electrophilic N-acyliminium ion. Therefore, any reaction performed at low pH should be carefully monitored for byproducts arising from the trapping of this reactive intermediate.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the functionalization of this compound.

Problem 1: Low yield of the desired product and formation of a major byproduct with a lower Rf value on TLC.

Possible Cause: Intramolecular cyclization to form 5-methyl-2-oxazolidinone. This is a common pathway for β-hydroxy carbamates, especially when heated or exposed to base.[7]

Troubleshooting Steps:

  • Reaction Temperature: Avoid high reaction temperatures. If heating is necessary, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Base Selection: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) over stronger, more nucleophilic bases like alkoxides.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor cyclization.

  • Protecting Group Strategy: If cyclization remains a significant issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before attempting functionalization at the carbamate nitrogen.

Problem 2: A complex mixture of products is observed, many of which have incorporated the solvent or other nucleophiles present in the reaction mixture.

Possible Cause: Formation of a reactive N-acyliminium ion intermediate under acidic conditions.

Troubleshooting Steps:

  • pH Control: If possible, perform the reaction under neutral or slightly basic conditions. If acidic conditions are required, use the mildest acid possible and consider using a buffered system.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent trapping of the N-acyliminium ion by water.

  • Nucleophile Control: If the desired reaction involves the addition of a specific nucleophile, use it in excess to outcompete other potential nucleophiles (like the solvent).

  • Temperature Control: N-acyliminium ion formation can be temperature-dependent. Running the reaction at a lower temperature may suppress this side reaction.

Problem 3: During N-alkylation of the carbamate, a significant amount of a higher molecular weight byproduct is formed.

Possible Cause: Overalkylation of the carbamate nitrogen. The mono-alkylated product can be further alkylated under the reaction conditions.

Troubleshooting Steps:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

  • Choice of Base: A strong, non-nucleophilic base that rapidly deprotonates the carbamate can promote mono-alkylation. Cesium carbonate (Cs₂CO₃) in the presence of tetrabutylammonium iodide (TBAI) has been reported to be effective for selective N-alkylation of carbamates.[8][9]

  • Monitor Progress: Carefully monitor the reaction progress and stop it once the desired mono-alkylated product is maximized.

Key Reaction Mechanisms and Side Pathways

To provide a clearer understanding of the competing reactions, the following diagrams illustrate the key mechanistic pathways.

start This compound cyclized 5-Methyl-2-oxazolidinone start->cyclized Heat or Base iminium N-Acyliminium Ion start->iminium Acid (H+) trapped_product Trapped Product (e.g., with Nu-) iminium->trapped_product Nucleophile (Nu-)

Caption: Key side reaction pathways of this compound.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and desired transformations.

Protocol 1: Chemoselective Esterification of the Hydroxyl Group

This protocol aims to minimize side reactions at the carbamate nitrogen.

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Acylation: Slowly add the acyl chloride or anhydride (1.1 eq.) to the cooled solution.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of a non-nucleophilic base at low temperature minimizes the deprotonation of the carbamate nitrogen, thus favoring the reaction at the more available hydroxyl group.

Protocol 2: Controlled N-Alkylation of the Carbamate

This protocol is designed to favor mono-alkylation and avoid overalkylation.

  • Setup: To a suspension of cesium carbonate (1.5 eq.) and tetrabutylammonium iodide (0.1 eq.) in anhydrous DMF, add this compound (1.0 eq.).

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS to track the formation of the mono-alkylated product and the disappearance of the starting material.

  • Work-up: Once the desired conversion is achieved, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

Causality: Cesium carbonate is an effective base for deprotonating the carbamate, and TBAI acts as a phase-transfer catalyst, facilitating the reaction under mild conditions that disfavor overalkylation.[8][9]

Quantitative Data Summary

Side ReactionKey Influencing FactorsRecommended Conditions to Minimize
Intramolecular Cyclization High Temperature, Strong BaseT < 60 °C, Use of non-nucleophilic bases (e.g., DBU, Proton Sponge)
N-Acyliminium Ion Formation Low pH (Acidic Conditions)Maintain pH > 6, Use of buffered systems if acid is necessary
Overalkylation (N-alkylation) Excess Alkylating Agent, High TemperatureStoichiometric control of alkylating agent (1.05-1.2 eq.), Slow addition
Competitive N-Acylation Strong Basic ConditionsUse of non-nucleophilic bases, Low temperature (0 °C)

Visualizing the Troubleshooting Workflow

start Unsuccessful Functionalization (Low Yield / Impure Product) check_byproduct Identify Major Byproduct(s) (LC-MS, NMR) start->check_byproduct cyclization Byproduct is Oxazolidinone? check_byproduct->cyclization iminium Complex Mixture / Solvent Adducts? cyclization->iminium No solution_cyclization Reduce Temperature Use Milder Base Protect Hydroxyl Group cyclization->solution_cyclization Yes overalkylation Higher MW Byproduct in N-Alkylation? iminium->overalkylation No solution_iminium Increase pH Use Anhydrous Conditions Control Nucleophiles iminium->solution_iminium Yes solution_overalkylation Control Stoichiometry Slow Addition of Alkylating Agent Use Cs2CO3/TBAI overalkylation->solution_overalkylation Yes other Other Issues (e.g., Starting Material Stability) overalkylation->other No

Caption: A decision-making workflow for troubleshooting side reactions.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Agasti, S., & De, S. (2018). Chemoselective hydroxyl group transformation: an elusive target. Organic & Biomolecular Chemistry, 16(44), 8473-8486. [Link]

  • Maryanoff, B. E., Zhang, H.-C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Chemical Reviews, 104(3), 1431–1628. [Link]

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A Mild and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

  • Han, C., & Porco, J. A. (2007). Efficient and Selective N-Alkylation of Carbamates in the Presence of Cs2CO3 and TBAI. Organic Letters, 9(8), 1517–1520. [Link]

  • Espenson, J. H. (2002). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817-3856. [Link]

  • Saari, W. S., Schwering, J. E., Lyle, P. A., Smith, S. J., & Engelhardt, E. L. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97–101. [Link]

  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Life sciences, 32(6), 597–604. [Link]

  • Tsuboi, H., & Jung, K. W. (2004). Mild and Efficient Cs2CO3-Promoted Synthesis of N-Alkyl Carbamates. The Journal of Organic Chemistry, 69(17), 5641–5644. [Link]

  • Karlén, A., Lindberg, P., Bogentoft, C., & Hacksell, U. (1987). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 30(7), 1157–1163. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?[Link]

  • Du, X., & Armstrong, R. W. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600. [Link]

  • Taylor & Francis Online. (2019). Chemoselectivity – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. [Link]

  • CAS Common Chemistry. (n.d.). Methyl N-(hydroxymethyl)carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • PubMed. (2026). Thermal stress precludes the multigenerational build-up of carbamate tolerance in Daphnia magna by offsetting increased antioxidant defenses. [Link]

  • PubMed Central. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Szymański, W., & Klajn, R. (2013). Enamides and enecarbamates as nucleophiles in stereoselective C-C and C-N bond-forming reactions. Accounts of chemical research, 46(2), 366–377. [Link]

  • ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • PubMed. (1999). N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins. [Link]

  • PubMed Central. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. [Link]

  • MDPI. (2017). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). [Link]

  • ACS Publications. (2018). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. [Link]

  • PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PubMed Central. (2010). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. [Link]

  • RSC Publishing. (2016). Method for the synthesis of N-alkyl-O-alkyl carbamates. [Link]

  • ResearchGate. (n.d.). General scheme for side reactions of NHS-ester and carbamates, R defined as in Fig. 1. [Link]

  • ResearchGate. (n.d.). Cyclizations of N-Acyliminium Ions. [Link]

  • ResearchGate. (n.d.). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. [Link]

Sources

scale-up challenges in the production of ethyl (hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl (hydroxymethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. Here, we delve into the common challenges encountered during laboratory and pilot-scale production, offering scientifically-grounded troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your synthesis, ensure product quality, and confidently address scale-up hurdles.

I. Synthesis Overview: The N-Hydroxymethylation of Ethyl Carbamate

The primary industrial route to this compound involves the N-hydroxymethylation of ethyl carbamate with formaldehyde. This reaction is typically performed in an aqueous medium and can be catalyzed by either acid or base, although it often proceeds under neutral conditions as well.

The fundamental reaction is a reversible addition of formaldehyde to the amine group of ethyl carbamate.

EtO(CO)NH₂ + CH₂O ⇌ EtO(CO)NHCH₂OH

While seemingly straightforward, the scale-up of this process presents several challenges related to reaction equilibrium, impurity formation, product stability, and isolation. This guide will address these critical aspects in detail.

II. Troubleshooting Guide

This section is structured to address specific problems you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction stalls, and I'm not achieving the expected conversion to this compound. What are the likely causes and how can I improve the yield?

A: Low yield in the N-hydroxymethylation of ethyl carbamate is a common issue, often stemming from the reversible nature of the reaction and the stability of the product.[1] Here’s a breakdown of potential causes and solutions:

  • Reaction Equilibrium: The formation of this compound is an equilibrium-controlled process.[1] To drive the reaction forward, consider the following:

    • Molar Ratio of Reactants: An excess of formaldehyde can shift the equilibrium towards the product. However, this must be carefully balanced as unreacted formaldehyde can complicate purification and lead to the formation of di-substituted byproducts. A modest excess (e.g., 1.1 to 1.5 equivalents) is a good starting point.

    • Water Content: While the reaction is often run in aqueous formaldehyde (formalin), a high concentration of water can favor the reverse reaction (hydrolysis). If feasible for your process, minimizing the water content by using a more concentrated formaldehyde source (e.g., paraformaldehyde) could improve conversion.

  • Reaction Temperature: While higher temperatures can increase the initial reaction rate, they can also promote the decomposition of the product back to starting materials.[1] Additionally, elevated temperatures can favor the formation of side products. A systematic study of the reaction temperature (e.g., 40-70°C) is recommended to find the optimal balance between reaction rate and product stability.

  • pH Control: The reaction rate is influenced by pH. While the reaction can proceed at neutral pH, slight adjustments can have a significant impact.

    • Basic Conditions: A mildly basic pH (e.g., 8-9) can catalyze the reaction by deprotonating the carbamate, making it a more effective nucleophile. However, strong bases can promote the Cannizzaro reaction of formaldehyde, leading to the formation of formic acid and methanol.

    • Acidic Conditions: Acidic catalysis is also possible but can increase the risk of forming undesired byproducts through polymerization of formaldehyde or other acid-catalyzed side reactions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Impurities

Q: I'm observing several impurities in my crude product. What are they, and how can I prevent their formation?

A: Impurity formation is a critical challenge, especially during scale-up where localized temperature and concentration gradients can occur. The most common impurities are:

  • Ethyl N,N-bis(hydroxymethyl)carbamate: This di-substituted byproduct forms when a second molecule of formaldehyde reacts with the product.[2]

    • Cause: High localized concentrations of formaldehyde, or a high overall molar excess of formaldehyde.

    • Prevention:

      • Control the stoichiometry carefully. A slight excess of ethyl carbamate can suppress the formation of the di-substituted product.

      • Ensure efficient mixing to avoid localized high concentrations of formaldehyde.

      • Add formaldehyde slowly to the reaction mixture.

  • Unreacted Starting Materials: Residual ethyl carbamate and formaldehyde are common impurities.

    • Cause: Incomplete reaction due to equilibrium limitations or insufficient reaction time.

    • Mitigation: Drive the reaction closer to completion using the strategies outlined in "Issue 1". Unreacted starting materials will need to be removed during purification.

  • Formaldehyde Polymers (Paraformaldehyde): Formaldehyde in aqueous solution exists in equilibrium with its oligomers and polymers.

    • Cause: Low temperatures or high concentrations of formaldehyde can favor polymerization.

    • Prevention: Maintain the reaction temperature within the optimal range. Ensure the formaldehyde solution is fully dissolved and clear before use.

Table 1: Common Impurities and Mitigation Strategies

ImpurityChemical StructurePrimary CauseMitigation Strategy
Ethyl N,N-bis(hydroxymethyl)carbamateEtO(CO)N(CH₂OH)₂Excess formaldehyde, poor mixingControl stoichiometry, slow addition of formaldehyde, efficient agitation
Unreacted Ethyl CarbamateEtO(CO)NH₂Incomplete reactionOptimize reaction conditions (temp, pH, time), adjust molar ratio
Unreacted FormaldehydeCH₂OIncomplete reaction, excess reagentOptimize reaction conditions, consider a slight excess of ethyl carbamate
Paraformaldehyde(CH₂O)nLow temperature, high concentrationMaintain optimal reaction temperature, ensure formaldehyde is fully dissolved
Issue 3: Product Instability and Decomposition

Q: My isolated this compound seems to decompose over time or during work-up. What causes this instability, and how can I handle the product correctly?

A: this compound is a thermally labile compound.[3] Its stability is a significant concern during both the reaction and subsequent processing steps.

  • Thermal Decomposition: At elevated temperatures, this compound can revert to ethyl carbamate and formaldehyde.[1][3] This decomposition is accelerated by both acidic and basic conditions.

    • Mitigation:

      • Reaction: Maintain the reaction temperature as low as reasonably possible to achieve a practical reaction rate.

      • Work-up: Avoid high temperatures during solvent removal or distillation. Vacuum distillation at the lowest possible temperature is recommended.

      • Storage: Store the isolated product in a cool, dry place, preferably under an inert atmosphere.[4]

  • pH-Mediated Decomposition: Extremes of pH can catalyze the decomposition.

    • Mitigation: After the reaction, adjust the pH of the crude mixture to near neutral (pH 6.5-7.5) before any concentration or purification steps.

Troubleshooting Workflow for Product Instability

Caption: Troubleshooting workflow for product instability.

Issue 4: Challenges in Work-up and Purification

Q: I'm struggling to isolate a pure product. What are the best practices for work-up and purification?

A: The high water solubility of this compound and its thermal instability make purification challenging.

  • Removal of Water and Unreacted Formaldehyde:

    • Azeotropic Distillation: If the reaction is performed in a suitable organic solvent, water can be removed azeotropically. However, this is often not practical for the aqueous formaldehyde route.

    • Vacuum Stripping: Careful removal of water and residual formaldehyde under reduced pressure at low temperatures is the most common method. A thin-film or wiped-film evaporator can be highly effective at larger scales to minimize thermal stress on the product.

  • Crystallization:

    • Solvent Selection: Finding a suitable solvent system for crystallization can be difficult due to the product's polarity. A mixture of a polar solvent in which the product is soluble (e.g., ethyl acetate, acetone) and a non-polar anti-solvent (e.g., hexane, heptane) is a common approach.

    • Seeding: Seeding the supersaturated solution with a small crystal of pure product can aid in initiating crystallization.

  • Chromatography: For laboratory-scale purification, column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane can be effective. However, this is generally not a viable option for large-scale production due to cost and solvent usage.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with the starting materials, ethyl carbamate and formaldehyde?

A1: Both starting materials present significant health hazards.

  • Ethyl Carbamate: It is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[5] Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated area.

  • Formaldehyde: It is a known human carcinogen, a skin and respiratory sensitizer, and is corrosive.[6][7][8] All work with concentrated formaldehyde solutions should be conducted in a chemical fume hood.[6][7] Appropriate PPE, including chemical safety goggles, a face shield, and suitable gloves (e.g., nitrile or butyl rubber), is mandatory.[6][9] An eyewash station and safety shower must be readily accessible.[6][7]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A2: A combination of techniques is ideal for comprehensive analysis.

  • Reaction Monitoring:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to monitor the disappearance of ethyl carbamate and the appearance of the product and di-substituted impurity.[2]

  • Product Purity Assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including residual starting materials.[10][11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.

    • Melting Point: A sharp melting point is a good indicator of purity for the solid product.

Q3: Are there alternative, "greener" synthesis routes for ethyl carbamates that I should be aware of?

A3: Yes, research is ongoing into more sustainable methods for carbamate synthesis. One promising area is the use of carbon dioxide (CO₂) as a C1 source, reacting it with an amine and an alcohol.[13] This avoids the use of more hazardous reagents like phosgene. While these methods are still under development for the specific synthesis of this compound, they represent an important direction for future green chemistry applications in this field.

Q4: During scale-up, what are the most critical process parameters to control?

A4: When scaling up, the following parameters are crucial for a safe, efficient, and reproducible process:

  • Heat Transfer: The reaction is often exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature and prevent thermal runaways.

  • Mass Transfer (Mixing): Inefficient mixing can lead to localized "hot spots" and high concentrations of reagents, promoting side reactions. The agitator design and speed must be sufficient to ensure homogeneity.

  • Rate of Addition: The rate at which formaldehyde is added should be carefully controlled to manage the heat of reaction and minimize the formation of the di-substituted byproduct.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring (e.g., with IR or Raman spectroscopy) can provide real-time data on reactant consumption and product formation, allowing for tighter process control.

IV. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • Ethyl carbamate (reagent grade)

  • Formalin solution (37 wt. % in H₂O, stabilized with methanol)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid solution (1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl carbamate (1.0 equivalent) in water.

  • Adjust the pH of the solution to approximately 8.5 with the 1 M sodium hydroxide solution.

  • Add formalin solution (1.2 equivalents of formaldehyde) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by HPLC or TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with 1 M hydrochloric acid to a pH of ~7.

  • Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 40°C.

  • The resulting crude product can be purified by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: General Method for HPLC Analysis

Objective: To monitor the conversion of ethyl carbamate and the formation of this compound.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Gradient to 50% A, 50% B

    • 15-17 min: Gradient to 95% A, 5% B

    • 17-20 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

Note: This is a general method and may require optimization for your specific reaction mixture and equipment.

V. References

  • Abt, E., Incorvati, J. F., Robin, L. P., & Redan, B. W. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Journal of Food Protection, 84(10), 1789-1803.

  • Soiget, D. M., Berni, R. J., Wadsworth, J. I., & Benerito, R. R. (1972). Kinetic Studies of Ethyl N-Hydroxymethyl Carbamate. Analytical Letters, 5(6), 377-386.

  • BenchChem. (2025). An In-depth Technical Guide on the Thermal Stability of Ethyl (2-Hydroxypropyl)carbamate and Related Compounds. BenchChem Technical Support.

  • Ma, L., Li, Y., & Li, H. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Molecules, 27(6), 1985.

  • BenchChem. (2025). Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Preventing decomposition of ethyl (2-hydroxypropyl)carbamate during storage. BenchChem Technical Support.

  • International Agency for Research on Cancer. (2007). Ethyl Carbamate. In Alcohol Consumption and Ethyl Carbamate (Vol. 96). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

  • International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). OIV-MA-AS315-04.

  • International Organisation of Vine and Wine. (2017). Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. OIV-OENO 590-2017.

  • Wikipedia. (n.d.). Ethyl carbamate.

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325-350.

  • Canadian Centre for Occupational Health and Safety. (n.d.). Formaldehyde Solutions.

  • SIELC Technologies. (2018). Ethyl N,N-bis(hydroxymethyl)carbamate.

  • Lachenmeier, D. W., & Sohnius, E. M. (2008). The role of acetaldehyde outside ethanol metabolism in the carcinogenicity of alcoholic beverages: evidence from a large chemical database. Food and Chemical Toxicology, 46(8), 2903-2911.

  • U.S. Food & Drug Administration. (2024). Ethyl Carbamate.

  • Tella, M., & Verma, S. K. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 6(11), 699-719.

  • Pan, S. Y., Chiang, P. C., Pan, W., & Kim, H. (2018). Advances in state-of-art valorization technologies for captured CO2 toward sustainable carbon cycle. Critical Reviews in Environmental Science and Technology, 48(16-17), 1049-1107.

  • CN100349861C. (2007). Ethyl carbamate and its preparation method. Google Patents.

  • Concordia University. (n.d.). Formaldehyde Safety Guidelines.

  • University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions.

  • University of Washington Environmental Health & Safety. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices.

  • Dartmouth College Environmental Health and Safety. (n.d.). Formaldehyde (Formalin) & Paraformaldehyde.

  • Weber, L. W., & Boll, M. (2018). Ethyl carbamate: An emerging food and environmental toxicant. Food and Chemical Toxicology, 115, 416-423.

  • BenchChem. (2025). Characterization of impurities formed during the synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate. BenchChem Technical Support.

  • Abt, E., et al. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. ResearchGate.

  • ResearchGate. (n.d.). Simplified schematic of major ethyl carbamate formation mechanisms.

  • Deshpande, R., & D'Elia, J. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(17), 4354-4372.

  • Wu, P., et al. (2019). Formation of Ethyl Carbamate during the Production Process of Cantonese Soy Sauce. Molecules, 24(8), 1549.

  • Kim, S. B., et al. (2022). Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology. Preventive Nutrition and Food Science, 27(1), 127-135.

  • Li, S., et al. (2023). Research progress on the application of different controlling strategies to minimizing ethyl carbamate in grape wine. Comprehensive Reviews in Food Science and Food Safety, 22(3), 2056-2079.

Sources

Validation & Comparative

A Comparative Guide to GC-MS and HPLC for Purity Analysis of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. Ethyl (hydroxymethyl)carbamate, a carbamate derivative of interest, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth comparison of two primary analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your research needs.

The Analytical Challenge: Understanding this compound

This compound is structurally characterized by the presence of a reactive N-hydroxymethyl group. This functional group imparts polarity and, more critically, thermal lability to the molecule. Thermal decomposition of structurally similar N-hydroxyalkyl carbamates has been observed at temperatures as low as 165°C, a critical consideration for analytical method development.[1]

The synthesis of this compound likely involves the reaction of ethyl carbamate with formaldehyde. This synthetic route introduces a predictable impurity profile that a robust analytical method must be able to resolve and quantify.

Potential Impurities in this compound Synthesis:

  • Unreacted Starting Materials:

    • Ethyl carbamate

    • Formaldehyde (or its polymeric forms like paraformaldehyde)

  • Byproducts:

    • Diethyl carbonate (from side reactions of ethyl carbamate)

    • Compounds formed from the self-condensation of formaldehyde

An effective purity analysis method must, therefore, not only quantify the main component but also separate and identify these potential process-related impurities and degradation products.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique renowned for its high chromatographic resolution and definitive peak identification capabilities through mass spectral data. However, the direct analysis of thermally labile and polar compounds like this compound by GC-MS is often unfeasible. The high temperatures of the GC inlet and column can lead to on-column degradation, resulting in inaccurate quantification and the potential misidentification of degradants as impurities.

To overcome this limitation, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2]

The Rationale for Silylation

For compounds containing active hydrogens, such as in hydroxyl (-OH) and amine (-NH) groups, trimethylsilylation (TMS) is a highly effective and widely used derivatization technique.[3][4] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogens with a non-polar trimethylsilyl group (-Si(CH₃)₃).

Advantages of Silylation for this compound Analysis:

  • Increased Volatility: The replacement of the polar -OH group with a bulky, non-polar TMS group significantly reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility.

  • Enhanced Thermal Stability: The resulting TMS ether is more stable at the elevated temperatures required for GC analysis.

  • Improved Chromatography: Derivatization leads to sharper, more symmetrical peaks and better resolution from potential impurities.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Aprotic Solvent (e.g., Pyridine) Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (Scan/SIM Mode) Separate->Detect Chromatogram Obtain Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Identify Peaks via Mass Spectra Library Chromatogram->Identify Quantify Quantify Purity and Impurities Identify->Quantify caption GC-MS with Derivatization Workflow

Experimental Protocol: GC-MS with BSTFA Derivatization

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL GC vial.

  • Add 500 µL of anhydrous pyridine to dissolve the sample.

  • Add 500 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (trimethylchlorosilane) as a catalyst.[5] The TMCS catalyst is crucial for ensuring the complete derivatization of sterically hindered hydroxyl groups.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C, Split ratio 20:1
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 230°C, 70 eV
MS Mode Full Scan (m/z 40-500) for impurity identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification
Injection Volume 1 µL

3. Data Analysis and Validation:

  • Identification: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantification: Purity is determined by area percent normalization, assuming a similar response factor for the main component and impurities. For more accurate quantification, an internal standard should be used and the method validated according to ICH guidelines.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful and versatile technique that is often the method of choice for the analysis of thermally labile and polar compounds, as it is performed at or near ambient temperature.[6] For this compound, a reversed-phase HPLC method with UV detection is a highly suitable alternative to GC-MS.

The Rationale for Reversed-Phase HPLC

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Polar compounds, like this compound, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer. UV detection is appropriate as the carbamate functional group possesses a UV chromophore.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Separate Reversed-Phase C18 Column Separation Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Chromatogram Obtain HPLC Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Calculate Purity by Area Percent Integrate->Quantify caption HPLC-UV Purity Analysis Workflow

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) acetonitrile and water.

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

3. Data Analysis and Validation:

The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[8] This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparative Analysis: GC-MS vs. HPLC

FeatureGC-MS with DerivatizationHPLC-UV
Sample Preparation More complex, requires a derivatization step.Simple dissolution and filtration.
Analysis Time Can be faster per sample run, but derivatization adds time.Typically longer run times for gradient elution.
Selectivity Excellent, especially with mass spectral data.Good, dependent on chromatographic resolution.
Sensitivity Very high, especially in SIM mode.Good, but generally lower than GC-MS (SIM).
Analyte Compatibility Requires volatile and thermally stable (or derivatized) compounds.Suitable for a wide range of polar and non-polar, thermally labile compounds.
Impurity Identification Definitive identification through mass spectral libraries and fragmentation patterns.Tentative identification based on retention time and UV spectra; requires mass spectrometry (LC-MS) for definitive identification.
Robustness Derivatization can introduce variability.Generally very robust and reproducible.
Cost & Complexity Higher initial instrument cost and complexity.Lower initial instrument cost and easier to operate.

Conclusion and Recommendations

Both GC-MS with derivatization and HPLC-UV are powerful and valid techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.

  • GC-MS with derivatization is the superior choice for impurity identification. The structural information provided by mass spectrometry is invaluable for characterizing unknown peaks and definitively confirming the identity of process-related impurities and degradation products. This is particularly crucial during process development and for regulatory submissions.

  • HPLC-UV is the preferred method for routine quality control and purity assays. Its simpler sample preparation, robustness, and lower operational complexity make it more efficient for high-throughput analysis where the impurity profile is already well-characterized.[10][11]

For comprehensive characterization, a hybrid approach is often most effective: utilize HPLC for routine purity testing and employ GC-MS to investigate any out-of-specification results or to identify unknown peaks that may appear during stability studies. This dual-methodology approach ensures both efficiency in routine analysis and rigor in the structural elucidation of potential impurities, thereby guaranteeing the quality and safety of the final product.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]

  • A. K. Sarkar, et al. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review. [Link]

  • Adis International. (n.d.). Derivatization reagents for GC - Chromatography. [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]

  • ResearchGate. (2025, August 8). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. [Link]

  • Analyst (RSC Publishing). (n.d.). Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives. [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. [Link]

  • PMC - NIH. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. [Link]

  • Ingenieria Analitica Sl. (2013, March 14). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Google Patents. (n.d.).
  • S. G. Villas-Bôas, et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • EPA. (n.d.). Ethyl Carbamate (Urethane). [Link]

  • PubMed. (n.d.). Inhibition of the metabolism of ethyl carbamate by acetaldehyde. [Link]

  • PubMed. (2021, February 6). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. [Link]

  • FDA. (2024, March 5). Ethyl Carbamate. [Link]

  • ResearchGate. (n.d.). Simplified schematic of major ethyl carbamate formation mechanisms. (A).... [Link]

  • ResearchGate. (2025, October 7). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of ethyl (hydroxymethyl)carbamate is paramount for ensuring product quality and safety. This guide provides an in-depth comparison of analytical methodologies, grounded in established validation principles. We will explore the nuances of method selection, the rationale behind experimental parameters, and a comparative analysis of performance data to empower you in choosing the most suitable approach for your analytical needs.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1] This is a critical component of ensuring reliable, reproducible, and scientifically sound data.[2] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[2][3][4] These guidelines provide a framework for assessing key validation parameters.

The core validation parameters, as outlined by the ICH, include:[2][5]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2][5]

  • Linearity: The ability of the analytical procedure to obtain test results which are directly proportional to the concentration of analyte in the sample.[2][5]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][6]

Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound is a critical decision driven by factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the determination of ethyl carbamate and its derivatives.[7][8] It offers excellent selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode.[7] For thermally labile compounds like some carbamates, derivatization may be necessary to improve volatility and thermal stability.[9][10]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive method for the analysis of carbamates that are not amenable to GC analysis due to their thermal instability.[11] This technique often requires a pre-column or post-column derivatization step to convert the non-fluorescent carbamate into a fluorescent derivative, which can then be detected with high sensitivity.[12][13]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred technique for the identification and quantification of polar and thermally labile compounds like carbamates.[11] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often eliminating the need for derivatization.[14][15]

Performance Comparison of Analytical Methods

The following tables summarize typical performance characteristics for the quantification of ethyl carbamate and other carbamates using the discussed analytical techniques. This data, gathered from various scientific publications, serves as a guide for method selection and performance expectation.

Table 1: Performance Characteristics of GC-MS for Ethyl Carbamate Analysis

Validation ParameterTypical PerformanceReference
Linearity (r²)>0.999[9]
Limit of Detection (LOD)0.30 - 1.5 ng/mL[9][16]
Limit of Quantitation (LOQ)2.10 - 18.43 µg/kg[17]
Accuracy (Recovery)80.75 - 121.82%[17]
Precision (%RSD)< 14%[17]

Table 2: Performance Characteristics of HPLC-FLD for Ethyl Carbamate Analysis

Validation ParameterTypical PerformanceReference
Linearity (r²)Good in the range of 10-500 µg/L[13]
Limit of Detection (LOD)4.2 µg/L[12]
Limit of Quantitation (LOQ)15 µg/L[13]
Accuracy (Recovery)93.7% - 106.0%[13]
Precision (%RSD)1.4% - 2.8%[13]

Table 3: Performance Characteristics of LC-MS/MS for Carbamate Analysis

Validation ParameterTypical PerformanceReference
Linearity (r²)>0.99[18]
Limit of Detection (LOD)0.2 - 2.0 µg/kg[15]
Limit of Quantitation (LOQ)0.5 - 5.0 µg/kg[15]
Accuracy (Recovery)88.1% - 118.4%[15]
Precision (%RSD)< 10%[15]

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of results, detailed and well-documented experimental protocols are essential. Below are representative workflows for each of the discussed analytical techniques.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction 1. Extract analyte Derivatization Derivatization (Optional) Extraction->Derivatization 2. Enhance volatility Concentration Concentration Derivatization->Concentration 3. Concentrate sample Injection GC Injection Concentration->Injection 4. Introduce to GC Separation Chromatographic Separation Injection->Separation 5. Separate compounds Ionization Ionization (EI) Separation->Ionization 6. Create ions Detection Mass Detection (SIM/Scan) Ionization->Detection 7. Detect ions Integration Peak Integration Detection->Integration 8. Integrate peak area Quantification Quantification Integration->Quantification 9. Calculate concentration Reporting Reporting Quantification->Reporting 10. Generate report

Caption: GC-MS workflow for this compound analysis.

Protocol for GC-MS Analysis:

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

    • For solid samples, employ a solid-phase extraction (SPE) protocol to isolate the analyte.[16][19]

    • If necessary, derivatize the extracted analyte to improve its thermal stability and chromatographic behavior. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

    • Concentrate the final extract to a known volume.

  • GC-MS Conditions:

    • Column: Use a polar capillary column, such as one with a polyethylene glycol (Carbowax) stationary phase.[19]

    • Injector: Operate in splitless mode to maximize sensitivity.

    • Oven Temperature Program: Develop a temperature gradient that provides good separation of the analyte from matrix components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic fragment ions of this compound to enhance selectivity and sensitivity.[7]

  • Data Analysis:

    • Integrate the peak area of the target analyte and any internal standards.

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound in the original sample.

HPLC-FLD Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Derivatization Pre-column Derivatization Sample->Derivatization 1. Create fluorescent derivative Injection HPLC Injection Derivatization->Injection 2. Introduce to HPLC Separation Chromatographic Separation Injection->Separation 3. Separate compounds Detection Fluorescence Detection Separation->Detection 4. Excite and detect emission Integration Peak Integration Detection->Integration 5. Integrate peak area Quantification Quantification Integration->Quantification 6. Calculate concentration Reporting Reporting Quantification->Reporting 7. Generate report

Caption: HPLC-FLD workflow for this compound analysis.

Protocol for HPLC-FLD Analysis:

  • Sample Preparation:

    • Perform a pre-column derivatization by reacting the sample with a fluorescent labeling agent such as 9-xanthydrol.[12][20]

    • The reaction is typically carried out in an acidic medium.[12]

  • HPLC-FLD Conditions:

    • Column: Use a reversed-phase C18 column.[13]

    • Mobile Phase: Employ a gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen fluorescent derivative. For the 9-xanthydrol derivative, typical wavelengths are around 233 nm for excitation and 600 nm for emission.[12][13]

  • Data Analysis:

    • Integrate the peak area of the derivatized analyte.

    • Construct a calibration curve using derivatized standards.

    • Determine the concentration of this compound in the original sample.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction QuEChERS or SPE Extraction Sample->Extraction 1. Extract and clean-up Injection LC Injection Extraction->Injection 2. Introduce to LC Separation Chromatographic Separation Injection->Separation 3. Separate compounds Ionization Ionization (ESI) Separation->Ionization 4. Create ions MS1 Precursor Ion Selection (Q1) Ionization->MS1 5. Select parent ion Fragmentation Fragmentation (Q2) MS1->Fragmentation 6. Induce fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 7. Detect daughter ions Integration Peak Integration (MRM) MS2->Integration 8. Integrate MRM transition Quantification Quantification Integration->Quantification 9. Calculate concentration Reporting Reporting Quantification->Reporting 10. Generate report

Caption: LC-MS/MS workflow for this compound analysis.

Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Utilize a simple and effective sample preparation technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE).[15][21]

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column is commonly used.[15]

    • Mobile Phase: A gradient of organic solvent and water, often with a modifier like formic acid to improve ionization.

    • Mass Spectrometer: Operate in electrospray ionization (ESI) positive mode.

    • MRM Transitions: Develop a multiple reaction monitoring (MRM) method by selecting the precursor ion for this compound and its characteristic product ions. For ethyl carbamate, a common transition is m/z 90 -> 62.[22][23]

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions.

    • Construct a calibration curve using standards.

    • Quantify the this compound concentration in the sample.

Conclusion

The validation of analytical methods for this compound is a scientifically rigorous process that underpins the reliability of quantitative data. While GC-MS offers a classic and robust approach, HPLC-FLD provides a sensitive alternative for thermally labile compounds, and LC-MS/MS stands out for its superior sensitivity and selectivity, often with simplified sample preparation. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. By adhering to the principles of method validation outlined by regulatory bodies and carefully considering the performance characteristics of each technique, researchers and scientists can ensure the generation of high-quality, defensible data.

References

  • AMSbiopharma. (2025, July 22).
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  • gmp-compliance.org.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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comparison of ethyl (hydroxymethyl)carbamate with other cross-linking agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Cross-Linking Agents for Researchers and Drug Development Professionals: A Comparative Analysis of Ethyl (Hydroxymethyl)carbamate and Other Key Reagents

In the intricate world of protein science and drug development, the ability to stabilize protein structures and capture transient interactions is paramount. Chemical cross-linking has emerged as an indispensable tool for elucidating protein-protein interactions, defining protein topology, and creating stable conjugates for therapeutic and diagnostic applications. This guide provides a detailed comparison of various cross-linking agents, with a special focus on the less characterized this compound, and offers practical insights for their effective use in a research setting.

The Crucial Role of Cross-Linking in Modern Research

Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins, such as primary amines, carboxyls, and sulfhydryls.[1] This process effectively "freezes" proteins in their native conformation, allowing for the study of their three-dimensional structure and interactions with other molecules.[2][3] The applications of cross-linking are vast, ranging from fundamental structural biology to the development of antibody-drug conjugates (ADCs) and novel biomaterials.[4]

A Comparative Overview of Common Cross-Linking Agents

The choice of a cross-linking agent is critical and depends on several factors, including the specific application, the target functional groups, and the desired properties of the cross-linked product. Here, we compare the performance of several widely used cross-linking agents.

Formaldehyde: The Classic Fixative

Formaldehyde is a zero-length cross-linker that rapidly penetrates cell membranes, making it ideal for in vivo cross-linking.[5] It primarily reacts with primary amines (lysine residues) but can also react with other nucleophilic groups.

  • Mechanism of Action: Formaldehyde forms a Schiff base with primary amines, which can then react with another nearby amine to create a stable methylene bridge.

  • Advantages: High cell permeability, short spacer arm, and reversible by heating.[6]

  • Disadvantages: Can form heterogeneous products and its reactivity is not highly specific.[5] It is also a known carcinogen, requiring careful handling.

Glutaraldehyde: The Efficient Dimerizer

Glutaraldehyde is a homobifunctional cross-linker that is highly efficient at cross-linking proteins.[7] It reacts with primary amines, thiols, and hydroxyl groups.

  • Mechanism of Action: The two aldehyde groups of glutaraldehyde react with amine groups on proteins to form Schiff bases, which can further react to form stable cross-links.

  • Advantages: High reactivity and efficiency in forming stable cross-links.[8]

  • Disadvantages: Can polymerize in solution and is generally considered a harsh reagent that can perturb protein structure.[9] It is also cytotoxic, limiting its in vivo applications.[10]

N-Hydroxysuccinimide (NHS) Esters: The Amine-Specific Workhorses

NHS esters are a class of amine-reactive cross-linkers that are widely used due to their high specificity and efficiency in forming stable amide bonds.[11] They are available with various spacer arm lengths and functionalities (e.g., cleavable, water-soluble).

  • Mechanism of Action: The NHS ester reacts with primary amines (lysine residues and N-termini) via nucleophilic acyl substitution to form a stable amide bond.[11]

  • Advantages: High specificity for primary amines, stable bond formation, and a wide variety of derivatives are commercially available.[12]

  • Disadvantages: Susceptible to hydrolysis in aqueous solutions, which can reduce cross-linking efficiency.[11]

Carbodiimides (EDC/NHS): The Zero-Length Carboxyl Activators

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length cross-linker that activates carboxyl groups to react with primary amines.[13] It is often used in conjunction with N-hydroxysuccinimide (NHS) to increase the stability of the active intermediate.

  • Mechanism of Action: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. The addition of NHS creates a more stable NHS-ester intermediate, improving reaction efficiency.[2]

  • Advantages: Creates a native peptide bond without adding a spacer arm, and the reaction can be performed under mild conditions.[7]

  • Disadvantages: The O-acylisourea intermediate is unstable in water, and the reaction can be sensitive to buffer composition.[14]

This compound and Carbamate-Based Cross-linkers: An Emerging Class

While not as extensively documented as the aforementioned agents, carbamate-based cross-linkers represent a potentially valuable class of reagents. This compound, with its hydroxymethyl group, suggests a reactivity profile that could be harnessed for cross-linking.

Based on the chemistry of related compounds like N-(hydroxymethyl)acrylamide, the hydroxymethyl group can undergo condensation reactions, particularly under thermal or catalyzed conditions, to form ether linkages between polymer chains.[15] In the context of proteins, this suggests a potential for cross-linking through reactions with available nucleophiles on the protein surface.

Furthermore, the carbamate moiety itself is a key structural element in many bioactive molecules and has been explored for creating cleavable linkers in drug delivery systems.[12][16][17] N-hydroxysuccinimidyl carbamates have been shown to be effective for coupling ligands to lysine residues on proteins, indicating that the carbamate chemistry is compatible with bioconjugation.[18]

Inferred Mechanism for this compound:

It is plausible that the hydroxymethyl group of this compound could be activated to react with nucleophilic amino acid side chains, such as amines or hydroxyls, to form stable cross-links. The reaction would likely proceed via a condensation mechanism, releasing water. The carbamate portion of the molecule could influence the stability and properties of the resulting linkage.

dot

G cluster_0 Potential Mechanism of this compound EHC This compound Activation Activation of Hydroxymethyl Group EHC->Activation (e.g., heat, catalyst) Intermediate Reactive Intermediate Activation->Intermediate Protein1 Protein 1 (with Nucleophile Nu1) Protein1->Intermediate Nucleophilic Attack (Nu1) Protein2 Protein 2 (with Nucleophile Nu2) Crosslinked_Product Cross-linked Proteins Protein2->Crosslinked_Product Intermediate->Crosslinked_Product Reaction with Nu2

Caption: Inferred reaction pathway for this compound cross-linking.

Further research is necessary to fully characterize the reactivity, specificity, and performance of this compound as a protein cross-linking agent and to establish its advantages and limitations compared to more established reagents.

Quantitative Comparison of Cross-Linking Agents

The selection of a cross-linking agent should be guided by a clear understanding of its performance characteristics. The following table provides a quantitative comparison of the key cross-linkers discussed.

FeatureFormaldehydeGlutaraldehydeNHS EstersEDC/NHS
Target Residues Primary amines, other nucleophilesPrimary amines, thiols, hydroxylsPrimary aminesCarboxyls, Primary amines
Spacer Arm Length ~2.3-2.7 Å~7.5 ÅVariable0 Å
Reversibility Reversible (heat)Largely irreversible[9]Generally irreversible (some cleavable versions available)Irreversible
Cell Permeability HighModerateVariable (Sulfo-NHS esters are impermeable)Generally low
Relative Efficiency High in vivoVery highHighModerate to high
Specificity LowModerateHighHigh
Cytotoxicity HighHigh[10]Generally low to moderateLow
Key Advantage Excellent for in vivo cross-linkingHigh efficiency and stabilityHigh specificity and versatilityCreates native peptide bond
Key Disadvantage Non-specific, carcinogenicHarsh, can perturb structureHydrolysis sensitivityUnstable intermediate in water

Experimental Protocols: A Step-by-Step Guide

The success of a cross-linking experiment hinges on a well-designed and executed protocol. Below are detailed methodologies for the use of common cross-linking agents.

Protocol for Formaldehyde Cross-Linking (In Vivo)

dot

G Start Start: Cell Culture Harvest Harvest and Wash Cells Start->Harvest Crosslink Cross-link with Formaldehyde Harvest->Crosslink Quench Quench Reaction Crosslink->Quench Lyse Cell Lysis Quench->Lyse Analysis Downstream Analysis (e.g., IP, MS) Lyse->Analysis

Caption: Workflow for in vivo formaldehyde cross-linking.

  • Cell Preparation: Grow and harvest cells of interest. Wash the cells with phosphate-buffered saline (PBS) to remove any residual media.[19]

  • Cross-linking: Resuspend the cell pellet in PBS and add formaldehyde to a final concentration of 0.2-1%. Incubate for 10-15 minutes at room temperature with gentle agitation.[19]

  • Quenching: Quench the reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.[6]

  • Cell Lysis: Pellet the cells and proceed with your chosen lysis protocol to extract the cross-linked protein complexes.

  • Downstream Analysis: The cross-linked complexes can then be analyzed by various techniques, such as immunoprecipitation followed by mass spectrometry.[20]

Protocol for Glutaraldehyde Cross-Linking (In Vitro)
  • Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., HEPES, PBS) at a suitable concentration.

  • Cross-linking: Add glutaraldehyde to the protein solution to a final concentration of 0.05-0.5%. The optimal concentration should be determined empirically.[21] Incubate for 5-30 minutes at room temperature.[15]

  • Quenching: Stop the reaction by adding a quenching agent, such as Tris or glycine, to a final concentration that is in molar excess to the glutaraldehyde.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

Protocol for EDC/NHS Cross-Linking (In Vitro)

dot

G Start Start: Prepare Proteins Activate Activate Carboxyl Groups (EDC/NHS in MES buffer, pH 4.5-6.0) Start->Activate Buffer_Exchange Buffer Exchange (optional) or pH Adjustment Activate->Buffer_Exchange Couple Couple to Amine-containing Protein (in PBS, pH 7.2-8.0) Buffer_Exchange->Couple Quench Quench Reaction Couple->Quench Purify Purify Conjugate Quench->Purify

Caption: Two-step EDC/NHS cross-linking workflow.

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture contamination. Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) or water immediately before use.[14]

  • Activation: In a non-amine, non-carboxylate buffer (e.g., MES buffer, pH 4.5-6.0), dissolve the protein containing the carboxyl groups. Add EDC and NHS to the solution. A typical starting point is a 2-10 fold molar excess of EDC/NHS over the carboxyl groups.[20] Incubate for 15-30 minutes at room temperature.[20]

  • Conjugation: Add the amine-containing protein to the reaction mixture. It is often beneficial to adjust the pH to 7.2-8.0 with a non-amine buffer like PBS to facilitate the reaction with the primary amines.[16] Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer like Tris or hydroxylamine.[2]

  • Purification: Remove excess cross-linker and byproducts by dialysis or size-exclusion chromatography.[14]

Conclusion: Navigating the Landscape of Protein Cross-Linking

The field of protein cross-linking offers a powerful and diverse toolkit for researchers and drug developers. While established reagents like formaldehyde, glutaraldehyde, NHS esters, and EDC/NHS provide robust and well-characterized methods for a variety of applications, the exploration of novel cross-linkers such as this compound holds the potential for new functionalities and improved performance. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and the use of appropriate analytical techniques are essential for harnessing the full potential of these invaluable tools in advancing our understanding of protein structure and function.

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A Comparative Guide to the Purity Assessment of Synthesized Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe experimental data are built. Ethyl (hydroxymethyl)carbamate, a key intermediate and structural motif in various pharmacologically active molecules, is no exception. Its synthesis, typically proceeding through the reaction of ethyl carbamate with formaldehyde or related precursors, can introduce a variety of impurities, including unreacted starting materials, over-alkylation products, and polymeric side-products.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each method serves as a self-validating system for robust purity determination.

The Analytical Imperative: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple, disparate methods are employed to build a comprehensive purity profile. Each technique offers a unique lens through which to view the sample, targeting different physicochemical properties. For this compound, we will focus on a triad of core techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supplemented by classical methods like melting point analysis.

cluster_0 Purity Assessment Workflow Synthesized EHC Synthesized EHC Primary_Screening Primary Screening (TLC, Melting Point) Synthesized EHC->Primary_Screening Initial Check HPLC_Analysis HPLC-UV/DAD (Quantitative Purity, Impurity Profile) Primary_Screening->HPLC_Analysis Proceed if promising Structural_ID NMR & MS (Structural Confirmation, Impurity ID) HPLC_Analysis->Structural_ID Identify peaks Final_Purity Comprehensive Purity Report HPLC_Analysis->Final_Purity Quantify Purity Structural_ID->Final_Purity Confirm Structure & Quantify

Caption: Orthogonal workflow for assessing this compound purity.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is indispensable for determining the purity of non-volatile organic compounds. It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity assessment, its primary strength lies in its ability to separate and quantify the main compound relative to its impurities, providing a direct percentage purity value (e.g., % area under the curve).

Causality of Method Design:

  • Stationary Phase Selection: A reversed-phase C18 column is the logical starting point. This compound is a polar molecule, and a C18 phase provides sufficient hydrophobic interaction for retention and separation from both more polar (e.g., unreacted formaldehyde) and less polar (e.g., over-alkylated) impurities.

  • Mobile Phase Composition: A gradient elution using water and a polar organic solvent like acetonitrile or methanol is chosen to ensure that impurities with a wide range of polarities are eluted and resolved. Starting with a high aqueous content allows for the retention of the polar analyte, while gradually increasing the organic content elutes any less polar impurities.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This is a self-validating mechanism; the spectra across the main analyte peak should be identical (peak purity analysis), confirming that no impurity is co-eluting. Many simple carbamates lack a strong chromophore, necessitating detection at lower wavelengths (e.g., 200-220 nm).

Comparative Performance: HPLC vs. Alternatives
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.Differential partitioning between gas mobile and liquid/solid stationary phases.Nuclear spin transitions in a magnetic field.
Analyte Suitability Non-volatile, thermally stable compounds. Ideal for this compound.Volatile, thermally stable compounds. Not ideal due to thermal lability of many carbamates.[1]Soluble compounds. Provides structural information on all proton-containing species.
Primary Output Purity (% Area), Impurity Profile, Retention Time.Purity (% Area), Retention Time.Structural confirmation, Molar ratio of components.
Limit of Detection Low ng to pg range.pg to fg range.High µg to mg range (for impurities).
Validation Strength Excellent for quantitation. Peak purity analysis with DAD offers confidence.High separation efficiency. Often coupled to MS for definitive identification.Absolute structural confirmation. Quantitative (qNMR) with internal standard.
Key Limitation Requires chromophore for UV detection. Co-elution can hide impurities.Analyte must be volatile and thermally stable. Derivatization may be needed.[2]Low sensitivity for minor impurities. Complex spectra can be difficult to interpret.
Experimental Protocol: HPLC-DAD Purity Assay
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: DAD, monitoring at 210 nm, with spectral acquisition from 200-400 nm.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a 50:50 Water:Acetonitrile mixture at approximately 1 mg/mL.

    • Dilute this stock to create a working solution of ~0.1 mg/mL for injection.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.5 min: Return to 5% B.

    • 18.5-25 min: Re-equilibration at 5% B.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks detected. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Perform peak purity analysis on the main analyte peak using the instrument software to check for co-eluting impurities.

cluster_1 HPLC-DAD Experimental Workflow Solvent_Prep Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN/Formic Acid) Injection Inject 10 µL Solvent_Prep->Injection Sample_Prep Dissolve Sample (~0.1 mg/mL in ACN/Water) Sample_Prep->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection DAD Detection (210 nm Signal, 200-400 nm Spectra) Separation->Detection Data_Analysis Calculate % Purity & Assess Peak Purity Detection->Data_Analysis

Caption: Workflow for HPLC-DAD purity analysis.

NMR Spectroscopy: The Structural Arbiter

While HPLC provides quantitative data on purity, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides definitive structural confirmation. Its power lies in its ability to give a unique spectral fingerprint for a molecule and to detect any proton-containing impurities, often without the need for a reference standard of the impurity itself.

Causality of Method Design:

  • Solvent Selection: A deuterated solvent that readily dissolves the sample, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is required. DMSO-d₆ is often an excellent choice as it can solubilize a wide range of polarities and has exchangeable protons (like the -OH and -NH in the analyte) that appear as broad, distinct signals.

  • Internal Standard for qNMR: For true quantitative NMR (qNMR), a high-purity internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) is added. By comparing the integral of a known number of protons from the standard to the integral of the analyte's protons, an absolute purity (w/w %) can be determined, which is more accurate than the relative purity from HPLC.

  • Trustworthiness: The NMR signal area is directly proportional to the number of nuclei giving rise to it. This fundamental principle makes NMR an inherently quantitative technique, provided relaxation delays are sufficient. This makes it a primary method for validating the concentration of reference standards themselves.

Experimental Protocol: ¹H NMR Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean NMR tube.

    • Add ~0.6 mL of DMSO-d₆.

    • Cap and gently agitate until fully dissolved.

  • Instrumental Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key parameters include a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of any proton in the sample and standard (a 30-second delay is often a safe, albeit time-consuming, choice for quantitative work) and a 90° pulse angle.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate all signals. The expected signals for this compound are a triplet for the CH₃, a quartet for the O-CH₂, a doublet for the N-CH₂, a triplet for the OH, and a triplet for the NH.

    • Carefully examine the baseline for small peaks. Any unexpected signals correspond to impurities. By integrating these signals relative to the main compound's signals, their molar percentage can be estimated. For example, a peak integrating to 0.01 when a 1H signal of the main product is set to 1.00 indicates ~1% of a molar equivalent impurity (assuming the impurity peak also represents one proton).[3]

Mass Spectrometry (MS): The Identification Tool

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and its fragments. When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it becomes a powerful tool for both confirming the identity of the main peak and identifying unknown impurities.

Causality of Method Design:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this compound when coupled with HPLC (LC-MS). It typically generates the protonated molecule [M+H]⁺, directly confirming the molecular weight.

  • GC-MS Considerations: While many carbamates are thermally labile, direct GC-MS analysis of this compound is possible. However, derivatization, such as silylation, can improve thermal stability and volatility for more robust analysis.[2] The International Organisation of Vine and Wine (OIV) provides a detailed GC-MS method for the related ethyl carbamate, which can be adapted.[4]

  • Self-Validation: The combination of retention time from the chromatography and the mass spectrum provides a two-dimensional confirmation of identity. An impurity peak observed in HPLC can be tentatively identified by its [M+H]⁺ ion in the corresponding mass spectrum, providing a crucial clue to its structure.

Experimental Protocol: LC-MS Identification
  • System: Use the same HPLC conditions as described in Section 1.

  • MS Interface: Divert the flow from the HPLC column into an ESI-MS source.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Gas Flow & Temperature: Optimize for signal intensity (e.g., 600 L/hr, 350 °C).

  • Analysis:

    • Extract the ion chromatogram for the expected mass of protonated this compound (C₄H₉NO₃, MW: 119.12; expected [M+H]⁺ = 120.1). This should align with the main peak from the DAD chromatogram.

    • Examine the mass spectra of any impurity peaks to determine their molecular weights, which is the first step in structural elucidation.

cluster_2 LC-MS Impurity Identification Workflow LC_Separation HPLC Separation (as per purity method) Ionization Electrospray Ionization (ESI) Generates [M+H]⁺ LC_Separation->Ionization Mass_Analysis Mass Analyzer (Scan m/z 50-500) Ionization->Mass_Analysis Data_Output Generate Mass Spectra for each Chromatographic Peak Mass_Analysis->Data_Output Identification Confirm MW of Main Peak & Propose MW of Impurities Data_Output->Identification

Caption: Workflow for LC-MS based identity confirmation and impurity analysis.

Summary and Final Purity Statement

A comprehensive purity assessment of synthesized this compound is a multi-faceted process.

  • HPLC-DAD provides the primary quantitative result, yielding a purity value in terms of % peak area and flagging the presence of UV-active impurities.

  • ¹H NMR offers orthogonal confirmation of the structure and can detect and estimate non-UV active, proton-bearing impurities. It serves as the ultimate arbiter of structural identity.

  • LC-MS confirms the molecular weight of the main component and provides the molecular weights of impurities separated by HPLC, enabling their identification.

  • Melting Point analysis, while classical, provides a quick and valuable check. A sharp melting point close to the literature value (e.g., 43 °C for the related 2-hydroxyethyl carbamate[5]) indicates high purity, whereas a broad melting range suggests the presence of impurities.

By integrating the data from these complementary techniques, a final, validated purity statement can be made, providing researchers with the highest degree of confidence in their synthesized material.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]

  • Ghosh, P., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Lachenmeier, D. W., et al. (2011). Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. Food Additives & Contaminants: Part A, 28(6), 719-729. Retrieved from [Link]

  • Fan, X., et al. (2011). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Analytical and Bioanalytical Chemistry, 401(5), 1629–1636. Retrieved from [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry. OIV. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21492, Hydroxyethyl carbamate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Quantification of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of potentially genotoxic impurities (GTIs) is a critical aspect of ensuring drug safety and regulatory compliance. Ethyl (hydroxymethyl)carbamate, a potential metabolite and structural analog of the known carcinogen ethyl carbamate, falls into this category of compounds requiring rigorous analytical oversight. This guide provides an in-depth comparison of analytical techniques for the quantification of this compound, offering field-proven insights and detailed experimental protocols to support your analytical challenges.

Introduction: The Analytical Imperative for this compound

This compound's structural similarity to ethyl carbamate necessitates the development of sensitive and selective analytical methods for its detection and quantification. The presence of a hydroxyl group introduces polarity differences that can influence chromatographic behavior and sample preparation strategies. This guide will explore the primary analytical techniques suited for this challenge, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detection methods.

The choice of analytical technique is not merely a matter of instrumentation but a strategic decision based on the specific requirements of the sample matrix, the desired level of sensitivity, and the regulatory landscape. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Comparative Analysis of Key Quantification Techniques

The quantification of this compound at trace levels demands a careful selection of analytical methodology. The two primary chromatographic techniques, GC-MS and HPLC, each offer a distinct set of advantages and disadvantages.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in a liquid phase based on their interaction with a stationary phase.
Applicability Suitable for thermally stable and volatile compounds. Derivatization may be required for polar analytes like this compound to improve volatility and thermal stability.Broad applicability to a wide range of compounds, including polar and non-volatile analytes. Well-suited for the direct analysis of this compound.
Detection Highly selective and sensitive detection with mass spectrometry, providing structural information for confident identification. Selected Ion Monitoring (SIM) enhances sensitivity.Versatile detection options including UV-Vis, Fluorescence (FLD), and Mass Spectrometry (MS). HPLC-MS/MS offers the highest sensitivity and selectivity.
Sample Preparation Often requires extraction (LLE or SPE) and derivatization, which can be time-consuming and introduce variability.Can often utilize simpler sample preparation techniques like "dilute-and-shoot" for cleaner matrices, or SPE for more complex samples.
Sensitivity Generally offers excellent sensitivity, reaching low µg/L (ppb) levels, especially with MS/MS.Sensitivity is detector-dependent. HPLC-MS/MS can achieve comparable or even better sensitivity than GC-MS. HPLC-FLD with derivatization also offers high sensitivity.
Throughput Can be lower due to longer run times and more complex sample preparation.Higher throughput is often achievable, especially with modern UHPLC systems.
Cost Instrumentation can be more expensive, particularly for high-resolution MS.Initial instrumentation cost can be lower for UV or FLD detectors, but HPLC-MS/MS systems are comparable in price to GC-MS.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of trace-level impurities. For this compound, derivatization is a critical step to enhance its volatility and thermal stability, preventing on-column degradation and improving chromatographic peak shape.

The presence of the polar hydroxyl and N-H groups in this compound makes it unsuitable for direct GC analysis. Silylation is a common and effective derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. This process decreases the polarity and increases the volatility of the analyte.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To isolate this compound from the sample matrix and concentrate it.

  • Procedure:

    • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of deionized water.

    • Load 10 mL of the aqueous sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Objective: To convert this compound into a volatile derivative suitable for GC analysis.

  • Procedure:

    • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: 60°C (hold 2 min), ramp to 180°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Based on the mass spectrum of the derivatized this compound. The NIST mass spectrum for the underivatized compound (Carbamic acid, hydroxy-, ethyl ester, CAS: 589-41-3) shows a molecular ion at m/z 105.[1] The derivatized compound will have a higher molecular weight. The fragmentation pattern of the TMS derivative should be determined by injecting a standard. Key fragments would likely involve the loss of methyl groups and the TMS moiety.

4. Quantification

  • An external or internal standard calibration curve should be constructed using a suitable internal standard (e.g., deuterated ethyl carbamate, if available and derivatized similarly).

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPE Solid Phase Extraction Sample->SPE Isolate & Concentrate Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS (SIM Mode) Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Decision tree for selecting an analytical technique for this compound.

Synthesis and Characterization of an Analytical Standard

The availability of a well-characterized analytical standard is paramount for the accuracy and reliability of any quantitative method. While commercially available, in-house synthesis and purification may sometimes be necessary.

Synthetic Approach:

A common method for the synthesis of N-hydroxymethyl carbamates involves the reaction of the parent carbamate with formaldehyde in the presence of a base. [2] Purification and Characterization:

  • Purification: The synthesized this compound can be purified by recrystallization or column chromatography.

  • Characterization: The identity and purity of the standard should be confirmed using a combination of techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Purity Assessment: By HPLC-UV or a quantitative NMR (qNMR) method.

Conclusion and Recommendations

For the routine, high-throughput analysis of this compound in relatively clean matrices, HPLC-MS/MS is the recommended technique due to its high sensitivity, selectivity, and minimal sample preparation requirements.

For laboratories without access to LC-MS/MS, HPLC-FLD with pre-column derivatization offers a sensitive and viable alternative, although it involves an additional sample preparation step.

GC-MS with derivatization remains a powerful tool, particularly for confirmation of identity due to the extensive fragmentation information provided by electron ionization. However, the requirement for derivatization makes it more labor-intensive and potentially more variable than HPLC-based methods.

Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of sensitivity and selectivity. Method validation according to ICH guidelines is essential to ensure the reliability of the chosen technique for its intended purpose.

References

  • Herbert, P., et al. (2005). Determination of ethyl carbamate in alcoholic beverages: an interlaboratory study to compare HPLC-FLD with GC-MS methods. Analytical and Bioanalytical Chemistry, 382(2), 498-503. Available from: [Link]

  • NIST. (n.d.). Carbamic acid, hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of Hydroxymethyl Carbamates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, understanding the thermal stability of molecules is paramount. For hydroxymethyl carbamates, a class of compounds with significant potential in drug delivery as prodrugs and in the formulation of advanced materials, a comprehensive grasp of their behavior under thermal stress is critical for predicting shelf-life, ensuring manufacturing process safety, and designing molecules with tailored degradation profiles. This guide provides an in-depth comparative study of the thermal stability of different hydroxymethyl carbamates, grounded in established analytical techniques and mechanistic insights.

Introduction: The Significance of Thermal Stability in Hydroxymethyl Carbamates

Hydroxymethyl carbamates, characterized by the R-N(CH₂OH)-C(=O)OR' functional group, are of increasing interest in medicinal chemistry.[1] Their unique structure allows for their potential use as prodrugs, where the hydroxymethyl group can be cleaved in vivo to release an active pharmaceutical ingredient (API).[2][3] The stability of the carbamate bond is a crucial factor in their design and application.[1][4] Thermal stability, in particular, dictates the conditions under which these compounds can be processed, stored, and formulated without premature degradation.

This guide will delve into the experimental methodologies used to assess thermal stability, present a comparative analysis of factors influencing this stability, and discuss the underlying decomposition mechanisms. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing the thermal characteristics of novel hydroxymethyl carbamate derivatives.

Experimental Methodologies for Assessing Thermal Stability

The cornerstone of any thermal stability study is the use of precise and reliable analytical techniques. For hydroxymethyl carbamates, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most powerful and widely adopted methods.[5][6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is an indispensable tool for determining the temperature at which a compound begins to decompose.

Step-by-Step Experimental Protocol for TGA:

  • Sample Preparation:

    • Ensure the hydroxymethyl carbamate sample is pure and dry.

    • Weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). The exact mass should be recorded precisely.

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Select the desired atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (e.g., 25-30 °C).

    • Apply a linear heating ramp at a controlled rate, commonly 10 °C/min, to a final temperature that ensures complete decomposition (e.g., 300-500 °C).

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • The resulting TGA curve plots the percentage of initial mass versus temperature.

    • The onset temperature of decomposition (Tonset) is a key parameter and can be determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The temperature at which 5% weight loss occurs (Td5%) is also a common metric for thermal stability.

Workflow for TGA Analysis:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis Prep Weigh 5-10 mg of Sample Load Load Sample into TGA Crucible Prep->Load Atmosphere Set Inert Atmosphere (e.g., N2) Load->Atmosphere Program Apply Linear Heating Ramp (10 °C/min) Atmosphere->Program Record Record Mass vs. Temperature Program->Record Analyze Determine T_onset and T_d5% Record->Analyze

Caption: A streamlined workflow for conducting Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.[7][10]

Step-by-Step Experimental Protocol for DSC:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the hydroxymethyl carbamate sample into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to contain any volatile decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Thermal Program:

    • Equilibrate the system at a low temperature (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond the decomposition point.

  • Data Acquisition and Analysis:

    • Record the differential heat flow as a function of temperature.

    • The resulting DSC thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

    • The onset temperature of the decomposition exotherm provides another measure of thermal stability. The area under the peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Comparative Thermal Stability: Structure-Activity Relationships

Table 1: Predicted Comparative Thermal Stability of Hypothetical Hydroxymethyl Carbamates

Hydroxymethyl Carbamate DerivativeR Group (on Nitrogen)R' Group (on Oxygen)Predicted Relative Thermal StabilityRationale
1 MethylEthylModerateElectron-donating methyl group on nitrogen can slightly stabilize the C-N bond.
2 PhenylEthylLowerElectron-withdrawing phenyl group on nitrogen can weaken the C-N bond, facilitating decomposition.
3 Methyltert-ButylLowerThe bulky tert-butyl group can promote decomposition through elimination pathways.
4 MethylBenzylModerate to LowerThe benzyl group's stability can influence the decomposition pathway, but it is generally less stable than a simple alkyl group.

Discussion of Structure-Stability Relationships:

  • Electronic Effects: Electron-withdrawing groups attached to the carbamate nitrogen tend to decrease thermal stability by destabilizing the partial double bond character of the C-N bond.[8] Conversely, electron-donating groups can enhance stability.

  • Steric Effects: Bulky substituents on the oxygen atom of the carbamate can lead to lower thermal stability due to increased steric hindrance, which can favor decomposition pathways involving elimination reactions.

  • The Hydroxymethyl Group: The presence of the N-hydroxymethyl group introduces a reactive site. Its stability is influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide is less stable under certain conditions than N-(hydroxymethyl)-benzamide, suggesting that substitution on the nitrogen bearing the hydroxymethyl group can affect stability.[12]

Decomposition Mechanism of Hydroxymethyl Carbamates

The thermal decomposition of hydroxymethyl carbamates is proposed to proceed through a primary pathway involving the elimination of formaldehyde. This is followed by the decomposition of the resulting secondary carbamate.

Proposed Decomposition Pathway:

  • Initial Step: Retro-Henry Type Reaction The initial and often rate-determining step is the retro-Henry type reaction, where the N-hydroxymethyl group decomposes to release formaldehyde and the corresponding secondary carbamate. This process is facilitated by the presence of the nitrogen lone pair.

  • Secondary Decomposition: The resulting secondary carbamate can then undergo further decomposition through several established pathways for carbamates, such as:

    • Decarboxylation: Leading to the formation of an amine and carbon dioxide.

    • Elimination: If a suitable beta-hydrogen is present on the oxygen substituent, an alkene, carbon dioxide, and an amine can be formed.

Decomposition_Mechanism cluster_main Thermal Decomposition of Hydroxymethyl Carbamate cluster_secondary Secondary Decomposition Start Hydroxymethyl Carbamate (R-N(CH₂OH)-COOR') Intermediate Secondary Carbamate (R-NH-COOR') Start->Intermediate Heat (Δ) - CH₂O Formaldehyde Formaldehyde (CH₂O) Start->Formaldehyde Amine Amine (R-NH₂) Intermediate->Amine Decarboxylation CO2 Carbon Dioxide (CO₂) Intermediate->CO2 Alkene Alkene + CO₂ + Amine (via Elimination) Intermediate->Alkene Elimination (if applicable)

Caption: A proposed thermal decomposition pathway for hydroxymethyl carbamates.

This proposed mechanism is supported by studies on the decomposition of N-hydroxymethyl compounds, which often show the release of formaldehyde.[12] The subsequent decomposition of the secondary carbamate is a well-documented process in the literature.[11]

Conclusion and Future Directions

The thermal stability of hydroxymethyl carbamates is a multifaceted property governed by a delicate interplay of electronic and steric factors. While direct comparative data across a broad spectrum of these compounds remains an area for further investigation, the principles outlined in this guide provide a solid foundation for predicting and understanding their thermal behavior. The use of standardized TGA and DSC protocols is essential for generating reliable and comparable data.

Future research should focus on synthesizing a systematic series of hydroxymethyl carbamates with varied substituents to experimentally validate the predicted structure-stability relationships. Such studies will be invaluable for the rational design of hydroxymethyl carbamate-based prodrugs and materials with optimized thermal properties for specific applications in the pharmaceutical and chemical industries.

References

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  • Toth, A. M., & Jalsovszky, I. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 183-203.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2547.
  • Therapeutic Goods Administration (TGA). (2010, October 23). Therapeutic Goods Administration (TGA) Guidelines - Australia. Pharmaguideline. [Link]

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  • Ross, D., Farmer, P. B., Gescher, A., Hickman, J. A., & Threadgill, M. D. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 33(18), 2959-2965.
  • Denny, W. A., & Wilson, W. R. (2002). Synthesis and analysis of urea and carbamate prodrugs as candidates for melanocyte-directed enzyme prodrug therapy (MDEPT). Bioorganic & Medicinal Chemistry, 10(8), 2625-2633.
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  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

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  • Wikipedia. (2023, December 19). Differential scanning calorimetry. [Link]

  • Johansson, M., de Paulis, T., Halldin, C., Farde, L., & Ögren, S. O. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 35(19), 3505-3512.
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  • ResearchGate. (n.d.). TGA curves of octyl-carbamate, butyl-carbamate, methyl-carbamate, and isopropyl-carbamate and their FTIR spectrum after a thermolysis reaction at 250 °C for 5 min. Retrieved January 17, 2026, from [Link]

  • Takahashi, M., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Bioorganic & Medicinal Chemistry, In Press.
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  • Niccolai, A., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 24(11), 5230-5238.
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  • Reynolds, J. G., et al. (2023).
  • Montaño-Priede, J. L., et al. (2021). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Gels, 7(4), 209.

Sources

Ethyl (Hydroxymethyl)carbamate: An Evaluation of its Viability as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. An ideal protecting group must be readily introduced and removed under mild conditions that are orthogonal to other functional groups within a molecule. This guide addresses the proposition of using ethyl (hydroxymethyl)carbamate as a protecting group and provides a critical evaluation based on available chemical literature.

Initial investigations into the use of this compound as a protecting group for amines, alcohols, or thiols have revealed a significant lack of documented applications in the scientific literature. Comprehensive searches of chemical databases and scholarly articles did not yield established protocols or experimental data validating its use in this capacity. The landscape of chemical protection strategies is dominated by well-established carbamate protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc), each with extensively documented procedures for their introduction, stability, and cleavage.[1][2][3]

While carbamates, in general, are a widely employed class of protecting groups for amines due to their ability to moderate the nucleophilicity of the nitrogen atom, the specific utility of this compound for this purpose remains unsubstantiated.[4][5][6] The chemical structure of this compound suggests potential reactivity at both the hydroxyl and N-H positions, which could complicate its selective application as a protecting group.

Comparative Landscape of Established Carbamate Protecting Groups

To provide context for the absence of this compound in this role, a brief comparison of the most common carbamate protecting groups is presented below. The utility of these groups lies in their distinct deprotection conditions, which allows for their selective removal in the presence of one another—a principle known as orthogonality.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Characteristics
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base and hydrogenolysis; acid-labile.[1]
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base; cleaved under reductive conditions.[2]
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenolysis; base-labile.[2]

Conclusion

Based on a thorough review of the available scientific literature, This compound is not a recognized or validated protecting group for amines, alcohols, or thiols in organic synthesis. The absence of experimental data and established protocols precludes the creation of a meaningful comparison guide with existing alternatives. Researchers seeking to protect these functional groups are advised to rely on the extensive and well-documented library of established protecting groups, such as Boc, Cbz, and Fmoc for amines, and a variety of other options for alcohols and thiols. The selection of an appropriate protecting group should always be guided by the specific requirements of the synthetic route, including the stability of the substrate to the protection and deprotection conditions.

References

  • ChemScene. Ethyl n-hydroxycarbamate.

  • ChemBK. O-(ethoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine - Introduction. (2024-04-10).

  • National Center for Biotechnology Information. Hydroxyurethane. PubChem Compound Database.

  • Sigma-Aldrich. N-Hydroxyurethane.

  • BenchChem. ethyl (2-hydroxypropyl)carbamate vs. other protecting groups in synthesis.

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07).

  • University of California, Davis. Protecting Groups.

  • Vibrant Pharma Inc. Ethyl N-(4-hydroxyphenyl)carbamate; Ethyl 4-hydroxyphenylcarbamate.

  • National Center for Biotechnology Information. phenyl N-ethyl-N-hydroxycarbamate. PubChem Compound Database.

  • Organic Chemistry Portal. Protecting Groups.

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05).

  • Sigma-Aldrich. ETHYL N-(2-HYDROXYETHYL)-CARBAMATE AldrichCPR.

  • Chem-Impex. O-Ethylhydroxylamine hydrochloride.

  • Google Patents. Enzymatic deprotection of amines and hydroxides.

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015-01-07).

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • Wikipedia. Hydroxylamine.

  • Sigma-Aldrich. N-Boc-hydroxylamine = 98.

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  • Vibrant Pharma Inc. Ethyl (S)-(2-hydroxy-1-phenylethyl)carbamate.

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  • Wikipedia. Ethyl carbamate.

  • U.S. Food and Drug Administration. Ethyl Carbamate. (2024-03-05).

  • Thermo Fisher Scientific. N-(Benzyloxycarbonyl)hydroxylamine, 98+%.

  • UC Davis Food Quality. Ethyl Carbamate (EC). (2024-08-06).

  • National Center for Biotechnology Information. Exposure Data - Alcohol Consumption and Ethyl Carbamate.

  • National Center for Biotechnology Information. O-ethylhydroxylamine hydrochloride. PubChem Compound Database.

  • National Center for Biotechnology Information. Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications.

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  • Sigma-Aldrich. O-Ethylhydroxylamine for GC derivatization, LiChropur.

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A Comparative Analysis of the Cytotoxic Profiles of Ethyl Carbamate and its Metabolite, Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Carbamate Landscape in Toxicology

Ethyl carbamate, also known as urethane, is a well-documented genotoxic carcinogen found in fermented foods and alcoholic beverages.[1][2][3][4][5][6] Its presence in consumer products has necessitated extensive toxicological evaluation and the development of strategies to mitigate its formation.[3] In contrast, ethyl (hydroxymethyl)carbamate, a metabolite of ethyl carbamate, is less extensively studied. This guide provides a detailed comparison of the cytotoxic and carcinogenic properties of these two related compounds, drawing upon available experimental data to inform researchers and drug development professionals. A critical aspect of ethyl carbamate's toxicity is its metabolic activation to reactive intermediates that can cause cellular damage.[2] Understanding the comparative toxicity of its metabolites, such as this compound, is crucial for a comprehensive risk assessment.

Ethyl Carbamate: A Profile of a Probable Human Carcinogen

Ethyl carbamate is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "probably carcinogenic to humans".[1][2][7] Its cytotoxic and genotoxic effects have been demonstrated in numerous in vitro and in vivo studies.

Mechanism of Cytotoxicity and Carcinogenicity

The toxicity of ethyl carbamate is not inherent to the parent molecule but arises from its metabolic activation, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme.[8] This process generates highly reactive metabolites, including vinyl carbamate and vinyl carbamate epoxide, which can form adducts with DNA and proteins, leading to mutations and cellular damage.[2][8]

Oxidative stress is another significant contributor to ethyl carbamate-induced cytotoxicity.[1] Studies have shown that exposure to ethyl carbamate can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[1]

In Vitro Evidence of Cytotoxicity

The human hepatoma cell line, HepG2, is a common model for studying the in vitro cytotoxicity of ethyl carbamate.[1][2][7] In these cells, ethyl carbamate has been shown to:

  • Inhibit cell viability in a dose-dependent manner.[1][7]

  • Induce apoptosis and necrosis.[1]

  • Cause cell cycle arrest in the G1 phase.[1]

  • Increase the expression of p53 and p21 proteins, which are involved in cell cycle regulation and apoptosis.[1]

In Vivo Toxicity and Carcinogenicity

In animal models, ethyl carbamate has been shown to be a multi-site carcinogen, inducing tumors in various organs, including the lungs, liver, and intestines.[1][2] Acute high-level exposure in humans can lead to kidney and liver injury, vomiting, and coma.[9]

This compound: An Understudied Metabolite

Information on the cytotoxicity of this compound is significantly more limited than for its parent compound. It is recognized as one of the metabolites formed from the oxidation of ethyl carbamate.[8] The primary available data for a direct comparison comes from a study on the carcinogenicity of a closely related compound, 2-hydroxyethyl carbamate, in a mouse model.

Comparative Carcinogenicity

A study in strain A mice demonstrated that 2-hydroxyethyl carbamate, a structural isomer and likely the same or a very similar compound to this compound, also induces lung tumors. However, its carcinogenic potency was found to be approximately 1/40th that of ethyl carbamate.[10] While ethyl carbamate was highly tumorigenic with a dose-proportional increase in lung tumors, 2-hydroxyethyl carbamate induced a significant, but much lower, incidence of lung tumors at higher doses.[10]

Head-to-Head Comparison: Ethyl Carbamate vs. This compound

FeatureEthyl CarbamateThis compound (as 2-hydroxyethyl carbamate)
Carcinogenicity Probable human carcinogen (IARC Group 2A)[1][2][7]Carcinogenic in mice, but significantly less potent than ethyl carbamate[10]
Potency HighApproximately 1/40th the carcinogenic potency of ethyl carbamate in a mouse lung tumor model[10]
Mechanism Metabolic activation to genotoxic epoxides, induction of oxidative stress[1][2][8]Likely requires metabolic activation, but specific pathways are not well-defined.
In Vitro Data Extensive data showing dose-dependent cytotoxicity, apoptosis, and cell cycle arrest[1][7]No direct in vitro cytotoxicity data (e.g., IC50 values) is readily available.

Experimental Protocols for Comparative Cytotoxicity Assessment

To address the gap in our understanding of this compound's cytotoxicity, direct comparative studies are necessary. Below are detailed protocols for in vitro assays that can be employed for this purpose.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a series of dilutions of ethyl carbamate and this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a blank (medium only). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with IC50 concentrations of ethyl carbamate and this compound (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizing the Science: Diagrams and Workflows

Metabolic Activation Pathway of Ethyl Carbamate

G EC Ethyl Carbamate VC Vinyl Carbamate EC->VC CYP2E1 HEC This compound (2-Hydroxyethyl carbamate) EC->HEC CYP2E1 Detox Detoxification Products EC->Detox Esterases VCE Vinyl Carbamate Epoxide VC->VCE CYP2E1 DNA_Adducts DNA Adducts VCE->DNA_Adducts Genotoxicity

Caption: Metabolic pathway of ethyl carbamate.

Comparative Cytotoxicity Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cells HepG2 Cells MTT MTT Assay (Cell Viability) Cells->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Cells->Apoptosis EC Ethyl Carbamate Stock EC->MTT EC->Apoptosis EHC This compound Stock EHC->MTT EHC->Apoptosis IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptosis/Necrosis Apoptosis->Apoptosis_Quant IC50->Apoptosis Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison

Caption: Workflow for comparative cytotoxicity testing.

Conclusion and Future Directions

The available evidence strongly indicates that ethyl carbamate is a potent cytotoxic and carcinogenic agent, primarily due to its metabolic activation to reactive intermediates. Its metabolite, this compound (as 2-hydroxyethyl carbamate), also exhibits carcinogenic properties, but to a significantly lesser extent in the single comparative in vivo study available.[10] This suggests that the hydroxylation of the ethyl group may represent a detoxification pathway, reducing the compound's carcinogenic potential.

However, a significant data gap exists regarding the in vitro cytotoxicity of this compound. Further research employing standardized cytotoxicity assays, such as the MTT and apoptosis assays detailed in this guide, is essential to provide a more complete comparative toxicological profile. Such studies would enable a more precise quantification of the differences in their cytotoxic potential and contribute to a more nuanced understanding of the structure-activity relationships within this class of compounds. This knowledge is vital for accurate risk assessment and the development of safer chemical entities in various industries.

References

  • Cui, X., Wang, J., Qiu, N., & Wu, Y. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(3), 697-702. [Link]

  • de Moura, A. C. S., et al. (2024). Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. Toxicological Sciences. [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Ethyl Carbamate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21492, Hydroxyethyl carbamate. [Link]

  • U.S. Food and Drug Administration. (2024). Ethyl Carbamate. [Link]

  • Lopes, A. F., et al. (2016). Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity. Genetics and Molecular Biology, 39(3), 436-444. [Link]

  • Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. [Link]

  • Cui, X., Wang, J., Qiu, N., & Wu, Y. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PubMed. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Alcohol Consumption and Ethyl Carbamate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. [Link]

  • U.S. Environmental Protection Agency. (1999). Ethyl Carbamate (Urethane). [Link]

  • Government of Canada. (2016). Ethyl carbamate. [Link]

  • Zimmerli, B., & Schlatter, J. (1991). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325-350. [Link]

  • Novotná, P., et al. (2014). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 6(18), 7351-7357. [Link]

Sources

A Performance Guide to Polymers Derived from Ethyl (Hydroxymethyl)carbamate: A Comparative Analysis for Drug Development and Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymer is a critical decision that dictates the performance, stability, and efficacy of the final product. This guide provides an in-depth performance comparison of polymers derived from ethyl (hydroxymethyl)carbamate, a class of materials holding promise for advanced biomedical applications. We will explore the synthesis, predicted performance characteristics, and a comparative analysis against established polymers such as polyurethanes and polycarbonates, supported by experimental data from related systems.

Introduction to Poly(this compound): Synthesis and Molecular Architecture

One plausible synthetic route is step-growth polymerization. The bifunctional nature of this compound, possessing both a hydroxyl (-OH) group and a carbamate (-NHCOO-) group with a reactive hydrogen, allows for self-condensation or reaction with other monomers. For instance, a linear polymer could be formed through the reaction of the hydroxyl group with a suitable difunctional monomer.

Another approach involves the synthesis of polymers with pendant carbamate groups. This can be achieved by first synthesizing a polymer with reactive side chains, followed by the attachment of the this compound moiety.

The performance of these polymers is intrinsically linked to the carbamate group, which can form strong hydrogen bonds. This intermolecular interaction is a key determinant of the material's mechanical and thermal properties.

Comparative Performance Analysis

In the absence of direct experimental data for poly(this compound), we will draw comparisons based on the well-documented performance of polyurethanes (which contain carbamate linkages) and polycarbonates, two classes of polymers widely used in biomedical applications.[1][2][3]

Mechanical Properties

The mechanical strength of a polymer is paramount for applications requiring structural integrity. The presence of hydrogen bonding within the carbamate-containing polymers is expected to impart significant strength and toughness.[4]

PropertyPoly(this compound) (Predicted)Polyurethanes (PCU-based)Polycarbonates (Medical Grade)
Tensile Strength Moderate to High28.1 - 51.11 MPa[5]High
Elongation at Break Variable>1000% (for elastomers)[5]High
Young's Modulus Moderate13.8 - 32.7 MPa (for elastomers)[5]High
Key Influencing Factor Hydrogen bonding densityHard and soft segment ratio[6]High molecular weight and rigid backbone[7]

Expertise & Experience: The extensive hydrogen bonding in polycarbamates, similar to that in polyamides, suggests that polymers derived from this compound would exhibit good mechanical properties.[8][9] The ability of the carbamate N-H and C=O groups to form strong intermolecular interactions leads to a more ordered and rigid structure, contributing to higher tensile strength and modulus.[10] In contrast, the properties of polyurethanes can be widely tuned by altering the ratio of flexible "soft" segments (polyols) and rigid "hard" segments (diisocyanates and chain extenders).[6] Polycarbonates derive their strength from their rigid aromatic backbone.[7]

Thermal Stability

Thermal stability is crucial for sterilization and processing. The decomposition temperature of a polymer dictates its upper service temperature.

PropertyPoly(this compound) (Predicted)Polyurethanes (TPCUEs)Polycarbonates
Decomposition Temperature (Td, 5%) Moderate> 240 °CHigh
Glass Transition Temperature (Tg) Above room temperature-18 to -1 °C (for elastomers)~147 °C (Bisphenol A based)

Expertise & Experience: The thermal stability of polycarbamates is generally considered to be moderate. The carbamate linkage can be susceptible to thermal degradation at elevated temperatures. Thermoplastic polycarbonate polyurethane elastomers (TPCUEs) exhibit good thermal stability with decomposition temperatures above 240°C. Polycarbonates are known for their high heat resistance, with a high glass transition temperature, making them suitable for applications requiring steam sterilization.[7]

Hydrolytic Stability and Degradation

For many biomedical applications, particularly in drug delivery, the rate of degradation is a critical performance parameter. The hydrolytic stability of the polymer backbone dictates its degradation profile.

Linkage TypeRelative Hydrolytic StabilityDegradation Products
Carbamate (-NHCOO-) More stable than esters[11]Amine, alcohol, and CO2
Ester (-COO-) Less stable than carbamates[11]Carboxylic acid and alcohol
Carbonate (-OCOO-) Generally stable, but can be hydrolyzedDiol and CO2

Expertise & Experience: The carbamate linkage is generally more resistant to hydrolysis than the ester linkage due to the delocalization of the nitrogen lone pair, which makes the carbonyl carbon less electrophilic.[11][12] This enhanced stability can be advantageous for applications requiring a slower, more controlled degradation profile. In contrast, polyesters are known to degrade via hydrolysis of their ester bonds, a process that can be catalyzed by the acidic byproducts of degradation.[13] Polycarbonates also undergo hydrolytic degradation, though typically at a slower rate than aliphatic polyesters.[2] The degradation of polymers derived from this compound would likely proceed via hydrolysis of the carbamate linkage, releasing non-toxic, small-molecule byproducts.

Experimental Protocols

To ensure the scientific integrity of any comparative study, standardized experimental protocols must be employed. Below are detailed methodologies for key performance assessments.

Mechanical Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer.

Methodology:

  • Sample Preparation: Prepare dog-bone shaped specimens of the polymer according to ASTM D638 standards. Ensure the samples are free of voids and surface defects.

  • Instrumentation: Utilize a universal testing machine equipped with a suitable load cell.

  • Test Conditions: Conduct the tests at a controlled temperature and humidity (e.g., 23 °C and 50% RH).

  • Procedure:

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Calculate the tensile strength from the maximum load sustained by the specimen.

    • Determine the elongation at break from the extension of the specimen at fracture.

    • Calculate the Young's modulus from the initial linear portion of the stress-strain curve.

Hydrolytic Degradation Study

Objective: To evaluate the hydrolytic stability of the polymer and determine its degradation rate.

Methodology:

  • Sample Preparation: Prepare thin films or small pellets of the polymer with a known initial weight and molecular weight.

  • Incubation:

    • Immerse the polymer samples in a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

    • Maintain the samples at a constant temperature (e.g., 37 °C or an accelerated temperature like 60 °C).[14][15]

  • Time Points: Remove samples from the PBS solution at predetermined time intervals (e.g., 1, 3, 7, 14, 28 days).[16]

  • Analysis:

    • Mass Loss: After removal, rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.[14]

    • Molecular Weight Change: Determine the molecular weight of the dried polymer samples using Gel Permeation Chromatography (GPC) to assess the extent of chain scission.[13]

    • Morphological Changes: Examine the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

    • pH of Incubation Medium: Monitor the pH of the PBS solution over time to detect the release of any acidic or basic degradation byproducts.[14]

Visualization of Key Concepts

Polymer Synthesis Workflow

G cluster_synthesis Synthesis of Poly(this compound) cluster_characterization Performance Evaluation cluster_comparison Comparative Analysis monomer This compound Monomer polymerization Step-Growth Polymerization (e.g., Self-Condensation) monomer->polymerization polymer Poly(this compound) polymerization->polymer mech_test Mechanical Testing (ASTM D638) polymer->mech_test thermal_test Thermal Analysis (TGA, DSC) polymer->thermal_test degradation_test Hydrolytic Degradation (in PBS) polymer->degradation_test comparison Performance Comparison (Tables and Analysis) mech_test->comparison thermal_test->comparison degradation_test->comparison pu Polyurethanes pu->comparison pc Polycarbonates pc->comparison

Caption: Workflow for the synthesis, characterization, and comparative analysis of polymers.

Hydrolytic Degradation Pathway Comparison

G cluster_carbamate Polycarbamate Degradation cluster_ester Polyester Degradation carbamate Carbamate Linkage (-NHCOO-) products_c Amine + Alcohol + CO2 carbamate->products_c Hydrolysis (Slower) ester Ester Linkage (-COO-) products_e Carboxylic Acid + Alcohol ester->products_e Hydrolysis (Faster, Acid-Catalyzed)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (Hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl (hydroxymethyl)carbamate, a carbamate derivative. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

The core principle underpinning the disposal of any carbamate, including this compound, is the recognition of its potential hazards. The parent compound, ethyl carbamate (urethane), is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans."[1] This classification necessitates a cautious and systematic approach to its end-of-life management.

Part 1: Waste Characterization - The Foundation of Compliance

Before any disposal action can be taken, the waste stream containing this compound must be accurately characterized. This is a critical step dictated by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste in the United States.[2] A mischaracterization can lead to improper disposal, environmental contamination, and significant legal liabilities.

Identifying Listed Wastes

The EPA categorizes hazardous wastes into several lists.[2][3] Wastes generated from the production of carbamates are specifically identified on the "K" list.[4] Furthermore, unused commercial chemical products containing carbamates may be found on the "P" or "U" lists.[3] Ethyl carbamate, for instance, is designated with the EPA hazardous waste number U238 .[5][6]

Therefore, if your waste consists of pure, unused this compound or is a process waste from its production, it is likely considered a "listed" hazardous waste.

Assessing Characteristic Wastes

If the waste is not explicitly listed, it must be evaluated for hazardous characteristics:[2][3]

  • Ignitability (D001): Does the waste have a flash point below 60°C (140°F)?

  • Corrosivity (D002): Is the aqueous waste's pH less than or equal to 2, or greater than or equal to 12.5?

  • Reactivity (D003): Is the waste unstable, explosive, or does it react violently with water?

  • Toxicity (D004-D043): Does the waste contain contaminants at concentrations exceeding regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP)?

Aqueous solutions of this compound are generally not ignitable, corrosive, or reactive. However, if mixed with other solvents or reagents, the entire mixture must be evaluated. The primary concern for carbamates is typically toxicity.

The following diagram illustrates the decision-making process for waste characterization.

WasteCharacterization start Waste Containing Ethyl (hydroxymethyl)carbamate Generated is_listed Is the waste a listed hazardous waste (e.g., U238)? start->is_listed is_characteristic Does the waste exhibit any hazardous characteristics? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Solid Waste (Consult institutional policy) is_characteristic->non_hazardous_waste No

Caption: Waste Characterization Decision Tree.

Part 2: Safe Handling and Segregation at the Point of Generation

Proper disposal begins in the laboratory. The National Institute for Occupational Safety and Health (NIOSH) advocates for minimizing exposure to carcinogens to the lowest feasible level, as there is no known safe level of exposure.[1][7]

Personal Protective Equipment (PPE)

When handling this compound waste, the following PPE is mandatory:

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Lab Coat: A buttoned lab coat to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization or dust generation from solid waste, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Do Not Mix: Never mix carbamate waste with incompatible chemicals. Carbamates are incompatible with strong acids, bases, and oxidizing agents.[8] Mixing can cause decomposition, releasing toxic fumes, including nitrogen oxides.

  • Separate Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid carbamate waste (e.g., contaminated filter paper, weighing boats).

    • Aqueous carbamate waste.

    • Organic solvent waste containing carbamates.

    • Sharps contaminated with carbamates.

Part 3: Containerization, Labeling, and Storage

Once segregated, the waste must be properly containerized and labeled according to EPA and institutional guidelines.

Approved Waste Containers
  • Use chemically compatible containers (e.g., high-density polyethylene for aqueous solutions, glass for organic solvents).

  • Ensure containers have tight-fitting lids to prevent spills and evaporation.

  • Containers must be in good condition, free from leaks or damage.

Hazardous Waste Labeling

All hazardous waste containers must be labeled with the following information as soon as waste is first added:

  • The words "Hazardous Waste" .

  • The full chemical name of all contents (e.g., "this compound, Water, Methanol"). Avoid abbreviations and chemical formulas.

  • The approximate percentage of each component.

  • The specific hazardous waste codes (e.g., U238 ).[5][6]

  • The name and contact information of the generating researcher or lab.

  • The date accumulation started.

Temporary Storage in the Laboratory
  • Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

  • Keep containers closed at all times, except when adding waste.

Part 4: Spill Management and Decontamination

Accidents can happen. A clear, rehearsed plan for managing spills is essential.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the area.

  • Assess the Risk: Evaluate the size of the spill and the potential for exposure. For large or highly concentrated spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE described in Part 2.1.

  • Contain the Spill: For liquid spills, use an absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean Up:

    • For solid spills, gently sweep the material into a sealable container. If appropriate, moisten first to prevent dusting.[8]

    • For liquid spills, once absorbed, carefully scoop the absorbent material into a hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., methanol, if compatible with the surface), and finally with water. All materials used for cleanup are considered hazardous waste.

  • Dispose of Cleanup Materials: Place all contaminated items (gloves, absorbent pads, etc.) into a sealed bag or container and label it as hazardous waste.

Routine Decontamination Procedure

This step-by-step protocol should be followed for decontaminating glassware and surfaces after working with this compound.

  • Gross Contamination Removal: Physically remove any visible solid residue using a scraper or brush.

  • Initial Rinse: Rinse the equipment or surface with an appropriate solvent (e.g., methanol) to dissolve residual carbamate. Collect this rinsate as hazardous waste.

  • Detergent Wash: Wash thoroughly with a laboratory detergent (e.g., Liquinox®) and warm water.[9]

  • Water Rinse: Rinse multiple times with tap water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow to air dry or use a laboratory oven.

Part 5: Final Disposal - The Role of Licensed Professionals

The final destruction of this compound waste is a highly regulated process that must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).

Arranging for Pickup

Contact your institution's EHS department to schedule a pickup of your properly labeled and sealed hazardous waste containers. Do not attempt to transport hazardous waste yourself.

Treatment and Destruction

The Best Demonstrated Available Technology (BDAT) for many organic hazardous wastes, including carbamates, is high-temperature incineration .[10]

  • Process: The waste is injected into a primary combustion chamber operating at temperatures that can exceed 800°C, followed by a secondary chamber at temperatures of 1100-1300°C or higher.[11][12] This process ensures the complete thermal destruction of the organic molecules.

  • Emission Control: The resulting gases are subjected to a series of air pollution control devices, including scrubbers and filters, to neutralize acid gases and remove particulate matter before being released into the atmosphere.[11]

The following diagram outlines the complete disposal workflow from laboratory generation to final destruction.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & TSDF Procedures A Waste Generation B Characterize Waste (Listed vs. Characteristic) A->B C Segregate Waste Streams (Solid, Aqueous, Solvent) B->C D Containerize in Approved Containers C->D E Label Container as 'Hazardous Waste' with Full Details & RCRA Code D->E F Store in Secondary Containment in SAA E->F G Schedule Waste Pickup with EHS F->G H Transport to Licensed TSDF via Manifest G->H I High-Temperature Incineration (>1100°C) H->I J Air Pollution Control (Scrubbing & Filtration) I->J K Final Disposition (Ash Landfill, Clean Air) J->K

Caption: End-to-End Disposal Workflow for this compound.

Part 6: Regulatory and Safety Data Summary

For quick reference, the following table summarizes key quantitative data and regulatory information.

ParameterValue / InformationSource (Reference)
EPA Hazardous Waste Code U238 (for ethyl carbamate)[5][6]
Related EPA "K" Codes K156, K157, K158 (Wastes from carbamate production)[4][13]
CERCLA Reportable Quantity (RQ) 100 lbs (45.4 kg)[5][14]
Primary Health Hazard Probable Human Carcinogen (IARC Group 2A)[1]
Chemical Incompatibilities Strong Oxidants, Strong Acids, Strong Bases[8]
Recommended Disposal Technology High-Temperature Incineration[10][11]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. The responsibility of a scientist extends to the entire lifecycle of the materials they handle, from discovery to disposal.

References

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Pipeline and Hazardous Materials Safety Administration. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA) and Section 112. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Retrieved from [Link]

  • Crowell & Moring LLP. (2017, January 10). NIOSH Issues Revised Chemical Carcinogen Policy. Retrieved from [Link]

  • Maine Department of Environmental Protection. (2015, April 28). SOP No. RWM-DR-017: Decontamination of Sampling Equipment. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Clean Harbors. (n.d.). High-Temperature Incineration. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]

  • EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0314 - ETHYL CARBAMATE. Inchem.org. Retrieved from [Link]

  • Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Ethyl (hydroxymethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted not only with precision but with the utmost priority on safety. Ethyl (hydroxymethyl)carbamate, a compound with significant applications, also presents notable health risks that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedurally-sound framework for its safe handling, grounded in the principles of risk mitigation and scientific best practices.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards posed by this compound. The primary risks associated with this compound are:

  • Carcinogenicity: The most significant hazard is its classification as a carcinogen. The Globally Harmonized System (GHS) classifies it as Carcinogenicity Category 1B, meaning it is presumed to have carcinogenic potential for humans.[1][2] The International Agency for Research on Cancer (IARC) further classifies it in Group 2A, indicating it is "probably carcinogenic to humans."[3] This classification is the primary driver for the stringent controls required.

  • Acute Toxicity: The compound is harmful if swallowed.[2][3]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3]

  • Genetic Defects: Some classifications also list it as a potential mutagen (Germ Cell Mutagenicity Category 1B), meaning it may cause genetic defects.[4]

Given these risks, exposure must be minimized through all potential routes: inhalation, ingestion, and dermal contact. PPE is the final, but critical, barrier between the researcher and the chemical.

The Hierarchy of Controls: A Proactive Safety Framework

Relying solely on PPE is a reactive approach to safety. A robust safety plan implements a hierarchy of controls, where PPE is the last line of defense. This framework prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering If not, isolate the hazard. Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change the way people work. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the worker with a final barrier.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal barriers.

Before any work begins, always consider:

  • Engineering Controls: The most critical control for this compound is to handle it exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Work areas must be clearly designated, and access should be restricted.

PPE Selection and Protocol: Your Final Line of Defense

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risk.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical safety goggles (meeting EN166 or ANSI Z87.1 standards). A face shield should be worn over goggles if there is a significant splash risk.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield adds a further layer of protection for the entire face during high-risk procedures like transferring large quantities.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling concentrates or for prolonged tasks. Remove and replace gloves immediately if contamination is suspected. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A fully-buttoned laboratory coat (long-sleeved). A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a splash hazard.[6]A lab coat protects the skin on your arms and torso. An apron provides an additional barrier against spills of concentrated material.[6] Do not take lab coats home to be laundered; use a professional service.[7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if work cannot be performed in a fume hood, if dusts are generated outside of containment, or during a spill cleanup.[5][8] A P3 filter is recommended for particulates.[8]This should be a last resort. All routine work must be done in a fume hood. If a respirator is needed, personnel must be properly fit-tested and trained in its use and maintenance.

Operational Protocols: Ensuring Self-Validating Safety

The effectiveness of PPE is entirely dependent on its correct use. The following step-by-step protocols are designed to be self-validating, minimizing the risk of error and contamination.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat / Apron D2 2. Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 F1 1. Gloves (Outer Pair if double-gloved) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Gloves (Inner Pair) F3->F4 F5 5. Wash Hands Thoroughly F4->F5 End Exit Lab Safely F5->End Start Prepare for Lab Work Start->D1

Caption: Follow the precise order for donning and doffing PPE to prevent contamination.

Step-by-Step Donning Protocol:
  • Inspect All PPE: Before entering the designated handling area, visually inspect all PPE for damage or defects.

  • Don Body Protection: Put on your lab coat and ensure it is fully buttoned. If required, wear a chemical-resistant apron over the coat.

  • Don Hand Protection: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair.

  • Don Eye/Face Protection: Put on your chemical safety goggles. If needed, add a face shield.

Step-by-Step Doffing Protocol (Critical for Preventing Exposure):

The goal is to touch potentially contaminated surfaces only with disposable gloves.

  • Remove Outer Gloves (if applicable): If double-gloved, remove the outer, most contaminated pair.

  • Remove Goggles/Face Shield: Remove eye and face protection by handling the strap or sides, avoiding touching the front. Place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Remove your lab coat or apron by rolling it outwards and away from your body to contain any surface contamination. Place it in a designated receptacle for professional laundering.

  • Remove Inner Gloves: Peel off the final pair of gloves by pinching the cuff and turning them inside out. Dispose of them immediately.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal and Decontamination Plan

  • Chemical Waste: All materials contaminated with this compound, including pipette tips, wipes, and empty containers, must be disposed of as hazardous chemical waste.[1][2] Do not dispose of this material with household garbage or down the drain.[1]

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a sealed, labeled hazardous waste container immediately after removal.

  • Spill Cleanup: In the event of a spill, evacuate the area. Alert your safety officer. Only trained personnel with appropriate PPE (including respiratory protection) should perform the cleanup. Use an absorbent material to contain the spill, and collect all materials in a sealed container for hazardous waste disposal.[4][5]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but also your colleagues and your research. Trust in these procedures is built on the understanding that every step is a deliberate, evidence-based action to mitigate a known risk.

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2017). CPAChem. [Link]

  • SAFETY DATA SHEET - Ethyl carbamate. (2009). Thermo Fisher Scientific. [Link]

  • Urethane (Ethyl Carbamate) Standard - Safety Data Sheet. (2019). Agilent Technologies. [Link]

  • International Chemical Safety Cards (ICSC): ETHYL CARBAMATE. ILO and WHO. [Link]

  • Ethyl Carbamate (Urethane) Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • HAZARD SUMMARY: Phenol, 3-(1-Methylethyl)-, Methylcarbamate. New Jersey Department of Health. [Link]

  • UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.